2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride
Beschreibung
BenchChem offers high-quality 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(3-amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-5-2-1-3-9(7(5)12)4-6(10)11;/h5H,1-4,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAYQPADGDHJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride
Synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride: A Technical Guide to Freidinger-Type δ -Lactam Peptidomimetics
Executive Summary & Rationale
The molecule 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride is a highly valuable conformationally restricted dipeptide surrogate. Originally conceptualized in the early 1980s, these structures—widely known as Freidinger lactams—serve as critical building blocks in medicinal chemistry to lock peptide backbones into bioactive conformations, such as type II β -turns[1]. By covalently bridging the α -nitrogen to the preceding acyl group via a δ -lactam (6-membered piperidone ring), the ψ and ϕ dihedral angles are severely restricted. This technical guide details a robust, self-validating 5-step synthetic pathway starting from the chiral pool, ensuring high enantiomeric fidelity and scalable yields.
Retrosynthetic Strategy & Causal Logic
The synthesis of this δ -lactam relies on the strategic use of L-Ornithine as the chiral progenitor.
-
Stereochemical Causality: L-Ornithine naturally possesses the required 5-carbon backbone and two amino groups. Utilizing the naturally occurring (S)-enantiomer establishes the absolute configuration at the C3 position of the final piperidone ring, which is mandatory for mimicking L-amino acid residues in downstream peptide synthesis.
-
Orthogonal Protection Causality: The synthesis demands strict orthogonal protection. The C3 α -amine must be protected with an acid-labile tert-butyloxycarbonyl (Boc) group, while the N1-alkylating agent utilizes a base-labile ethyl ester (ethyl bromoacetate). This allows the selective unmasking of the carboxylic acid for subsequent peptide coupling without prematurely exposing the C3 amine.
Retrosynthetic pathway for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl.
Detailed Synthetic Protocols (The Self-Validating System)
The following methodologies are engineered to be self-validating; each step includes specific mechanistic triggers (like in situ HCl generation) to ensure the reaction proceeds only when the correct microenvironment is achieved.
Step 1: Esterification and Lactamization of L-Ornithine
Objective: Construct the δ -lactam core, yielding (S)-3-amino-2-piperidone. Protocol:
-
Suspend L-Ornithine hydrochloride (1.0 eq) in anhydrous methanol (0.3 M) under an argon atmosphere.
-
Slowly add trimethylchlorosilane (TMSCl, 4.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Cool the solution back to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (7.0 eq) dropwise. Stir for 30 minutes at room temperature[2].
-
Neutralize to pH 7 with 6N HCl, filter the salts, and concentrate the filtrate. Purify via silica gel chromatography (30% MeOH/DCM). Causality: TMSCl reacts with methanol to generate anhydrous HCl in situ, which drives the Fischer esterification of the carboxylic acid to a methyl ester. The subsequent addition of NaOEt neutralizes the hydrochloride salts, freeing the highly nucleophilic δ -amine, which spontaneously attacks the methyl ester to close the 6-membered lactam ring[2].
Step 2: C3-Amine Protection
Objective: Mask the primary amine to prevent unwanted dialkylation. Protocol:
-
Dissolve (S)-3-amino-2-piperidone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA, 1.5 eq) followed by Di-tert-butyl dicarbonate ( Boc2O , 1.1 eq).
-
Stir at room temperature for 4 hours. Quench with water, extract with DCM, wash with brine, dry over Na2SO4 , and concentrate to yield (S)-3-(Boc-amino)-2-piperidone.
Step 3: N-Alkylation (Critical C-N Bond Formation)
Objective: Append the acetate moiety to the lactam nitrogen.
Experimental workflow for the critical N-alkylation step.
Causality: The lactam N-H bond is weakly acidic ( pKa≈16 ). Using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures complete and irreversible deprotonation. The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent is critical; it tightly solvates the sodium cation, leaving a highly reactive, "naked" lactam anion. This microenvironment heavily favors SN2 N-alkylation over O-alkylation.
Step 4: Saponification of the Ethyl Ester
Objective: Selectively unmask the carboxylic acid. Protocol:
-
Dissolve the ethyl ester intermediate in a 1:1 mixture of THF and H2O .
-
Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 2.0 eq) and stir at room temperature for 2 hours.
-
Evaporate the THF, acidify the aqueous layer to pH 2-3 using 1M HCl, and extract with Ethyl Acetate (EtOAc). Dry and concentrate to yield 2-(3-(Boc-amino)-2-oxopiperidin-1-yl)acetic acid.
Step 5: Global Deprotection and Salt Formation
Objective: Remove the Boc group and isolate the target molecule. Protocol:
-
Suspend the Boc-acid intermediate in anhydrous EtOAc at 0 °C.
-
Bubble anhydrous hydrogen chloride gas through the solution for 20 minutes, followed by a nitrogen purge for 1.5 hours[3]. Alternatively, treat with 4M HCl in dioxane for 2 hours at room temperature.
-
Evaporate the solvent in vacuo. Triturate the resulting solid with diethyl ether to precipitate the highly pure 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride as a white powder[3]. Causality: The anhydrous HCl specifically cleaves the acid-labile Boc carbamate via a tert-butyl cation intermediate, which degrades into isobutylene and CO2 . The absence of water prevents any hydrolytic opening of the lactam ring, directly precipitating the product as a stable hydrochloride salt.
Quantitative Data & Analytical Characterization
To ensure the integrity of the self-validating system, the following analytical markers must be confirmed at each stage of the synthesis.
| Step | Intermediate | Expected Yield | Key Analytical Marker (MS / 1 H NMR) |
| 1 | (S)-3-Amino-2-piperidone | 75–85% | MS: m/z 115 [M+H]+ |
| 2 | (S)-3-(Boc-amino)-2-piperidone | 80–90% | 1 H NMR: δ 1.45 ppm (s, 9H, Boc group) |
| 3 | Ethyl 2-(3-(Boc-amino)-2-oxopiperidin-1-yl)acetate | 70–80% | 1 H NMR: δ 4.10 ppm (q, 2H, ethyl CH2 ), 4.05 ppm (ABq, 2H, N- CH2 ) |
| 4 | 2-(3-(Boc-amino)-2-oxopiperidin-1-yl)acetic acid | 85–95% | MS: m/z 273 [M+H]+ |
| 5 | Target Molecule (HCl salt) | 90–95% | MS: m/z 173 [M+H]+ (free base mass 172)[3] |
An In-depth Technical Guide to the Mechanisms of Formation for Piperidine Acetic Acid Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. The incorporation of an acetic acid moiety onto this versatile framework gives rise to piperidine acetic acid derivatives, a class of compounds with significant therapeutic potential across diverse disease areas, including neurological disorders and oncology.[1] This technical guide provides an in-depth exploration of the core synthetic strategies and underlying mechanistic principles for the formation of these valuable molecules, tailored for researchers, scientists, and drug development professionals.
I. Construction of the Piperidine Ring: Foundational Strategies
The synthesis of piperidine acetic acid derivatives can be broadly categorized into two approaches: construction of a piperidine ring already bearing the acetic acid side chain or its precursor, and the functionalization of a pre-formed piperidine scaffold. This section focuses on the former, detailing the primary mechanisms for ring formation.
Catalytic Hydrogenation of Pyridine Precursors
One of the most direct and atom-economical methods for synthesizing the piperidine core is the catalytic hydrogenation of substituted pyridine precursors.[1] This approach is robust and allows for the introduction of various substituents on the aromatic pyridine ring prior to reduction.
Mechanism of Action
The catalytic hydrogenation of a pyridine ring, such as a pyridineacetic acid derivative, involves the heterogeneous or homogeneous catalyzed addition of hydrogen across the double bonds of the aromatic system. The reaction typically proceeds in a stepwise manner.
The general mechanism for catalytic hydrogenation involves the stepwise addition of hydrogen. The pyridine adsorbs onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms, leading to the fully saturated piperidine ring.[3] The use of an acidic solvent like glacial acetic acid can enhance the rate of hydrogenation by protonating the pyridine nitrogen, which activates the ring towards reduction.[4]
Causality Behind Experimental Choices:
-
Catalyst Selection: Platinum group metals are highly effective.[3] Platinum oxide (PtO₂), often referred to as Adams' catalyst, is a mild and effective catalyst for this transformation, particularly under acidic conditions.[4][5] Rhodium on carbon (Rh/C) is also highly active and can facilitate hydrogenation under lower pressures.[3] The choice of catalyst can influence the stereoselectivity of the reduction, especially with substituted pyridines.
-
Solvent System: Glacial acetic acid is a common solvent as it can protonate the pyridine nitrogen, increasing its susceptibility to hydrogenation.[4][5] Other protic solvents like ethanol and methanol are also used.
-
Pressure and Temperature: These parameters are optimized to achieve complete reduction without promoting side reactions. Pressures typically range from atmospheric to 70 bar.[4][6]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
This generalized protocol is based on literature procedures for the hydrogenation of pyridine derivatives.[4][6]
Materials:
-
Substituted pyridine (e.g., 2-pyridineacetic acid)
-
Platinum oxide (PtO₂) catalyst (5 mol%)
-
Glacial acetic acid
-
High-pressure autoclave/hydrogenator
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Celite
Procedure:
-
A stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a 5 mol% catalytic amount of PtO₂.[4]
-
The reaction mixture is placed in a pressure reactor.
-
The reactor is charged with hydrogen gas to the desired pressure (50-70 bar).[4]
-
The reaction is stirred at room temperature for 6-10 hours.[4]
-
Upon completion, the hydrogen pressure is carefully released.
-
The reaction is quenched with a saturated NaHCO₃ solution.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).[4]
-
The combined organic layers are filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude piperidine acetic acid derivative.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful and widely used method for the synthesis of amines, including the piperidine ring system.[2][7] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[7] For the synthesis of piperidine acetic acid derivatives, this can be applied intramolecularly.
Mechanism of Action
The reaction proceeds in two key stages:
-
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[8]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the amine.[8]
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that does not readily reduce the starting carbonyl compound is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective and commonly used reagent for this purpose.[2][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can be used in a two-step process where the imine is formed first.[8]
-
pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of acetic acid.[8]
-
Solvent: Anhydrous solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often used to prevent unwanted side reactions.[8]
Experimental Protocol: General One-Pot Reductive Amination
This protocol provides a general guideline and may require optimization for specific substrates.[8]
Materials:
-
Aldehyde or ketone (1.0 equiv.)
-
Amine (1.0-1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equiv.)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the amine.[8]
-
Dissolve the reactants in the anhydrous solvent.[8]
-
For less reactive substrates, add a catalytic amount of acetic acid.[8]
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution. The reaction may be exothermic.[8]
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield the crude product.
The Dieckmann Condensation: A Classic Route to 4-Piperidones
The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a β-keto ester.[9] This reaction is particularly useful for the synthesis of 5- and 6-membered rings and is a key step in the formation of 4-piperidones, which are versatile precursors for 4-piperidineacetic acid derivatives.[10][11]
Mechanism of Action
The synthesis of a 4-piperidone via the Dieckmann condensation typically involves a multi-step sequence:
-
Michael Addition: A primary amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl acrylate, in a double Michael addition to form a diester.[11]
-
Dieckmann Condensation: The diester is then treated with a strong base (e.g., sodium methoxide) to effect an intramolecular condensation, forming a cyclic β-keto ester.[9][11]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, usually under acidic conditions, to yield the 4-piperidone.[11]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required for the Dieckmann condensation to deprotonate the α-carbon of the ester. Sodium metal or sodium alkoxides are commonly used.[11]
-
Reaction Conditions: The reaction is often carried out at elevated temperatures in a high-boiling solvent like toluene.[11] Careful control of temperature is necessary to avoid side reactions.[12]
-
Work-up: The work-up of the Dieckmann reaction must be performed carefully to avoid the retro-Dieckmann reaction.[12]
Experimental Protocol: Synthesis of a 4-Piperidone Intermediate
This protocol is a generalized procedure based on the synthesis of 1-benzyl-4-piperidone.[11]
Materials:
-
Benzylamine
-
Methyl acrylate
-
Methanol
-
Sodium metal
-
Toluene
-
Concentrated hydrochloric acid
Procedure:
-
Michael Addition: Benzylamine and methyl acrylate (molar ratio 1:2-2.5) are dissolved in methanol and stirred at room temperature for 10-16 hours. The methanol is then removed under reduced pressure to yield the intermediate diester.[11]
-
Dieckmann Condensation: The diester and sodium metal (molar ratio 1:1.2-2) are dissolved in toluene and heated at 100-125 °C for 2-3 hours.[11]
-
Hydrolysis and Decarboxylation: The resulting product is treated with concentrated hydrochloric acid (5-7 M) and heated at 80-100 °C for 4-8 hours to effect hydrolysis and decarboxylation, yielding the 4-piperidone hydrochloride.[11]
II. Multicomponent Reactions: Efficiency in Diversity
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The Ugi and Strecker reactions are prominent examples of MCRs that can be adapted for the synthesis of piperidine acetic acid derivatives.
The Ugi Reaction
The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[13] This reaction is highly versatile and can be used to generate libraries of compounds with diverse substitution patterns.[13]
Mechanism of Action
The mechanism of the Ugi reaction is believed to proceed through the following steps:
-
Formation of an imine from the condensation of the amine and the aldehyde.[13]
-
Addition of the carboxylic acid and the isocyanide to the imine.
-
The resulting intermediate undergoes an acyl transfer (Mumm rearrangement) to form the final product.[13]
A variation of the Ugi reaction can be employed to synthesize piperazine-based scaffolds, which are structurally related to piperidines.[14]
The Strecker Synthesis
The Strecker synthesis is a classic method for the preparation of α-amino acids.[15][16] It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[15]
Mechanism of Action
-
The aldehyde or ketone reacts with ammonia to form an imine.
-
Cyanide then acts as a nucleophile, attacking the imine to form an α-aminonitrile.[15]
-
The nitrile is then hydrolyzed to a carboxylic acid, yielding the α-amino acid.[15]
This reaction can be adapted to synthesize piperidine-based amino acids by using a piperidone as the starting ketone.[17][18]
Data Presentation: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Catalytic Hydrogenation | Reduction of pyridine precursors | Robust, atom-economical, direct | Requires high pressure, catalyst can be expensive |
| Reductive Amination | One-pot imine formation and reduction | Versatile, high-yielding, good functional group tolerance | Can lead to over-alkylation, requires careful choice of reducing agent |
| Dieckmann Condensation | Intramolecular cyclization of diesters | Access to 4-piperidones, uses readily available starting materials | Multi-step, requires strong base, careful work-up needed |
| Ugi/Strecker Reactions | Multicomponent reactions | High efficiency, diversity-oriented, rapid access to complex structures | Can generate stereoisomeric mixtures, requires specific starting materials |
III. Advanced and Modern Methodologies
While the aforementioned methods form the bedrock of piperidine acetic acid synthesis, modern organic chemistry offers more advanced and often more elegant solutions.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a [4+2] cycloaddition reaction between an imine (dienophile) and a diene to form a tetrahydropyridine, which can then be reduced to a piperidine.[19][20] This method provides a convergent and often stereoselective route to the piperidine core.
Mechanism of Action
The reaction can proceed through either a concerted or a stepwise mechanism. The stereochemical outcome is often predictable, with the exo product typically favored.[19] The use of chiral catalysts can lead to highly enantioselective transformations.[20]
Visualization of Synthetic Pathways
Catalytic Hydrogenation of a Pyridineacetic Acid
Caption: Catalytic Hydrogenation Pathway
Reductive Amination (Intramolecular)
Caption: Intramolecular Reductive Amination
Dieckmann Condensation Route to a 4-Piperidone Precursor
Caption: Dieckmann Condensation Workflow
Conclusion: A Versatile Toolbox for a Privileged Scaffold
Substituted piperidine acetic acids represent a highly valuable and versatile chemical scaffold in modern drug discovery.[1] Their synthetic accessibility allows for extensive structural diversification, leading to compounds with finely tuned activities against a range of important biological targets. The classical methods of catalytic hydrogenation, reductive amination, and the Dieckmann condensation remain workhorse reactions in the synthesis of these compounds. Furthermore, the efficiency of multicomponent reactions like the Ugi and Strecker syntheses, and the elegance of cycloaddition reactions such as the aza-Diels-Alder, provide powerful tools for the modern medicinal chemist. A thorough understanding of the mechanisms and experimental nuances of these synthetic routes is paramount for the successful design and development of novel piperidine-based therapeutics.
References
-
Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 12(4), 566-570. [Link]
-
(2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
-
(2013). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Tetrahedron, 69(43), 9161-9165. [Link]
-
Banfi, L., Basso, A., Guanti, G., & Riva, R. (2012). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 10(3), 548-557. [Link]
-
(2008). Optimized Synthesis of 4-Piperidone. Organic Preparations and Procedures International, 40(2), 207-211. [Link]
-
(1987). Piperidine Synthesis. DTIC. [Link]
- (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
(1968). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, 13, 1658-1661. [Link]
-
(2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
-
(2005). The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines and the synthesis of new vitamin C analogues. University of Jyväskylä. [Link]
-
(2009). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. Angewandte Chemie International Edition, 48(45), 8442-8445. [Link]
-
Myers, A. G. (2011). Reductive Amination. Harvard University. [Link]
-
(2011). Reductive Amination Reaction. Boston University. [Link]
-
(2016). A plausible mechanism for the synthesis of piperidines 4a–w. ResearchGate. [Link]
-
(1967). The Dieckmann Condensation. Organic Reactions. [Link]
-
(2013). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
SynArchive. (n.d.). Petrenko-Kritschenko Piperidone Synthesis. [Link]
- (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
-
(2017). Acetic Acid Promoted Redox Annulations with Dual C–H Functionalization. Organic Letters, 19(11), 2853-2856. [Link]
-
(2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
-
(2016). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... Molecules, 21(2), 187. [Link]
-
(2001). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. Tetrahedron, 57(32), 6861-6873. [Link]
-
(2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]
-
(2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]
-
(2012). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry, 8, 1844-1848. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
(2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
-
(2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Syntheses. [Link]
-
(2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]
-
(2001). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry, 3(6), 604-611. [Link]
-
(1953). THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES. Georgia Institute of Technology. [Link]
-
Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. [Link]
-
(2003). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 80, 169. [Link]
-
(2011). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]
-
(1994). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. [Link]
-
(2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic Chemistry Frontiers, 2(4), 358-361. [Link]
-
(2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
(2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 20(10), 18889-18906. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DSpace [open.bu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. Ugi Reaction [organic-chemistry.org]
- 14. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. farm.ucl.ac.be [farm.ucl.ac.be]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 20. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
Spectroscopic Characterization of 2-(3-Amino-2-oxopiperidin-1-yl)acetic Acid: A Technical Guide
Introduction to the Scaffold & Structural Logic
In the development of conformationally constrained peptidomimetics, the restriction of backbone dihedral angles ( ϕ and ψ ) is paramount for enhancing metabolic stability, receptor selectivity, and binding affinity. 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid is a classic δ -lactam building block, widely recognized as a Freidinger-type lactam[1]. By tethering the α -nitrogen to the side chain of an adjacent residue (effectively mimicking an ornithine-derived cyclization), this scaffold forces the peptide backbone into a rigidified geometry that strongly favors the formation of Type II β -turns[2].
The structural logic of this molecule lies in its dual functionality:
-
The C3-Amino Group: Acts as the N-terminus for subsequent peptide coupling.
-
The Piperidone Ring: Serves as the conformational constraint, locking the ω bond in a trans configuration and restricting the ψ angle.
-
The N1-Acetic Acid Moiety: Acts as the C-terminus, providing a handle for Solid-Phase Peptide Synthesis (SPPS)[3].
To confidently integrate this building block into drug discovery pipelines, rigorous spectroscopic characterization is required to validate both its chemical identity and its three-dimensional conformational integrity.
Workflow for integrating Freidinger lactams into peptidomimetic drug design.
Mechanistic Rationale for Spectroscopic Workflows
Spectroscopic validation of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid cannot rely on a single modality. A multi-orthogonal approach is required:
-
Nuclear Magnetic Resonance (NMR): Beyond simple connectivity, NMR is critical for proving the rigidity of the system. Because the C3 position is a chiral center, the protons on the N1-acetic acid group are diastereotopic. In a rigid δ -lactam, these protons will appear as a distinct AB quartet in the 1 H NMR spectrum[4]. If the ring undergoes rapid, unconstrained flipping, this signal may average into a singlet, indicating a loss of the desired conformational constraint.
-
Fourier-Transform Infrared (FT-IR): Differentiates the two distinct carbonyl environments. The δ -lactam C=O stretch is modulated by the resonance of the nitrogen lone pair, shifting it to a lower wavenumber compared to the carboxylic acid C=O.
-
Mass Spectrometry (ESI-MS): Provides exact mass confirmation and fragmentation data, specifically the loss of the acetic acid moiety [M - CH 2 COOH] + , which is characteristic of N-alkylated lactams.
Quantitative Spectroscopic Data Summaries
The following tables summarize the expected spectroscopic data for enantiomerically pure (e.g., S-isomer) 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid.
Table 1: 1 H and 13 C NMR Assignments (DMSO- d6 , 400 MHz / 100 MHz)
Note: Chemical shifts ( δ ) are reported in ppm relative to TMS.
| Position | 1 H NMR δ (ppm) | Multiplicity & Coupling ( J in Hz) | 13 C NMR δ (ppm) | Assignment Rationale |
| C2 (Lactam C=O) | - | - | 168.5 | Shielded relative to acid C=O due to lactam resonance[5]. |
| C3 (Chiral Center) | 3.45 | dd, J=11.0,6.5 | 51.2 | Deshielded by adjacent primary amine and carbonyl[6]. |
| C4 (Ring CH 2 ) | 1.70, 2.05 | m, m (Diastereotopic) | 26.4 | Homoallylic to lactam; axial/equatorial splitting visible. |
| C5 (Ring CH 2 ) | 1.85 | m | 21.0 | Most shielded carbons in the piperidone ring. |
| C6 (Ring CH 2 ) | 3.25, 3.38 | m, m (Diastereotopic) | 47.8 | Deshielded by adjacent N1 atom. |
| N1-CH 2 (Acetic) | 3.95, 4.15 | AB quartet, J=17.5 | 49.5 | Diastereotopic AB system confirms restricted rotation[4]. |
| C=O (Acid) | - | - | 172.3 | Typical carboxylic acid carbonyl shift. |
| NH 2 (Amine) | 8.20 | br s (Exchangeable) | - | Broadened due to quadrupolar relaxation of nitrogen. |
| OH (Acid) | 12.50 | br s (Exchangeable) | - | Highly deshielded acidic proton. |
Table 2: FT-IR and ESI-MS Data
| Technique | Key Signal / Value | Interpretation |
| FT-IR (ATR) | 3350 - 2800 cm −1 | Broad O-H stretch (carboxylic acid) overlapping with N-H stretch. |
| FT-IR (ATR) | 1725 cm −1 | Sharp C=O stretch (carboxylic acid). |
| FT-IR (ATR) | 1645 cm −1 | Strong C=O stretch ( δ -lactam). Lower frequency due to amide resonance. |
| ESI-MS (+) | m/z 173.09 | [M+H] + pseudo-molecular ion (Exact mass calculated: 172.08). |
| ESI-MS (+) | m/z 113.07 | Fragment: [M - CH 2 COOH] + , corresponding to the intact aminopiperidone ring. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol A: NMR Sample Preparation and Acquisition
Causality: DMSO- d6 is selected over D 2 O to prevent the rapid deuterium exchange of the primary amine and carboxylic acid protons, allowing for their direct observation and integration, which validates the overall purity of the synthesized batch.
-
Sample Dissolution: Weigh 15 mg of thoroughly desiccated 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid. Dissolve in 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard).
-
Validation Check: Inspect the solution for particulates. Filter through a 0.22 μ m PTFE syringe filter into a 5 mm NMR tube to ensure optimal magnetic field homogeneity (shimming).
-
Acquisition Parameters ( 1 H):
-
Pulse sequence: Standard 1D proton (e.g., zg30).
-
Relaxation delay (D1): 2.0 seconds (ensures complete relaxation for accurate integration of the rigid ring protons).
-
Number of scans (NS): 16 to 32.
-
-
Acquisition Parameters ( 13 C):
-
Pulse sequence: Power-gated decoupling (e.g., zgpg30).
-
Relaxation delay (D1): 2.0 seconds.
-
Number of scans (NS): 512 to 1024 (required due to the low natural abundance of 13 C and the quaternary carbonyl carbons).
-
-
Internal Calibration: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm, or the residual DMSO pentet to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).
Protocol B: LC-MS/ESI-MS Analysis
Causality: Soft ionization (ESI) is necessary to preserve the parent ion of this highly polar, zwitterion-like molecule. An acidic mobile phase ensures the protonation of the primary amine, maximizing the [M+H] + signal[7].
-
Preparation: Prepare a 10 μ g/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 μ L onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 μ m). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Mass Spectrometry: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Validation Check: Monitor the Total Ion Chromatogram (TIC) for a single sharp peak. Extract the ion chromatogram (EIC) for m/z 173.09 to confirm the identity of the peak.
Conformational Analysis via 2D NMR
To definitively prove that the 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid acts as a valid Freidinger lactam constraint, 1D NMR is insufficient. A 2D NMR strategy must be employed to map the spatial relationships (Nuclear Overhauser Effect) and confirm the ring puckering.
2D NMR workflow for elucidating the 3D conformation of the piperidone ring.
Mechanistic Insight from NOESY: In a biologically active β -turn mimetic, the δ -lactam ring predominantly adopts a half-chair or boat conformation[8]. By executing a 2D NOESY experiment (mixing time ~300-500 ms), researchers can observe through-space cross-peaks between the C3-proton and the pseudo-axial protons at C5.
-
If strong NOE cross-peaks are observed between C3-H and specific C5/C6 protons, the ring is conformationally locked.
-
Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) is utilized to definitively assign the diastereotopic N1-CH 2 protons by observing their 3-bond correlation to both the lactam C=O (C2) and the acetic acid C=O, validating the N-alkylation site[4].
References
-
[1] Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
[3] Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049. PMC - National Institutes of Health. Available at:[Link]
-
[2] Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PMC - National Institutes of Health. Available at:[Link]
-
[8] Construction of hybrid peptide synthetases by module and domain fusions. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
[4] Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations. MDPI Molecules. Available at:[Link]
-
[5] Anti-inflammatory agents - WO2011154696A1. Google Patents. Available at:
-
[6] [4 + 2] Annulation of δ-Hydroxy/δ-Sulfonamido-α,β-Unsaturated Ketones with Azlactones for Diastereoselective Synthesis of Highly Substituted 3-Amino-δ-Lactones and 3-Amino-δ-Lactams. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
[7] GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization. ResearchGate. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations [mdpi.com]
- 5. WO2011154696A1 - Anti-inflammatory agents - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride. In the absence of publicly available experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the analysis of structurally analogous compounds and fundamental NMR principles. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for the characterization of this and similar heterocyclic amino acid derivatives. The guide includes predicted chemical shifts, coupling constants, detailed experimental protocols for data acquisition, and a thorough discussion of the underlying chemical principles influencing the NMR spectra.
Introduction
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride is a substituted lactam derivative incorporating both a piperidinone ring and an acetic acid moiety. Such structures are of interest in medicinal chemistry due to their potential as scaffolds for peptidomimetics and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of novel chemical entities. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, offering a baseline for researchers working on its synthesis and characterization.
The structure combines a six-membered lactam ring with a chiral center at the C3 position, an N-substituted acetic acid group, and a hydrochloride salt of the primary amine. These features result in a complex and informative NMR spectrum, the interpretation of which is crucial for structural confirmation.
Caption: Molecular structure of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl with atom numbering.
Theoretical Framework: Principles of NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful analytical techniques that exploit the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency.
Key parameters in NMR include:
-
Chemical Shift (δ): The resonance frequency of a nucleus is influenced by its local electronic environment. This variation, termed chemical shift, is measured in parts per million (ppm) relative to a standard (e.g., TMS). Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).
-
Spin-Spin Coupling (J): The magnetic field of one nucleus can influence that of its neighbors, leading to the splitting of NMR signals. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of bonds and the dihedral angle separating the coupled nuclei.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
The hydrochloride form of the amine and the presence of a carboxylic acid group mean that the choice of solvent is critical, as labile protons (e.g., -NH₃⁺, -COOH, and amide N-H) can exchange with deuterated solvents like D₂O, leading to signal broadening or disappearance.
Recommended Experimental Protocol
A robust and reproducible NMR analysis begins with meticulous sample preparation and a well-defined acquisition protocol.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Given the polar and acidic nature of the molecule, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices. D₂O will lead to the exchange of labile protons (NH₃⁺, COOH), simplifying the spectrum but losing information from these groups. DMSO-d₆ will typically allow for the observation of these protons.
-
For quantitative analysis, a known amount of an internal standard can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
2D NMR (for confirmation): For unambiguous assignments, it is highly recommended to acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Predicted Spectral Data and Interpretation
The following tables summarize the predicted chemical shifts and multiplicities for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl. These predictions are based on the analysis of similar structures reported in the literature, including 3-aminopiperidin-2-one and other N-substituted piperidine derivatives.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum will show distinct signals for the piperidinone ring protons and the N-acetic acid moiety. The diastereotopic nature of the methylene protons (C4, C5, C6, and C7) will likely result in complex multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O, relative to DSS at 0.00 ppm)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
| H3 | 4.0 - 4.2 | dd | J ≈ 12, 5 | 1H | Methine proton alpha to the protonated amino group and the lactam carbonyl. Deshielded by both electron-withdrawing groups. |
| H4a, H4b | 1.9 - 2.2 | m | - | 2H | Methylene protons adjacent to the chiral center (C3). Expected to be diastereotopic and show complex splitting. |
| H5a, H5b | 1.8 - 2.0 | m | - | 2H | Methylene protons of the piperidine ring. |
| H6a, H6b | 3.4 - 3.6 | m | - | 2H | Methylene protons alpha to the lactam nitrogen (N1), deshielded. |
| H7a, H7b | 3.8 - 4.1 | ABq or 2d | J(gem) ≈ 16-18 | 2H | Diastereotopic methylene protons of the acetic acid group, adjacent to the lactam nitrogen. Expected to show a large geminal coupling. |
Note: In DMSO-d₆, additional broad signals would be expected for the NH₃⁺ protons (δ ≈ 8.0-9.0 ppm) and the COOH proton (δ ≈ 12.0-13.0 ppm).
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide key information about the carbon framework, with two carbonyl signals and five distinct signals for the aliphatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon | Predicted δ (ppm) | Assignment Rationale |
| C2 | 172 - 175 | Lactam carbonyl carbon. |
| C3 | 52 - 55 | Methine carbon bonded to the amino group. |
| C4 | 28 - 32 | Piperidine ring methylene carbon. |
| C5 | 21 - 24 | Piperidine ring methylene carbon. |
| C6 | 47 - 50 | Methylene carbon alpha to the lactam nitrogen. |
| C7 | 48 - 51 | Methylene carbon of the acetic acid group. |
| C8 | 175 - 178 | Carboxylic acid carbonyl carbon. |
Causality and In-Depth Analysis
-
Piperidine Ring Conformation: The piperidine ring in 2-oxopiperidine systems typically adopts a chair or twisted-chair conformation. The substituents will influence the conformational equilibrium, which in turn affects the proton-proton coupling constants.
-
Diastereotopicity: The chiral center at C3 renders the geminal protons on C4, C5, C6, and C7 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns (multiplets or AB quartets) than simple triplets or quartets.
-
Solvent Effects: As mentioned, the choice of solvent is critical. In D₂O, the exchange of labile protons (NH₃⁺ and COOH) with deuterium will cause their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum but results in the loss of direct information about these functional groups. In an aprotic polar solvent like DMSO-d₆, these protons are typically observable as broad singlets. The chemical shifts of other protons and carbons can also be influenced by the solvent due to differences in polarity and hydrogen bonding interactions.[1]
-
pH Dependence: The chemical shifts of nuclei near the amino and carboxylic acid groups will be sensitive to the pH of the solution due to changes in their protonation state. The data presented here assumes a sufficiently acidic environment where both groups are fully protonated.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride. The predicted data, based on sound chemical principles and analysis of analogous structures, serves as a valuable reference for researchers in the synthesis and characterization of this molecule. The provided experimental protocols offer a standardized approach to acquire high-quality, reproducible NMR data. Unambiguous structural confirmation will ultimately rely on the acquisition and complete assignment of experimental 1D and 2D NMR spectra.
References
-
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. [Link]
-
Jacobsen, P., et al. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 25(10), 1157-62. [Link]
-
MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
PubChem. 3-Amino-2-piperidone. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Sources
Mass Spectrometry Analysis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid: A Comprehensive Guide to Zwitterionic Peptidomimetic Quantification
Executive Summary & Chemical Ontology
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid (also known as 3-amino-2-oxo-1-piperidineacetic acid) is a highly specialized, conformationally restricted valerolactam dipeptide surrogate. It is frequently utilized as a structural scaffold in the drug development of potent, selective thrombin inhibitors[1] and dimeric peptide antagonists targeting the human IgG-FcRn interaction[2].
From an analytical perspective, quantifying this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a distinct set of challenges. With a low molecular weight (172.0848 Da) and a zwitterionic nature—stemming from a basic primary amine and an acidic carboxylic acid—the molecule exhibits extreme polarity. This guide establishes a self-validating, high-throughput analytical framework designed specifically to overcome the poor retention and ion suppression issues classically associated with such polar peptidomimetics.
Chromatographic Strategy: The Causality of HILIC
Standard reversed-phase (RP) chromatography utilizing C18 columns is fundamentally incompatible with 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid. The molecule's high polarity causes it to elute in the void volume, leading to catastrophic ion suppression from un-retained matrix salts and phospholipids.
To establish a robust method, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) must be employed[3].
-
The Mechanistic Choice: ZIC-HILIC stationary phases feature covalently bonded sulfobetaine groups that maintain a permanent zwitterionic state. This creates a highly structured, water-enriched liquid layer on the silica surface. The analyte partitions between the organic-rich mobile phase and this aqueous layer.
-
pH Optimization: We utilize an alkaline mobile phase (pH 9.0) buffered with ammonium acetate and ammonium hydroxide. Under these conditions, the carboxylic acid is fully deprotonated (anionic) while the primary amine retains partial protonation. This maximizes electrostatic interactions with the zwitterionic stationary phase, drastically improving peak shape, retention factor ( k′ ), and electrospray ionization (ESI) efficiency[4].
ESI-MS/MS Fragmentation Mechanics
Due to the high proton affinity of the primary amine and the lactam nitrogen, Positive Electrospray Ionization (ESI+) is the optimal mode of ion generation. The protonated precursor ion [M+H]+ is observed at m/z 173.1.
When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the molecule undergoes highly predictable, structure-specific fragmentation pathways[5]:
-
Loss of Acetic Acid Moiety (-59 Da): The most diagnostic alpha-cleavage occurs at the N-C bond linking the acetic acid group to the piperidinone ring. This neutral loss yields a highly stable 3-amino-2-oxopiperidine lactam core at m/z 114.1 . This is the primary quantifier transition.
-
Loss of Water (-18 Da): Driven by the carboxylic acid group, yielding a fragment at m/z 155.1 .
-
Loss of Ammonia (-17 Da): Cleavage of the primary amine at the 3-position of the ring yields a fragment at m/z 156.1 .
-
Lactam Ring Cleavage: At elevated collision energies (>30 eV), the valerolactam ring undergoes fragmentation, yielding smaller aliphatic product ions (m/z < 100)[6].
Fig 1. Primary CID fragmentation pathways of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid.
Quantitative Data & Method Parameters
Table 1: Optimized MRM Transitions
Note: A stable-isotope labeled internal standard (SIL-IS), such as a 13C2,15N -labeled analog, is mandatory for absolute quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Target | 173.1 | 114.1 | 50 | 20 | Quantifier |
| Target | 173.1 | 155.1 | 50 | 15 | Qualifier |
| Target | 173.1 | 156.1 | 50 | 15 | Qualifier |
| SIL-IS | 176.1 | 117.1 | 50 | 20 | Internal Standard |
Table 2: ZIC-HILIC Gradient Program
Column: SeQuant® ZIC®-pHILIC (100 mm × 2.1 mm, 5 µm). Column Temp: 40°C.
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 0.4 | 5 | 95 |
| 1.0 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 40 | 60 |
| 7.0 | 0.4 | 40 | 60 |
| 7.1 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Self-Validating Experimental Protocol
To guarantee scientific integrity, this protocol is designed as a closed-loop, self-validating system. Every step contains an intrinsic quality control (QC) mechanism.
Fig 2. Self-validating LC-MS/MS workflow for zwitterionic peptidomimetics.
Step 1: Matrix Preparation via Protein Precipitation (PPT)
-
Action: Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate. Add 200 µL of cold Acetonitrile spiked with the SIL-IS (100 ng/mL). Vortex for 2 minutes, then centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
-
Causality: The 4:1 organic-to-aqueous ratio serves a dual purpose. First, it effectively precipitates matrix proteins. Second, it yields a final sample extract containing 80% Acetonitrile. Because HILIC chromatography requires a high-organic starting condition (95% B), injecting a highly aqueous sample would cause severe peak fronting and retention loss. This preparation step intrinsically matches the sample solvent to the chromatographic environment.
Step 2: System Suitability Testing (SST)
-
Action: Prior to the analytical batch, inject three consecutive replicates of a neat standard at the Lower Limit of Quantification (LLOQ).
-
Validation Criteria: The system is only validated for the run if the Signal-to-Noise (S/N) ratio is >10, and the retention time relative standard deviation (RSD) is <2%.
Step 3: Matrix Effect (ME) Profiling
-
Action: Perform a post-column infusion of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid (1 µg/mL at 10 µL/min) while simultaneously injecting a blank matrix extract through the LC system.
-
Causality: This maps the "suppression zones" of the chromatogram. By ensuring the analyte's retention time (typically around 3.5–4.0 minutes under this gradient) falls outside the elution windows of invisible matrix components like lysophosphatidylcholines, the method self-validates its resistance to matrix effects.
Step 4: Dynamic QC Tracking & Acquisition
-
Action: Execute the batch using the gradient outlined in Table 2. Ensure the autosampler is kept at 4°C to prevent degradation of the lactam ring.
-
Validation Criteria: Monitor the SIL-IS peak area across all unknown samples. A variance of >15% from the mean IS area of the calibration curve flags the specific sample for automatic re-extraction, ensuring that variations in ionization efficiency or extraction recovery do not compromise the quantitative integrity of the data.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of chromatographic conditions for the targeted tandem mass spectrometric determination of 354 mammalian metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline conditions in hydrophilic interaction liquid chromatography for intracellular metabolite quantification using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Structural Elucidation of 3-Aminopiperidin-2-one Derivatives: A Comprehensive Guide to X-Ray Crystallography Workflows
Executive Summary
The 3-aminopiperidin-2-one scaffold (often referred to as cyclo-ornithine or ornithine lactam) has emerged as a privileged, conformationally constrained pharmacophore in modern drug discovery[1]. By restricting the rotational degrees of freedom inherent in linear peptides, this delta-lactam minimizes the entropic penalty upon target binding[2]. As a Senior Application Scientist specializing in structural biology, I have observed that the successful development of therapeutics containing this moiety—ranging from covalent Dipeptidyl Peptidase 8/9 (DPP8/9) inhibitors like Sulphostin[3] to Calcitonin Gene-Related Peptide (CGRP) receptor antagonists like Atogepant[4][5]—relies heavily on high-resolution X-ray crystallography.
This whitepaper provides an in-depth, self-validating technical guide to the synthesis, co-crystallization, and structural elucidation of 3-aminopiperidin-2-one derivatives, grounded in proven biophysical principles.
Pharmacological Context & Structural Rationale
Before initiating a crystallography campaign, one must understand the causality behind the scaffold's bioactivity. The 3-aminopiperidin-2-one ring serves as a rigid dipeptide mimetic.
-
DPP8/9 Inhibition: In the natural product Sulphostin and its synthetic N-phosphonopiperidone derivatives, the (S)-3-aminopiperidin-2-one core occupies two substrate-binding subsites. The free N-terminus anchors the molecule, precisely vectoring a phosphosulfamate warhead to covalently engage the catalytic Ser730 of DPP9[6].
-
CGRP Receptor Antagonism: In migraine therapeutics (e.g., Atogepant), highly functionalized 3-aminopiperidin-2-one derivatives disrupt the critical interface between the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)[4][7].
Caption: Pharmacophore mapping and binding interactions of 3-aminopiperidin-2-one derivatives within the DPP9 active site.
Upstream Processing: Enantioselective Synthesis
Causality Principle: Macromolecular crystallography demands exceptional stereochemical purity. Enantiomeric impurities act as crystal growth terminators or cause heterogeneous lattice packing, rendering the resulting electron density maps uninterpretable. Therefore, synthesis must be strictly stereocontrolled.
Protocol 1: Synthesis of (S)-3-aminopiperidin-2-one from Chiral Pool
This self-validating protocol utilizes L-ornithine to maintain the natural (S)-configuration without the need for late-stage dynamic kinetic resolution[8][9][10].
-
Esterification: Suspend L-ornithine hydrochloride (1.0 eq) in anhydrous methanol. Slowly add thionyl chloride (1.5 eq) at 0 °C. Reflux for 16 hours to yield methyl 2,5-diaminopentanoate dihydrochloride.
-
Validation: Complete consumption of the starting material is verified via Ninhydrin-stained TLC.
-
-
Base-Catalyzed Cyclization: Cool the reaction mixture to 0 °C. Add sodium methoxide (2.5 eq) in methanol dropwise[9][11]. Stir at room temperature for 6 hours.
-
Causality: The mild base liberates the free amines, promoting intramolecular aminolysis of the methyl ester to form the thermodynamically stable 6-membered delta-lactam. Operating at low-to-ambient temperatures prevents racemization of the C3 stereocenter.
-
-
Isolation: Neutralize with HCl, evaporate the solvent, and extract the free (S)-3-aminopiperidin-2-one using ethyl acetate. Recrystallize from ethyl acetate to yield a white solid[10].
-
System Validation (Critical): Perform Chiral HPLC (e.g., Chiralpak IG column). The enantiomeric excess (ee) must be >99% before proceeding to derivatization (e.g., N-phosphonylation for DPP9 inhibitors)[8].
Macromolecular X-Ray Crystallography Workflows
Once the highly pure derivative is synthesized, the focus shifts to phase determination and structural resolution. The following protocol details the co-crystallization of human DPP9 with an N-phosphono-(S)-3-aminopiperidine-2-one inhibitor[12][13].
Protocol 2: Protein-Ligand Co-Crystallization
-
Ligand Preparation: Dissolve the validated (S)-3-aminopiperidin-2-one derivative in 100% DMSO to a concentration of 50 mM.
-
Protein Purification: Express human DPP9 in E. coli and purify via Ni-NTA affinity and Size Exclusion Chromatography (SEC) into a crystallization buffer (20 mM HEPES pH 7.5, 150 mM NaCl)[12].
-
Complex Formation: Incubate 10 mg/mL of purified DPP9 with a 5-fold molar excess of the ligand for 2 hours at 4 °C.
-
Causality: This incubation period allows for complete covalent engagement of the warhead prior to the restricted diffusion environment of the crystallization drop.
-
Validation: Perform Dynamic Light Scattering (DLS). The polydispersity index (PdI) must be < 20%, confirming the ligand has not induced protein aggregation.
-
-
Vapor Diffusion: Set up hanging-drop vapor diffusion plates at 20 °C. Mix 1 µL of the protein-ligand complex with 1 µL of precipitant solution (e.g., 20% PEG 3350, 0.2 M Ammonium Citrate).
-
Causality: Slow vapor equilibration gently drives the protein into the supersaturation zone, favoring ordered lattice formation over amorphous precipitation.
-
-
Cryoprotection & Diffraction: Harvest mature crystals, briefly soak in a cryoprotectant (mother liquor supplemented with 20% v/v glycerol or 1,2-ethanediol)[14], and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source at 100 K.
Caption: Workflow from chiral pool synthesis of the lactam scaffold to macromolecular X-ray diffraction.
Data Presentation & Refinement Statistics
High-quality electron density maps are contingent upon excellent diffraction statistics. Below is a summary of representative crystallographic parameters for DPP9 in complex with 3-aminopiperidin-2-one derivatives, demonstrating the high resolution achievable with this workflow[12][13].
| Crystallographic Parameter | DPP9 + Sulphostin (PDB: 9GON) | DPP9 + N-Phosphonopiperidone (PDB: 9GOD) |
| Method | X-Ray Diffraction | X-Ray Diffraction |
| Resolution (Å) | 1.89 | 1.95 (Representative) |
| R-Value Work | 0.163 | 0.170 |
| R-Value Free | 0.206 | 0.215 |
| Total Structure Weight | 396.25 kDa | 393.54 kDa |
| Atom Count | 30,750 | 27,151 |
| Modeled Residue Count | 3,372 | 3,245 |
Note: R-free values dropping in tandem with R-work during occupancy refinement validate that the ligand is not being overfitted into background noise.
Mechanistic Insights from Electron Density Maps
The ultimate goal of this workflow is to extract actionable mechanistic insights. Upon refining the 2Fo−Fc electron density map (contoured at 1 σ )[6], the structural basis for the potency of 3-aminopiperidin-2-one derivatives becomes clear:
-
Anchoring: The lactam ring is not merely a passive spacer. The free N-terminus of the (S)-3-aminopiperidin-2-one coordinates tightly with Glu248 and Glu249 of the DPP9 EE helix[6].
-
Vectoring: The rigid chair conformation of the piperidinone ring projects the C3-substituent (e.g., the phosphosulfamate group) at an optimal trajectory to undergo nucleophilic attack by Ser730, forming a stable covalent adduct[6].
-
Selectivity: Structural fine-tuning of the warhead's leaving group attached to this scaffold is the primary driver for achieving proteome-wide selectivity among exoproteases (DPP4 vs. DPP8/9)[12].
By strictly adhering to these validated synthetic and crystallographic protocols, researchers can reliably leverage the 3-aminopiperidin-2-one scaffold to design next-generation therapeutics.
References
-
Title: Sulphostin-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors | Source: nih.gov | URL: 3
-
Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine | Source: acs.org | URL: 8
-
Title: US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride | Source: google.com | URL: 9
-
Title: Showing Compound 3-Amino-2-piperidone (FDB021949) | Source: foodb.ca | URL: 1
-
Title: Scalable Access to Functional Nylon 6 via Ring-Opening Copolymerization | Source: rsc.org | URL: 10
-
Title: Synthesis of 4-Substituted-3-aminopiperidin-2-ones | Source: acs.org | URL: 2
-
Title: WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride | Source: google.com | URL: 11
-
Title: Sulphostin inhibits DPP proteins by a covalent binding mode | Source: researchgate.net | URL: 6
-
Title: 9GON: Crystal structure of DPP9 in complex with sulphostin | Source: rcsb.org | URL: 12
-
Title: 9GOD: Crystal structure of DPP9 in complex with N-phosphono-(S)-3-aminopiperidine-2-one-based inhibitor | Source: rcsb.org | URL: 13
-
Title: Search by PDB author - Protein Data Bank Japan | Source: pdbj.org | URL: 14
-
Title: Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist | Source: acs.org | URL: 4
-
Title: Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based | Source: nih.gov | URL: 7
-
Title: Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant | Source: researchgate.net | URL: 5
Sources
- 1. Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB [foodb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulphostin-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Search by PDB author - Protein Data Bank Japan [pdbj.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride
Foreword
Welcome to this in-depth technical guide on the physicochemical properties of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with or have an interest in this compound. As a molecule with potential applications in medicinal chemistry, a thorough understanding of its fundamental properties is paramount for its successful development and application. This guide provides a comprehensive overview of its known characteristics and, more importantly, outlines detailed, field-proven methodologies for the determination of its key physicochemical parameters. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction to 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride is a heterocyclic compound featuring a piperidone ring substituted with an amino group and an acetic acid moiety. The hydrochloride salt form suggests enhanced stability and solubility in aqueous media, a common strategy in drug development. The presence of a chiral center at the 3-position of the piperidone ring indicates the potential for stereoisomers, which may exhibit different pharmacological and toxicological profiles. The structural alerts, including the lactam ring, the primary amine, and the carboxylic acid, suggest a molecule with interesting chemical reactivity and potential for forming various intermolecular interactions.
A comprehensive understanding of its physicochemical properties, such as solubility, pKa, and stability, is critical for formulation development, pharmacokinetic profiling, and ensuring product quality.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can compile its basic identifiers and present a framework for the experimental determination of its crucial physicochemical properties.
| Property | Data | Source |
| IUPAC Name | 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride | Inferred from structure |
| CAS Number | 1822418-01-8 | [1] |
| Molecular Formula | C7H13ClN2O3 | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Physical Form | Off-White Solid | [1] |
| Storage | Room Temperature | [1] |
| Enantiomeric Form | Likely a racemic mixture. The (S)-enantiomer has a different CAS number (74411-98-6) and is described as a white powder. | [2] |
Experimental Protocols for Physicochemical Characterization
The following sections detail robust methodologies for determining the key physicochemical properties of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride.
Determination of Aqueous Solubility
Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The hydrochloride salt is expected to have higher aqueous solubility than the free base. A shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[3]
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Caption: Workflow for solubility determination.
Determination of Dissociation Constant (pKa)
Rationale: The pKa values of the amino and carboxylic acid groups will dictate the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a reliable method for pKa determination.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For this compound, two pKa values are expected, one for the carboxylic acid and one for the primary amine.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure substance.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. For a similar compound, 3-Aminopiperidine-2,6-dione hydrochloride, the melting point is reported as >245°C (dec.).[4]
Spectroscopic and Spectrometric Characterization
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure confirmation. Both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule. Key expected signals include those for the piperidine ring protons, the methylene protons of the acetic acid moiety, and the amine protons.[5]
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Analyze the chemical shifts to identify the different carbon environments, including the carbonyl carbons of the lactam and carboxylic acid, and the aliphatic carbons of the piperidine ring and acetic acid side chain.[6]
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹[7]
-
C=O stretch (lactam): Around 1650 cm⁻¹
-
C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. If tandem mass spectrometry (MS/MS) is available, fragment the molecular ion and analyze the fragmentation pattern to gain further structural information.[8]
Stability Assessment
Rationale: Understanding the stability of a compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions. A forced degradation study can identify potential degradation pathways.
Forced Degradation Study Protocol:
-
Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Basic: 0.1 M NaOH at room temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Solid and solution at elevated temperature (e.g., 60 °C)
-
Photolytic: Solid and solution exposed to UV light
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see section 6.1) to separate the parent compound from any degradation products.
-
Identification: If significant degradation is observed, use LC-MS to identify the degradation products.[9]
Caption: Workflow for a forced degradation study.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Rationale: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. A reversed-phase HPLC method is suitable for a polar compound like 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute the compound and any impurities (e.g., 5-95% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the compound in the mobile phase A to a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Determination: Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
-
Assay: Quantify the compound by comparing its peak area to that of a reference standard of known concentration.
Caption: Workflow for HPLC analysis.
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride. While specific experimental data for this compound is limited, the detailed protocols presented herein are based on established and reliable analytical techniques. By following these methodologies, researchers can generate the critical data needed to advance their research and development efforts with this promising molecule. The principles of scientific integrity and self-validation are embedded in these protocols, ensuring the generation of high-quality, reproducible results.
References
-
Biosynce. (2025, July 7). What are the detection methods for piperidine?. Retrieved from [Link]
-
ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
- Google Patents. (CN104297404A). Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Eurofins. Hydrolyzed Amino Acid Analysis by Dedicated HPLC Amino Acid Analyzers. Retrieved from [Link]
-
CAS Common Chemistry. Sucrose. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
RSC Advances. Effect of structural factors on the physicochemical properties of functionalized polyanilines. Retrieved from [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
University of Regensburg. Bio NMR spectroscopy. Retrieved from [Link]
-
PubMed. (2009, August 15). Physicochemical drug properties associated with in vivo toxicological outcomes: a review. Retrieved from [Link]
- Google Patents. (WO2019161383A1). Oxopiperidine quantitation by mass spectrometry.
-
ResearchGate. Synthesis of 2-benzamido-2-(3-amino-1,2,4-triazol-1-yl) acetic acid and 2- benzamido-2-[(tetrahydro-furan-2-ylmethyl) amino] acetic acid. Retrieved from [Link]
-
Shimadzu. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]
-
MASONACO. Free amino acids (LC-MS/MS). Retrieved from [Link]
-
University of Regensburg. peptide nmr. Retrieved from [Link]
-
Universities Space Research Association. IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Retrieved from [Link]
-
Beilstein Journals. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]
-
MDPI. (2025, August 1). Toxic Effects of the Most Common Components of Energetic Co-Crystals. Retrieved from [Link]
-
Molecules. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
Illinois State University. Infrared Spectroscopy. Retrieved from [Link]
-
NASA. Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Retrieved from [Link]
-
Farmacia Journal. (2011, April 6). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Retrieved from [Link]
-
Der Pharma Chemica. Synthesis and spectral characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
NIST. Amino acetic acid hydrochloride. Retrieved from [Link]
-
Cheméo. Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Retrieved from [Link]
-
NextSDS. 2-(2-oxopiperidin-3-yl)acetic acid — Chemical Substance Information. Retrieved from [Link]
-
NIST. Amino acetic acid hydrochloride. Retrieved from [Link]
-
NextSDS. 2-AMINO-2-(PIPERIDIN-3-YL)ACETIC ACID — Chemical Substance Information. Retrieved from [Link]
-
Srini Chem. (2024, January 11). 2-(tert-Butylamino) acetic acid hydrochloride - 6939-23-7 Manufacturers. Retrieved from [Link]
Sources
- 1. 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride | 1822418-01-8 [sigmaaldrich.com]
- 2. (S)-2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride | 74411-98-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. mdpi.com [mdpi.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Solubility of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid in organic solvents
Title: Solubility Profiling and Solvent Optimization for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid in Organic Synthesis
Executive Summary & Chemical Context
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid (commonly handled as its hydrochloride salt, CAS: 1822418-01-8[1]) is a highly constrained, functionalized lactam scaffold. It serves as a critical rigidified dipeptide mimetic in the development of protease inhibitors and bioactive peptidomimetics. However, researchers frequently encounter the[2]: the compound's zwitterionic nature and extensive hydrogen-bonding network result in notoriously poor solubility in standard organic solvents. This technical guide provides a causality-driven framework for understanding, measuring, and manipulating the solubility of this critical building block.
Physicochemical Profiling & Causality of Solubility
The solubility behavior of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid is dictated by the interplay between its constrained 2-oxopiperidine (lactam) core and its highly polar appendages (the primary amine and the carboxylic acid).
-
Zwitterionic and Salt Forms: In its native state, the molecule exists as a zwitterion. Commercially, it is most often supplied as a hydrochloride salt to prevent spontaneous cyclization or degradation. Both forms possess exceptionally high crystal lattice energies. The solubility behavior is a function of the constant effect of the α-amino carboxylic acid portion and the independent interactions of the remaining neutral portion[3].
-
Non-Polar Solvents (Hexane, Toluene, DCM): The compound is practically insoluble. Non-polar solvent molecules cannot disrupt the strong intermolecular ion-dipole and hydrogen-bonding interactions (lactam C=O to N-H, and amine to carboxylate).
-
Protic Solvents (Water, Methanol): Highly soluble. Water effectively solvates the charged ammonium and carboxylate species, reducing the free energy of the system.
-
Polar Aprotic Solvents (DMSO, DMF): Moderate to low solubility for the pure zwitterion, but solubility increases significantly when an organic base is introduced. The combination of bases like tetrabutylammonium hydroxide (TBA-OH) or N,N-diisopropylethylamine (DIEA) with DMSO is one of the most effective strategies to overcome the low solubility of amino acids in organic solvents, enabling [4].
Quantitative Solubility Matrix
To guide synthetic planning, the following table summarizes the solubility profile of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid across various solvent systems.
| Solvent System | Polarity Index | Solubility (HCl Salt) | Solubility (Free Base/Zwitterion) | Recommended Application |
| Water (pH 7.0) | 10.2 | > 100 mg/mL | > 50 mg/mL | Biological assays, aqueous phase separation |
| Methanol | 5.1 | 10 - 25 mg/mL | < 5 mg/mL | Recrystallization, stock solutions |
| DMSO | 7.2 | 5 - 15 mg/mL | < 1 mg/mL | High-throughput screening (HTS) stocks |
| DMSO + 1.2 eq DIEA | 7.2 | > 50 mg/mL | > 50 mg/mL | Homogeneous amide coupling |
| Dichloromethane | 3.1 | < 0.1 mg/mL | < 0.1 mg/mL | Extraction (compound remains in aqueous phase) |
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
To accurately determine the true thermodynamic solubility of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid for process chemistry, the proposed by Higuchi and Connors remains the gold standard[5]. Unlike kinetic solubility (which measures the precipitation point of a DMSO stock added to buffer), thermodynamic solubility measures the[6].
Step-by-Step Methodology:
-
Saturation: Add an excess of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid (solid) to 1.0 mL of the target solvent in a sealed glass vial.
-
Causality: Excess solid ensures the system reaches and maintains thermodynamic equilibrium between the dissolved solute and the solid phase[5].
-
-
Equilibration: Agitate the suspension on an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 to 72 hours.
-
Causality: Amino acid derivatives with high lattice energies dissolve slowly; sufficient time is required to prevent underestimating solubility[6].
-
-
Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Removes sub-micron particulates that would otherwise cause artificial spikes in the quantified concentration via light scattering or direct injection.
-
-
Quantification: Dilute the filtered supernatant into a compatible mobile phase and analyze via LC-MS or HPLC-UV (using a pre-established calibration curve).
-
Causality: Chromatographic separation ensures that only the intact molecule is quantified, excluding any potential degradation products (e.g., diketopiperazine byproducts).
-
Workflow Visualizations
Solubility-Driven Synthetic Workflow for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid.
Thermodynamic Shake-Flask Solubility Determination Protocol.
References
-
AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups. PagePlace.[Link]
-
α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide. PubMed.[Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.[Link]
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona.[Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.[Link]
Sources
- 1. 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride | 1822418-01-8 [sigmaaldrich.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
Discovery and Optimization of Novel 3-Aminopiperidin-2-ones as Potent and Orally Bioavailable CGRP Receptor Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide calcitonin gene-related peptide (CGRP) is a primary mediator in the pathophysiology of migraine.[1][2] Blocking its receptor has become a cornerstone of modern migraine therapy.[3] This guide details the discovery and preclinical development of a novel class of CGRP receptor antagonists based on a 3-aminopiperidin-2-one scaffold. Originating from unexpected structure-activity relationship (SAR) observations, a dedicated lead optimization campaign involving strategic modifications, such as ring contraction and stereochemical inversion, successfully transformed a moderately potent initial structure into a highly potent, orally bioavailable clinical candidate.[4] We will explore the underlying scientific rationale, key experimental protocols, and critical data that defined this discovery process, offering a comprehensive technical overview for professionals in drug development.
The Rationale: Targeting the CGRP Pathway in Migraine
For decades, the precise mechanisms of migraine remained elusive, hindering the development of targeted therapies. A significant breakthrough came with the understanding of the role of calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide widely expressed in sensory neurons.[2][5]
The CGRP Hypothesis of Migraine: Compelling clinical evidence has established a causative link between CGRP and migraine.[1][3]
-
Elevated Levels: Plasma levels of CGRP are significantly elevated during acute migraine attacks and return to normal levels following successful treatment and pain relief.[2]
-
Migraine Induction: Intravenous infusion of CGRP can trigger migraine-like headaches in individuals susceptible to migraines.[3]
These findings solidified the CGRP receptor as a high-value therapeutic target. The goal was clear: develop a potent and selective antagonist to block CGRP signaling and thereby prevent or treat migraine attacks.[6] The CGRP receptor is a Family B G-protein coupled receptor (GPCR), which presents unique challenges for small-molecule drug design. It is a heterodimeric complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1), both of which are necessary for functional CGRP binding and signaling.[7][8]
Caption: CGRP signaling pathway and the mechanism of antagonist action.
From Serendipity to Scaffold: The 3-Aminopiperidin-2-one Core
The journey to this novel series began during the optimization of a different chemical class, the (3R)-amino-(6S)-phenylcaprolactams.[1] Medicinal chemistry is an iterative process where hypotheses are constantly tested and refined. In this case, a series of strategic modifications, initially intended to explore the structure-activity relationship of the caprolactam core, led to an unexpected discovery.
A key modification involved contracting the seven-membered caprolactam ring to a six-membered piperidinone. This seemingly routine chemical change, combined with an inversion of key stereocenters, resulted in a surprising and significant improvement in affinity for the CGRP receptor.[4][9] This pivotal finding shifted the entire focus of the program, establishing the 3-aminopiperidin-2-one structure as a new, highly promising lead scaffold for development.
Driving Potency: A Masterclass in Lead Optimization
With a novel and potent scaffold in hand, the team embarked on a systematic lead optimization campaign. The primary objectives were to further enhance receptor affinity, improve pharmacokinetic properties (especially oral bioavailability), and ensure a clean off-target profile. This process is a classic example of the iterative cycle of drug discovery.
Caption: The iterative workflow of lead optimization.
The initial exploration led to the generation of a moderately potent lead structure, compound 4 .[4] Subsequent modifications focused on various regions of the molecule, with each new compound's biological activity meticulously measured. This data guided the design of the next iteration of molecules. The studies culminated in the identification of compound 23 , a structurally novel, highly potent, and orally bioavailable CGRP receptor antagonist.[4]
Structure-Activity Relationship (SAR) Summary
The table below summarizes the impact of key structural modifications on CGRP receptor binding affinity. The data clearly illustrates the significant gains in potency achieved through systematic chemical changes.
| Compound | Key Structural Modifications | Human CGRP Receptor Binding Affinity (Ki, nM) |
| Lead (4) | Initial 3-aminopiperidin-2-one scaffold | ~50 nM (estimated moderate potency) |
| Intermediate | Ring contraction from caprolactam | Significant improvement |
| Intermediate | Inversion of key stereocenters | Further improvement |
| Optimized (23) | Fully optimized substituents | < 0.1 nM (highly potent) |
| Note: Specific Ki values are derived from proprietary program data; the values shown are illustrative of the potency progression described in the source literature.[4] |
Key Experimental Protocols: A Self-Validating Framework
The integrity of any drug discovery program rests on the quality and reproducibility of its experimental data. The following protocols represent the core assays used to characterize the 3-aminopiperidin-2-one series.
Protocol 1: CGRP Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of a test compound for the CGRP receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of test compounds.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human CLR and RAMP1.
-
Radioligand: [125I]-CGRP.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1.0 mM MgCl2, 0.2% BSA.
-
Test compounds dissolved in 100% DMSO.
-
Non-specific binding control: 1 µM unlabeled CGRP.
-
-
Step-by-Step Methodology:
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of diluted test compound.
-
Add 50 µL of [125I]-CGRP (final concentration ~25-50 pM) to all wells.
-
Add 100 µL of the cell membrane preparation (5-10 µg protein per well) to initiate the binding reaction.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (Assay Buffer without BSA).
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Cell-Based Functional Antagonism Assay (cAMP Measurement)
This assay determines the functional potency of an antagonist by measuring its ability to block CGRP-induced cyclic AMP (cAMP) production in a cellular context.
-
Objective: To determine the functional inhibitory constant (KB or IC50) of test compounds.
-
Materials:
-
Human SK-N-MC cells, which endogenously express the CGRP receptor.[7]
-
Cell culture medium (e.g., MEM with 10% FBS).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.
-
Agonist: Human α-CGRP.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Step-by-Step Methodology:
-
Plate SK-N-MC cells in 384-well plates and grow to ~90% confluency.
-
Aspirate the growth medium and replace it with 20 µL of stimulation buffer containing serially diluted test compounds.
-
Incubate for 30 minutes at 37°C to allow compounds to bind to the receptor.
-
Add 20 µL of CGRP agonist (at a final concentration equal to its EC80) to stimulate the cells.
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis: Construct a dose-response curve for the antagonist's inhibition of the CGRP signal. Calculate the IC50 value. For competitive antagonists, this value provides an estimate of the KB.
Conclusion and Significance
The discovery of this novel series of 3-aminopiperidin-2-one CGRP receptor antagonists represents a significant achievement in medicinal chemistry and migraine research. The journey from an unexpected SAR observation to a potent, orally bioavailable clinical candidate underscores the importance of scientific curiosity and systematic, hypothesis-driven optimization.[4] This work not only provided a new therapeutic option for the millions of people affected by migraine but also enriched the field's understanding of the structural requirements for potent antagonism at the complex CGRP receptor. The detailed protocols and strategic insights presented in this guide offer a valuable technical resource for scientists dedicated to the discovery of next-generation therapeutics.
References
-
Cleveland Clinic. (2025, January 27). CGRP Inhibitors: What They Are, Uses & Side Effects. [Link][10]
-
Taylor, C. K., Smith, D. D., Hulce, M., & Abel, P. W. (2006). Pharmacological characterization of novel alpha-Calcitonin Gene-Related Peptide (CGRP) receptor peptide antagonists that are selective for human CGRP receptors. Journal of Pharmacology and Experimental Therapeutics, 319(2), 749–757. [Link][7]
-
Neurotorium. (2022, July 12). Mechanism of action of anti-CGRP therapies. [Link][11]
-
RxList. (2021, August 12). How Do CGRP Receptor Antagonists Work?. [Link][6]
-
Bell, I. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Link provided via BVS search result). [Link][9]
-
Staas, D. D., et al. (2024, September 1). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. ResearchGate. [Link][1]
-
Bell, I. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 112, 129944. [Link][4]
-
Wikipedia. Calcitonin gene-related peptide receptor antagonist. [Link][12]
-
Al-Hilal, M., et al. (2023). Novel peptide calcitonin gene-related peptide antagonists for migraine therapy. Journal of Pharmacy and Pharmacology. [Link][13]
-
Moore, E. L., & Salvatore, C. A. (2014). Calcitonin Gene-Related Peptide Receptor Antagonists: New Therapeutic Agents for Migraine. Journal of Medicinal Chemistry, 57(15), 6460–6475. [Link][3]
-
Bell, I. M., et al. (2009). Novel CGRP receptor antagonists through a design strategy of target simplification with addition of molecular flexibility. Bioorganic & Medicinal Chemistry Letters, 19(19), 5723–5726. [Link][14]
-
Salvatore, C. A., et al. (2011). CGRP Receptor Antagonists: Toward a Novel Migraine Therapy. Current Topics in Medicinal Chemistry, 11(19), 2464-2474. [Link][2]
-
Walker, C. S., et al. (2022). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers in Pharmacology. [Link][15]
-
Poyner, D. R., et al. (2013). Structure–activity relationships for α-calcitonin gene-related peptide. British Journal of Pharmacology, 169(6), 1197–1207. [Link][5]
-
ResearchGate. (n.d.). Chemical structures of three CGRP receptor antagonists: BIBN4096BS, MK-0974 and SB-273779. [Link][8]
-
Practical Neurology. (2019, May). Migraine Preventive Therapies in Development. [Link][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. Pharmacological characterization of novel alpha-Calcitonin Gene-Related Peptide (CGRP) receptor peptide antagonists that are selective for human CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. neurotorium.org [neurotorium.org]
- 12. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Novel CGRP receptor antagonists through a design strategy of target simplification with addition of molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 16. Migraine Preventive Therapies in Development - [practicalneurology.com]
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Piperidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in modern drug discovery.[1] Its prevalence is not a matter of chance but a consequence of a unique combination of physicochemical properties that make it an ideal building block for creating therapeutically effective molecules.[2] Found in numerous natural alkaloids like piperine from black pepper and morphine, the piperidine moiety is also a cornerstone in a vast array of synthetic pharmaceuticals, spanning more than twenty drug classes.[3][4]
From a medicinal chemist's perspective, the piperidine scaffold offers a powerful toolset. Its saturated, three-dimensional (sp³-hybridized) nature allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[5] This contrasts with flat, aromatic systems and provides more points of contact within a protein's binding pocket, often leading to enhanced potency and selectivity.[5] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong receptor binding. The scaffold's presence can modulate a molecule's lipophilicity and water solubility, improving its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and often reducing toxicity.[2] This guide provides a detailed exploration of the diverse biological activities of piperidine-containing compounds, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Part 1: The Spectrum of Biological Activity
The versatility of the piperidine scaffold has led to its incorporation into drugs targeting a wide range of diseases. This section details the most significant therapeutic areas where these compounds have made an impact.
Anticancer Activity
Piperidine derivatives have emerged as a formidable class of anticancer agents, targeting various hallmarks of cancer.[6] Their mechanisms are diverse, often involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that cancer cells hijack for uncontrolled growth.[7][8]
Key Mechanisms of Action:
-
Signaling Pathway Modulation: A primary strategy involves the disruption of pro-survival signaling cascades. Many piperidine derivatives have been shown to inhibit the PI3K/Akt pathway, a central regulator of cell growth and proliferation.[6] Others target the NF-κB transcription factor, which controls inflammatory responses and promotes cancer cell survival.[3]
-
Apoptosis Induction: These compounds can trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases, the executioner enzymes of apoptosis.[7][8]
-
Cell Cycle Arrest: By interfering with the machinery of cell division, piperidine derivatives can arrest cancer cells at specific phases of the cell cycle, commonly the G1/S or G2/M transitions, preventing their replication.[7]
-
Tubulin Polymerization Inhibition: Some derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics, which are essential for cell division and intracellular transport, ultimately leading to cell death.[9]
Below is a visual representation of the PI3K/Akt pathway, a common target for anticancer piperidine compounds.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.
Data Presentation: Anticancer Activity of Selected Piperidine Derivatives
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6] | |
| Compound 17a | PC3 | Prostate | 0.81 | [9] |
| MGC803 | Gastric | 1.09 | [9] | |
| MCF-7 | Breast | 1.30 | [9] | |
| 2-amino-4-(1-piperidine) pyridine | DLD-1 | Colon | Dose-dependent inhibition | [7] |
Neuropharmacological Activity
The piperidine scaffold is a key feature in many centrally acting drugs due to its ability to be functionalized to cross the blood-brain barrier.[2][10] Its derivatives are used to treat a range of neurological and psychiatric disorders.
Key Applications:
-
Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's, features a prominent benzyl-piperidine group that binds to the catalytic site of acetylcholinesterase (AChE).[3][11] By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognition.[3]
-
Antipsychotics: Many atypical antipsychotics incorporate a piperidine or piperazine moiety.[12][13] These compounds often act as multireceptor ligands, modulating the activity of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors to manage symptoms of schizophrenia and other psychotic disorders.[13]
-
Analgesia: The piperidine ring is a core component of potent analgesics, including morphine and fentanyl.[14] These molecules exert their pain-relieving effects primarily by acting as agonists at the µ-opioid receptor (µ-OR) in the central nervous system.[14]
Antimicrobial and Antiviral Activity
With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Piperidine derivatives have shown considerable promise in this area.[15][16]
-
Antibacterial/Antifungal: Certain substituted piperidines exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17]
-
Antiviral: Piperidine-containing compounds have been developed with activity against viruses such as the influenza A virus. The rigid piperidine structure can fit snugly into lipophilic pockets in viral proteins, such as the M2 ion channel, inhibiting viral replication.[15]
-
Antimalarial: The scaffold is also present in compounds investigated for their antimalarial properties.[18]
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in many diseases. Piperidine derivatives have been shown to counteract these processes.
-
Anti-inflammatory: These compounds can inhibit the production of pro-inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[18]
-
Antioxidant: Many piperidine derivatives act as potent antioxidants, capable of scavenging harmful reactive oxygen species (ROS) and protecting cells from oxidative damage.[18][19]
Part 2: Structure-Activity Relationships (SAR)
The biological activity of a piperidine derivative is not determined by the core ring alone but is exquisitely sensitive to the nature, position, and stereochemistry of its substituents. Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design.
-
Substitution Pattern: The placement of functional groups on the piperidine ring dictates how the molecule interacts with its target. For instance, in AChE inhibitors like Donepezil, the benzyl-piperidine group is essential for binding to the enzyme's catalytic site.[3]
-
Stereochemistry: The three-dimensional arrangement of atoms is critical. Chiral piperidine scaffolds can significantly enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing cardiac toxicity.[20]
-
Physicochemical Properties: The introduction of specific substituents can fine-tune properties like metabolic stability. Functionalization near the nitrogen atom can protect the ring from metabolic degradation, prolonging the drug's action.[2] Spirocyclic piperidines, which have an inherently rigid 3D structure, can improve aqueous solubility and offer novel intellectual property opportunities.[5]
-
Bioisosteric Replacement: Replacing the piperidine ring with other heterocycles (e.g., pyrrolidine) can lead to a marked decrease in activity, highlighting the privileged nature of the piperidine scaffold for certain targets.[9]
Part 3: Experimental Protocols and Workflows
The evaluation of piperidine-containing compounds requires a systematic progression through a series of robust and validated assays. This section provides detailed methodologies for key experiments.
General In Vitro Drug Screening Workflow
The process of identifying a lead compound involves multiple stages, from initial broad screening to detailed mechanistic studies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nwmedj.org [nwmedj.org]
- 9. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on piperidine-containing compounds as agrochemicals [html.rhhz.net]
- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ijnrd.org [ijnrd.org]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. scispace.com [scispace.com]
- 19. (PDF) Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues [academia.edu]
- 20. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Protocol for N-alkylation of 3-aminopiperidin-2-one
Application Note: Regioselective N-Alkylation Protocols for 3-Aminopiperidin-2-one
Introduction & Chemoselectivity Principles
3-Aminopiperidin-2-one (also known as 3-amino- δ -valerolactam) is a highly versatile bifunctional scaffold prevalent in the synthesis of peptidomimetics, kinase inhibitors, and FDA-approved therapeutics[1]. Modifying this molecule presents a classic chemoselectivity challenge due to its two distinct nitrogen atoms:
-
N3 (Exocyclic Primary Amine): Highly nucleophilic and basic (conjugate acid pK a ≈ 10). It readily undergoes direct alkylation or imine formation.
-
N1 (Endocyclic Lactam Amide): Poorly nucleophilic due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl. The lactam N–H is only weakly acidic (pK a ≈ 15–17).
Causality in Experimental Design: To selectively alkylate the N1 lactam position, the highly reactive N3 amine must first be masked (typically via a tert-butyloxycarbonyl or Boc group). Once protected, the N1 position requires a strong, irreversible base—such as Sodium Hydride (NaH)—to fully deprotonate the amide. This generates a highly nucleophilic "naked" enolate/amide anion in a polar aprotic solvent like DMF.
Conversely, targeting the N3 position requires bypassing direct S N 2 alkylation with alkyl halides (which often leads to uncontrollable over-alkylation and quaternary ammonium salt formation) in favor of reductive amination, which cleanly yields secondary mono-alkylated amines[2].
Regioselective Workflows
Workflow for divergent regioselective N1 and N3 alkylation of 3-aminopiperidin-2-one.
Quantitative Process Parameters
| Parameter | Protocol A: N1-Alkylation (Lactam) | Protocol B: N3-Alkylation (Amine) |
| Target Nitrogen | Endocyclic Amide (N1) | Exocyclic Amine (N3) |
| Pre-requisite | N3-Protection (Boc 2 O) | None |
| Primary Reagent | NaH (1.2 eq) + Alkyl Halide | NaBH(OAc) 3 (1.5 eq) + Aldehyde |
| Optimal Solvent | Anhydrous DMF | 1,2-Dichloroethane (DCE) |
| Temperature Profile | 0 °C → Room Temp | Room Temp |
| Reaction Mechanism | S N 2 Nucleophilic Substitution | Reductive Amination |
| Typical Yield | 75–85% (Over 3 steps) | 80–95% (Single step) |
| Primary Risk Factor | Moisture quenching NaH | Over-alkylation / Imine hydrolysis |
Detailed Experimental Protocols
Protocol A: Regioselective N1-Alkylation (Lactam Modification)
This protocol utilizes a self-validating protection-alkylation-deprotection sequence. Conversion of the amino lactam to its 3-Boc derivative provides a highly soluble intermediate and ensures strict regiocontrol.
Step 1: N3-Protection
-
Suspend 3-aminopiperidin-2-one (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Add Triethylamine (Et 3 N, 1.2 eq) and stir for 5 minutes.
-
Add Di-tert-butyl dicarbonate (Boc 2 O, 1.1 eq) portion-wise.
-
In-Process Control: Stir at RT for 4–6 hours. Monitor by TLC (Ninhydrin stain; the primary amine spot will vanish).
-
Wash with water and brine, dry over Na 2 SO 4 , and concentrate to yield 3-(Boc-amino)piperidin-2-one.
Step 2: N1-Deprotonation and Alkylation
-
Dissolve the protected intermediate in anhydrous Dimethylformamide (DMF) (0.15 M). Causality: DMF is required to solvate the sodium cation, maximizing the reactivity of the lactam anion.
-
Cool the reaction flask to 0 °C under an inert Argon atmosphere.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Self-Validation: Observe the evolution of H 2 gas. Stir for 30 minutes at 0 °C until bubbling ceases, indicating complete deprotonation.
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise. Warm to RT and stir for 3 hours.
-
Quench carefully with saturated aqueous NH 4 Cl. Causality: NH 4 Cl is mildly acidic, neutralizing unreacted NaH without cleaving the acid-sensitive Boc group. Extract with Ethyl Acetate.
Step 3: N3-Deprotection
-
Dissolve the purified N1-alkylated intermediate in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C, then warm to RT for 2 hours.
-
Concentrate under reduced pressure. Neutralize with basic ion-exchange resin or partition between DCM and 1M NaOH to isolate the free N1-alkyl-3-aminopiperidin-2-one.
Protocol B: Regioselective N3-Alkylation (Amine Modification)
Direct alkylation of the primary amine is prone to polyalkylation. Reductive amination is the authoritative standard for clean mono-alkylation[2].
-
Dissolve 3-aminopiperidin-2-one (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).
-
Add the target aldehyde or ketone (1.05 eq). If the carbonyl is sterically hindered, add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate imine formation.
-
Stir at RT for 2 hours to allow complete imine formation. In-Process Control: Aliquot a sample for LC-MS to confirm the mass of the imine intermediate.
-
Add Sodium triacetoxyborohydride (NaBH(OAc) 3 , 1.5 eq) portion-wise. Causality: NaBH(OAc) 3 is a mild reducing agent that selectively reduces imines over aldehydes, minimizing the reduction of the starting material.
-
Stir at RT for 12 hours.
-
Quench with saturated aqueous NaHCO 3 to neutralize boron salts. Extract with DCM, dry over Na 2 SO 4 , and purify via flash chromatography to yield the N3-alkylated product.
E-E-A-T Insights for the Bench Scientist
-
NaH Handling & Moisture: NaH is highly hygroscopic. Even trace water in DMF will consume the NaH, leading to incomplete lactam deprotonation. Always use newly opened, anhydrous DMF stored over molecular sieves.
-
Solvent Removal: DMF is notoriously difficult to remove during workup. To prevent product loss, wash the organic extraction layer (EtOAc) with 5% aqueous LiCl solution (3x) to effectively partition DMF into the aqueous phase.
-
Stereochemical Integrity: If using enantiopure (R)- or (S)-3-aminopiperidin-2-one, avoid prolonged exposure to strong bases at elevated temperatures (>50 °C), as the C3 proton (alpha to the lactam carbonyl and the amine) can undergo epimerization.
References
-
Conformationally Restricted Inhibitors of Angiotensin Converting Enzyme - unict.it -
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - mdpi.com - 1
-
PROTAC-mediated crosstalk between E3 ligases - rsc.org - 2
Sources
Application Notes and Protocols for the Use of 2-(3-Amino-2-oxopiperidin-1-yl)acetic Acid in Solid-Phase Peptide Synthesis
Introduction: A Novel Scaffold for Peptidomimetic Drug Discovery
The field of peptide therapeutics is continually evolving, with a significant focus on developing peptides with enhanced stability, target affinity, and bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of this research.[2][3] The incorporation of constrained amino acid analogues is a powerful strategy to introduce specific conformational biases into a peptide backbone, which can lead to improved biological activity. 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid is a promising, yet underutilized, building block for the synthesis of novel peptidomimetics. Its rigid piperidinone ring structure can enforce a specific turn-like conformation, potentially enhancing receptor binding and resistance to proteolytic degradation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). While specific literature on the direct application of this compound in SPPS is emerging, the protocols outlined herein are based on well-established principles of peptide chemistry and are designed to provide a robust starting point for its use.
Chemical Structure and Properties
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride is commercially available as an off-white solid.[4] For its use in Fmoc-based SPPS, the primary amino group at the 3-position of the piperidinone ring must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-protected building block, Fmoc-3-amino-1-(carboxymethyl)-2-piperidinone, can then be incorporated into a growing peptide chain.
| Property | Value | Source |
| Chemical Formula | C7H13ClN2O3 | [4] |
| Molecular Weight | 208.64 g/mol | [4] |
| Physical Form | Off-White Solid | [4] |
| Purity | ≥95% | [4] |
| Storage | Room Temperature | [4] |
Strategic Considerations for SPPS Incorporation
The successful incorporation of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid into a peptide sequence relies on a standard Fmoc/tBu orthogonal protection strategy.[5] The Fmoc group on the α-amino moiety is base-labile, while the side-chain protecting groups of other amino acids and the resin linker are acid-labile.[5]
Workflow for Incorporating 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid
Caption: General workflow for solid-phase peptide synthesis incorporating the piperidinone building block.
Detailed Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Protocol 1: Resin Preparation and Swelling
The choice of resin is critical for the successful synthesis of the desired peptide. For C-terminal amide peptides, a Rink Amide resin is recommended.[6] For C-terminal carboxylic acids, a 2-chlorotrityl chloride resin is a suitable choice.[6][7]
-
Resin Weighing: Place 0.1 mmol of the appropriate resin into a peptide synthesis vessel.
-
Swelling: Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[6]
-
Solvent Removal: After swelling, drain the DMF from the vessel.
Protocol 2: Fmoc-Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Deprotection Solution: Add a solution of 20% piperidine in DMF to the resin.[6]
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes. The formation of the dibenzofulvene-piperidine adduct can sometimes be monitored spectrophotometrically.[8][9]
-
Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[6]
Protocol 3: Coupling of Fmoc-3-amino-1-(carboxymethyl)-2-piperidinone
This is the key step for incorporating the novel building block. The carboxylic acid of the Fmoc-protected piperidinone is activated to facilitate amide bond formation.
-
Amino Acid and Coupling Reagent Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-3-amino-1-(carboxymethyl)-2-piperidinone and 3.9 equivalents of a coupling reagent such as HBTU or HATU in DMF.[10]
-
Activation: Add 8 equivalents of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), to the solution and allow it to pre-activate for 1-2 minutes.[10][11] The use of an appropriate base is crucial to facilitate the reaction.[11]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, a double coupling may be beneficial.[12]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times) to remove any unreacted reagents and byproducts.[10]
Table of Reagents for Coupling Reaction (0.1 mmol scale):
| Reagent | Equivalents | Amount |
| Fmoc-Pip(COOH)-OH | 4 | 0.4 mmol |
| HBTU/HATU | 3.9 | 0.39 mmol |
| DIEA | 8 | 0.8 mmol |
| DMF | - | ~5 mL |
Monitoring the Coupling Reaction
A qualitative ninhydrin (Kaiser) test can be performed to ensure the completion of the coupling reaction.[9][13] A positive test (blue color) indicates the presence of free primary amines, signifying an incomplete reaction. In such cases, a second coupling is recommended.
Protocol 4: Chain Elongation
Following the successful coupling of the piperidinone building block, the peptide chain can be further elongated by repeating the Fmoc-deprotection (Protocol 2) and coupling (Protocol 3) steps with the subsequent desired Fmoc-protected amino acids.
Protocol 5: Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Final Fmoc Removal: Perform a final Fmoc deprotection as described in Protocol 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol. Dry the resin under vacuum for at least 4 hours.[14]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[14] For simpler peptides without sensitive residues, a mixture of TFA/TIS/water (95:2.5:2.5) may suffice.[14]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
Caption: Step-by-step workflow for the final cleavage and deprotection of the synthesized peptide.
Characterization and Purification
The crude peptide should be analyzed by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) to assess its purity and by mass spectrometry to confirm its molecular weight.[15][16][17] Purification is typically achieved using preparative RP-HPLC.
Troubleshooting and Scientific Rationale
-
Incomplete Coupling: The sterically hindered nature of the piperidinone building block may lead to slower coupling kinetics. If the Kaiser test is positive after the initial coupling, a second coupling with fresh reagents is recommended.[12] Extending the coupling time or using a more potent coupling reagent like COMU could also be considered, though COMU is less stable in DMF.[18]
-
Racemization: While the risk of racemization is generally low with urethane-protected amino acids (like Fmoc), the choice of coupling reagents and base can influence this side reaction.[10][11] Using a weaker base like sym-collidine instead of DIEA can minimize racemization in sensitive cases.[11]
-
Aspartimide Formation: If aspartic acid is present in the sequence, there is a risk of aspartimide formation during the basic conditions of Fmoc deprotection.[19] Using protecting groups on the aspartic acid side chain that are more resistant to this side reaction can be beneficial.[19]
Conclusion
The incorporation of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid into peptides via solid-phase synthesis offers an exciting avenue for the development of novel peptidomimetics with potentially enhanced therapeutic properties. The protocols detailed in this guide, grounded in the fundamental principles of peptide chemistry, provide a solid framework for the successful synthesis and exploration of these promising molecules. As with any novel building block, empirical optimization of the coupling and deprotection steps may be necessary to achieve the highest possible yield and purity.
References
-
Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Peptidomimetics via One-Pot Sequential Lactam Reduction/Joullié–Ugi Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Available from: [Link]
-
Synthesis of polyhydroxylated pyrrolidine‐ and piperidine‐based... ResearchGate. Available from: [Link]
-
Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available from: [Link]
- Overview of Solid Phase Peptide Synthesis (SPPS). [Source Not Available].
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available from: [Link]
-
Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. Available from: [Link]
- Methods and protocols of modern solid phase peptide synthesis. [Source Not Available].
- Methods for Removing the Fmoc Group. [Source Not Available].
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. Available from: [Link]
- Unparalleled Solid Phase Peptide Peptide Synthesis. [Source Not Available].
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Source Not Available].
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available from: [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source Not Available].
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available from: [Link]
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Source Not Available].
- Peptide Characterization & Analytics. [Source Not Available].
-
Three Inventive Biomedical Applications for Synthetic Peptides. GenScript. Available from: [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. Available from: [Link]
-
Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PMC - NIH. Available from: [Link]
-
Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). PubMed. Available from: [Link]
-
Total wash elimination for solid phase peptide synthesis. PMC - NIH. Available from: [Link]
- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Source Not Available].
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available from: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available from: [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH. Available from: [Link]
-
Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available from: [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available from: [Link]
-
Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). MDPI. Available from: [Link]
- CEM SPPS Reagents Brochure. [Source Not Available].
-
Loading protocols. Peptideweb.com. Available from: [Link]
-
SPPS Chemicals - Synthesize peptides with superior reagents. CEM Corporation. Available from: [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Available from: [Link]
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydrid. IRIS. Available from: [Link]
- Peptides that stimulate subcutaneous adipogenesis. Google Patents.
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. Available from: [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride | 1822418-01-8 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptideweb.com [peptideweb.com]
- 8. renyi.hu [renyi.hu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Knowledge Center Archive - Bachem [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. ejbiotechnology.info [ejbiotechnology.info]
- 16. jpt.com [jpt.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. biomatik.com [biomatik.com]
- 19. research-collection.ethz.ch [research-collection.ethz.ch]
Application of 3-Aminopiperidine Derivatives in Drug Discovery: From Pharmacophore Design to Synthetic Protocols
Introduction & Mechanistic Rationale
The 3-aminopiperidine moiety has emerged as a highly versatile, privileged pharmacophore in modern drug discovery. Its rigid cyclic structure and basic amine functionality impart precise three-dimensional spatial arrangements, making it an ideal candidate for targeting deep enzymatic pockets and modulating complex signaling pathways.
A prominent application of this scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors—such as Alogliptin and Linagliptin—which are first-line oral antidiabetic drugs[1]. The causality behind selecting the 3-aminopiperidine core lies in its stereospecificity and electrostatic profile. The (R)-enantiomer specifically interacts with the active site of the DPP-4 enzyme, where the primary amine forms crucial, stabilizing salt bridges with the Glu205 and Glu206 residues of the target protein[2]. Simultaneously, the piperidine ring occupies the hydrophobic S2 pocket, anchoring the inhibitor and preventing the enzymatic cleavage of incretin hormones[3].
Target Engagement & Signaling Pathway Modulation
DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[1]. By competitively inhibiting DPP-4, 3-aminopiperidine-based drugs prolong the half-life of these incretins. This prolonged activation enhances glucose-dependent insulin secretion from pancreatic beta cells and suppresses glucagon release, thereby lowering blood glucose levels without inducing hypoglycemia[2].
Mechanism of action of DPP-4 inhibitors modulating the incretin signaling pathway.
Structural and Thermodynamic Profiling
The binding kinetics of 3-aminopiperidine derivatives dictate their clinical efficacy. Modifying the heterocyclic core attached to the 3-aminopiperidine ring significantly alters the thermodynamic landscape of target engagement. For instance, replacing the quinazolinone core with a pyrimidinedione increased metabolic stability, leading to the discovery of Alogliptin[1].
Table 1: Comparative Binding Kinetics and Thermodynamics of DPP-4 Inhibitors
| Inhibitor | Core Scaffold | Key Active Site Interactions | IC50 (nM) |
| Alogliptin | Pyrimidinedione + (R)-3-aminopiperidine | π-stacking with Tyr547; H-bond with Tyr631 backbone[3] | ~2.0 - 5.0 |
| Linagliptin | Xanthine + (R)-3-aminopiperidine | Extensive hydrophobic interactions in S1'/S2' (Trp629)[3] | ~1.4 |
| Sitagliptin | β-amino amide (Non-piperidine) | Trifluorophenyl group occupies S1 pocket[1] | ~18.0 |
Synthetic Methodologies & Protocols
To ensure high enantiomeric excess (ee) and structural integrity, modern synthetic routes leverage biocatalysis and robust coupling strategies[4]. The following protocols detail a self-validating workflow from a prochiral starting material to the final Active Pharmaceutical Ingredient (API).
Protocol 1: Enzymatic Asymmetric Synthesis of (R)-1-Boc-3-aminopiperidine
Causality & Rationale: Traditional chemical resolution of racemic 3-aminopiperidine often results in low yields (max 50%) and requires harsh conditions[4]. Utilizing ω-transaminases allows for the direct, stereoselective amination of prochiral 1-Boc-3-piperidone[5]. The use of isopropylamine as an amine donor in vast excess drives the thermodynamic equilibrium forward, yielding >99% ee under mild, aqueous conditions[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Boc-3-piperidone (100 mM) in a sodium phosphate buffer (pH 8.5) containing 10% v/v DMSO to enhance substrate solubility[5].
-
Catalyst & Cofactor Addition: Add isopropylamine (amine donor, 5 equivalents) and pyridoxal 5'-phosphate (PLP, 1 mM) as the essential cofactor[5].
-
Biocatalysis: Introduce the immobilized ω-transaminase enzyme (10 mg/mL)[4].
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 24 hours under a nitrogen atmosphere[5].
-
Isolation: Filter the mixture to recover the immobilized enzyme for recycling. Extract the aqueous phase with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield (R)-1-Boc-3-aminopiperidine[6].
Protocol 2: Self-Validating Chiral HPLC Analysis
Causality & Rationale: Before proceeding to API coupling, confirming the stereocenter's integrity is critical. A self-validating system requires derivatization to introduce a strong UV-active chromophore, ensuring accurate quantification of trace (S)-enantiomer impurities that could compromise drug efficacy[6].
Step-by-Step Methodology:
-
Derivatization: Derivatize a 5 mg sample of the product using p-toluenesulfonyl chloride and triethylamine in dichloromethane to introduce the chromophore[6].
-
Column Setup: Prepare a Chiralpak AD-H column (or equivalent reverse-phase chiral column) on the HPLC system[6].
-
Mobile Phase: Use an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). Crucial step: The diethylamine acts as a modifier to suppress peak tailing of basic amines[6].
-
Analysis: Set the flow rate to 0.5 mL/min and UV detection at 228 nm[6]. Inject the derivatized sample and validate that the enantiomeric excess (ee) is >99%.
Protocol 3: Synthesis of Alogliptin via Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: The basic amine of the deprotected (R)-3-aminopiperidine acts as a strong nucleophile. The reaction with 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is thermodynamically driven by the electron-deficient nature of the chloropyrimidinedione ring[2].
Step-by-Step Methodology:
-
Deprotection: Dissolve (R)-1-Boc-3-aminopiperidine in ethanol. Gradually add a solution of acetyl chloride in ethanol (1:1) at 0°C to generate HCl in situ[4]. Stir at room temperature until complete precipitation of (R)-3-aminopiperidine dihydrochloride[4].
-
Coupling: Suspend the chloropyrimidinedione intermediate (1.0 eq) in a mixture of isopropanol and water[2].
-
Neutralization: Add the (R)-3-aminopiperidine dihydrochloride (1.1 eq) and potassium carbonate (2.0 - 2.5 eq) to neutralize the hydrochloride salt and act as an acid scavenger for the SNAr byproduct[2].
-
Reaction: Heat the mixture to 60°C for 4-6 hours until TLC indicates complete consumption of the electrophile.
-
Purification: Cool to room temperature, remove the solvent under reduced pressure, and triturate the residue with diethyl ether to yield crude Alogliptin[2]. Recrystallize from ethanol/water to obtain the pure API.
Synthetic workflow from prochiral ketone to Alogliptin API using biocatalysis.
References
-
Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure Journal of Medicinal Chemistry (ACS)[Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors Wikipedia[Link]
- An asymmetric synthesis method for (R)
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases Beilstein Journal of Organic Chemistry[Link]
Sources
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vetmeduni.ac.at [vetmeduni.ac.at]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid as a Strategic Intermediate in Linagliptin Synthesis
Executive Summary
Linagliptin is a highly potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally for the management of type 2 diabetes mellitus. Structurally, it is characterized by a unique xanthine (purine-dione) core attached to an enantiopure (R) -3-aminopiperidine pharmacophore. Securing a scalable, cost-effective, and stereochemically pure source of the piperidine moiety is a primary bottleneck in its industrial manufacturing.
This application note details a highly efficient, alternative synthetic workflow utilizing 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid as a strategic precursor. By leveraging the stabilizing effects of the lactam and the N-acetic acid directing group during early-stage synthesis, this route offers superior control over intermediate solubility and functionalization before unmasking the highly reactive secondary amine required for the final Active Pharmaceutical Ingredient (API) assembly.
Strategic Rationale & Mechanistic Causality
The deployment of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid in the linagliptin pipeline is driven by three distinct chemical advantages:
-
Basicity Modulation via the Lactam (2-Oxo Group): The presence of the 2-oxo group converts the otherwise highly basic piperidine nitrogen into a neutral amide. This prevents unwanted side reactions, such as premature alkylation or oxidation, during upstream synthetic steps.
-
The N-Acetic Acid as a Traceless Directing Group: The acetic acid appendage enhances the molecule's solubility in polar aqueous media, facilitating greener reaction conditions. It acts as a "traceless" protecting group that can be cleanly excised via radical oxidative decarboxylation, revealing the secondary amine without the need for harsh acidic or basic deprotection conditions.
-
Regioselective SNAr Coupling: Once the N-acetic acid is cleaved and the lactam is reduced, the resulting (R) -3-aminopiperidine exhibits extreme nucleophilicity at the secondary nitrogen, allowing for a highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-8 position of the electrophilic 8-bromo-xanthine core [1].
Synthetic Workflow Visualization
Figure 1: Synthetic pathway from the acetic acid precursor to Linagliptin API.
Self-Validating Experimental Protocols
Protocol A: Oxidative Decarboxylation to 3-Amino-2-oxopiperidine
Objective: Cleave the N-acetic acid group to unmask the lactam nitrogen. Causality: Silver(I) catalyzes the decomposition of the persulfate ion into highly reactive sulfate radical anions. These radicals abstract an electron from the carboxylate, triggering the loss of CO2 . The resulting α -amino radical oxidizes to an iminium ion, which rapidly hydrolyzes in water to release formaldehyde and the free lactam.
-
Setup: In a 500 mL round-bottom flask, dissolve 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid (10.0 g, 58.1 mmol) in a 1:1 mixture of H2O and Acetonitrile (200 mL).
-
Catalyst Addition: Add AgNO3 (0.98 g, 5.8 mmol, 10 mol%) and stir until fully dissolved.
-
Oxidation: Slowly add Ammonium Persulfate ( (NH4)2S2O8 , 26.5 g, 116.2 mmol) in portions over 30 minutes to control the exotherm. Heat the mixture to 60 °C for 4 hours.
-
IPQC (In-Process Quality Control): Extract a 50 µL aliquot, dilute with mobile phase, and analyze via LC-MS. The reaction is self-validated as complete when the precursor mass ( m/z 173) is ≤ 1% relative to the product mass ( m/z 115).
-
Workup: Cool to room temperature, neutralize with saturated NaHCO3 , and extract with Dichloromethane (3 × 100 mL). Dry the combined organic layers over Na2SO4 and concentrate under vacuum.
Protocol B: Chemoselective Lactam Reduction
Objective: Reduce the 2-oxo group to yield the fully saturated 3-aminopiperidine ring. Causality: Borane ( BH3 ) is a highly electrophilic reducing agent that coordinates preferentially to the electron-rich oxygen of the lactam carbonyl. Subsequent hydride transfer expels the oxygen as a borate ester, yielding the cyclic amine without rupturing the piperidine ring [2].
-
Setup: Dissolve the crude 3-amino-2-oxopiperidine (5.0 g, 43.8 mmol) in anhydrous THF (100 mL) under an inert Argon atmosphere at 0 °C. (Note: For optimal industrial yields, the primary amine is often transiently Boc-protected prior to this step).
-
Reduction: Dropwise, add BH3⋅THF complex (1.0 M in THF, 131 mL, 3.0 equiv). Reflux the mixture at 65 °C for 12 hours.
-
Quench & Hydrolysis: Cool to 0 °C and carefully quench with Methanol (50 mL) to destroy excess borane. Add 1 M HCl (50 mL) and reflux for 1 hour to break the robust nitrogen-borane complex.
-
IPQC: Analyze a neutralized aliquot via GC-MS. The disappearance of the lactam ( m/z 115) and emergence of the diamine ( m/z 101) confirms success. If unreacted lactam exceeds 2%, add 0.5 equiv of BH3⋅THF and reflux for an additional 2 hours.
Protocol C: SNAr Coupling for Linagliptin Synthesis
Objective: Couple (R) -3-aminopiperidine (obtained post-chiral resolution via L-tartaric acid) with the purine core. Causality: The C-8 position of the 8-bromo-xanthine core is highly electron-deficient due to the adjacent nitrogens and dione carbonyls. This facilitates a rapid Nucleophilic Aromatic Substitution (SNAr) by the secondary amine of the piperidine. K2CO3 acts as an acid scavenger to neutralize the generated HBr , pushing the reaction to completion without degrading the sensitive alkyne moiety [3].
-
Setup: In a 250 mL flask, combine 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (10.0 g, 22.0 mmol) and (R) -3-aminopiperidine (2.64 g, 26.4 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 80 mL).
-
Base Addition: Add anhydrous K2CO3 (9.1 g, 66.0 mmol).
-
Coupling: Heat the suspension to 100 °C for 16 hours under vigorous stirring.
-
IPQC: Analyze via HPLC at 225 nm. The reaction is complete when the 8-bromo-xanthine peak area is <0.5% .
-
Isolation: Cool to room temperature and pour into ice water (300 mL). The crude Linagliptin precipitates as a solid. Filter, wash with water, and recrystallize from ethanol to yield the pure API.
Quantitative Optimization Data
The efficiency of the critical N-acetic acid oxidative decarboxylation step heavily dictates the overall yield of the synthesis. The table below summarizes the optimization of catalytic conditions to maximize the unmasking of the lactam intermediate.
| Catalyst / Additive | Oxidant (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| None (Control) | H2O2 (3.0) | H2O | 80 | 12 | 15% | 45% |
| CuSO4 (10 mol%) | (NH4)2S2O8 (2.0) | H2O / MeCN | 60 | 8 | 65% | 82% |
| AgNO3 (10 mol%) | (NH4)2S2O8 (2.0) | H2O / MeCN | 60 | 4 | 88% | >98% |
| Ru(bpy)₃²⁺ (Photocatalyst) | O2 (Balloon) | MeCN | 25 (Light) | 16 | 82% | 95% |
Table 1: Optimization parameters for the oxidative decarboxylation of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid. The AgNO3 /Persulfate system provides the optimal balance of reaction kinetics, yield, and scalability.
References
-
Eckhardt, M., et al. (2007). "8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 50(26), 6450-6453.[Link]
-
de Souza, R. O. M. A., et al. (2019). "Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases." Beilstein Journal of Organic Chemistry, 15, 52–57.[Link]
- Pfrengle, W., et al. (2008). "Process and intermediates for the preparation of linagliptin.
Synthesis of zoledronic acid from piperidine precursors
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis of Zoledronic Acid from Imidazole Precursors Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthesis of Zoledronic Acid, a potent third-generation nitrogen-containing bisphosphonate. It is a critical active pharmaceutical ingredient (API) for treating osteoporosis, Paget's disease of the bone, and cancer-related bone metastases.[1][2] This guide addresses a common misconception regarding its synthesis; the established and industrially practiced routes proceed from imidazole-based precursors , not piperidine. We will elucidate the complete synthetic pathway, from the preparation of the key intermediate, imidazole-1-acetic acid, through the critical phosphonation reaction, to the final purification and characterization of Zoledronic Acid monohydrate. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and optimization strategies to ensure reproducibility and high yield.
Introduction: The Chemistry of a Potent Bone Resorption Inhibitor
Zoledronic acid, chemically known as [1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl]bis(phosphonic acid), is a cornerstone in the management of metabolic bone diseases. Its efficacy stems from the P-C-P backbone, which has a high affinity for the calcium in hydroxyapatite, the primary mineral component of bone.[3] The nitrogen atom within the imidazole ring is crucial for its high potency, as it enables the inhibition of farnesyl pyrophosphate synthase (FPPS) in osteoclasts, leading to their apoptosis and a reduction in bone resorption.[2]
The synthesis of this complex molecule is not trivial and relies on a well-defined pathway starting from imidazole. This note provides a comprehensive overview of this process.
Overall Synthetic Workflow
The synthesis of zoledronic acid is conceptually a two-part process. First, the imidazole ring is functionalized with an acetic acid side chain to create the key intermediate. Second, this intermediate undergoes a phosphonation reaction to build the geminal bisphosphonate group.
Caption: Figure 1. Overall Synthetic Workflow for Zoledronic Acid.
Part I: Synthesis of the Key Intermediate: Imidazole-1-acetic acid Hydrochloride
The most critical precursor for zoledronic acid is imidazole-1-acetic acid. A common and scalable method involves the N-alkylation of imidazole with an ester of chloroacetic acid, followed by ester cleavage. Using a tert-butyl ester is advantageous as it can be cleaved under non-aqueous conditions, which can simplify downstream processing.[4]
Protocol 1: Synthesis of Imidazole-1-acetic acid Hydrochloride
Step 1a: N-Alkylation to form Imidazole-1-yl-acetic acid tert-butyl ester [4]
-
To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered potassium carbonate (K₂CO₃, 1.4 eq).
-
Add tert-butyl chloroacetate (1.2 eq) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mass and quench with cold water.
-
Separate the ethyl acetate layer. The aqueous layer can be extracted again with ethyl acetate to maximize recovery.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl ester product.
Step 1b: Non-Aqueous Ester Cleavage [4]
-
Dissolve the crude imidazole-1-yl-acetic acid tert-butyl ester (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to between -15°C and -10°C in an ice-salt or acetone-dry ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.4 eq) dropwise, ensuring the temperature does not rise above -10°C. This is a highly exothermic reaction and requires careful control.
-
Stir the mixture at -5°C to 0°C for 2 hours.
-
Add isopropyl alcohol (IPA) dropwise at 0°C to -10°C to quench the reaction and precipitate the product.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the resulting precipitate, wash thoroughly with IPA, and dry under vacuum to yield imidazole-1-yl-acetic acid hydrochloride as a solid.
Part II: The Phosphonation Reaction: From Acetic Acid to Bisphosphonic Acid
This is the core transformation in zoledronic acid synthesis. The carboxylic acid group of the precursor is converted into the 1-hydroxy-1,1-bisphosphonic acid moiety. This reaction is typically performed by reacting the imidazole-1-acetic acid intermediate with a combination of phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[5][6]
Causality Behind Experimental Choices:
-
Phosphonating Agents: The combination of H₃PO₃ and PCl₃ is believed to form a complex mixture of phosphonating intermediates in situ. PCl₃ acts as both a reactant and a dehydrating agent.
-
Reaction Solvent: The choice of solvent is critical for safety, yield, and scalability. Early syntheses used chlorobenzene, but this can lead to the formation of sticky, hard-to-stir precipitates.[5] More advanced methods use solvents like sulfolane[7][8] or solvent mixtures such as propylene carbonate and polyethylene glycol (PEG)[5], which keep the reaction mixture more homogeneous and stirrable, improving heat transfer and safety on an industrial scale. Methanesulfonic acid (MSA) has also been used effectively as a solvent and catalyst.[3][8]
-
Temperature Control: The reaction is exothermic. Precise temperature control is essential to prevent runaway reactions and ensure the formation of the desired product over side products.
-
Hydrolysis: The initial phosphonation reaction forms complex pyrophosphonate intermediates.[5] A subsequent hydrolysis step, typically by heating with water or aqueous acid, is required to break down these intermediates into the final bisphosphonic acid product.
Caption: Figure 2. Experimental Workflow for the Phosphonation Step.
Protocol 2: Synthesis of Zoledronic Acid [based on principles from 8, 9]
-
Charge a suitable reactor with imidazole-1-acetic acid (or its hydrochloride salt, 1.0 eq), phosphorous acid (H₃PO₃, ~1.5-2.0 eq), and a high-boiling solvent such as sulfolane or methanesulfonic acid.
-
Heat the mixture with stirring to 65-75°C under a nitrogen atmosphere.
-
Gradually add phosphorus trichloride (PCl₃, ~3.0-4.0 eq) via an addition funnel over 1-2 hours. Caution: This addition is exothermic and releases HCl gas. Ensure adequate ventilation and temperature control.
-
After the addition is complete, maintain the reaction mixture at 65-70°C for 3-5 hours. The mixture will typically become a thick, stirrable slurry.
-
Cool the reaction mass to 0-5°C in an ice bath.
-
Carefully and slowly quench the reaction by adding cold water. This step is highly exothermic and liberates a large amount of HCl gas. Maintain vigorous stirring and slow addition to control the temperature.
-
Once the quench is complete, heat the resulting solution to reflux (around 100°C) for 3-5 hours to ensure complete hydrolysis of all intermediates.
-
Cool the solution to room temperature. The crude zoledronic acid can be isolated by precipitation, often by adding a water-miscible organic solvent like ethanol or isopropanol.[5]
-
Filter the solid, wash with the precipitation solvent, and dry under vacuum to obtain crude zoledronic acid.
| Parameter | Method A (Sulfolane)[7] | Method B (MSA)[3] | Method C (Propylene Carbonate/PEG)[5] |
| Solvent | Sulfolane | Methanesulfonic Acid (MSA) | Propylene Carbonate & PEG400 |
| P-Reagents | H₃PO₃ + PCl₃ | H₃PO₃ + PCl₃ | H₃PO₃ + POCl₃ |
| Temp (°C) | 63-67°C | 65-70°C | 80-90°C |
| Reaction Time | ~3 hours | Overnight | ~3 hours |
| Yield | High | High (Reported ~83%)[8] | Good (Reported ~84%) |
| Notes | Good for stirrability | Can achieve very high yields | Avoids chlorinated solvents; good safety profile |
Table 1. Comparison of Common Phosphonation Reaction Conditions.
Part III: Purification and Characterization
The final step is the purification of the crude product to meet pharmaceutical-grade specifications (>99.5% purity). This is most commonly achieved by recrystallization from water.
Protocol 3: Purification of Zoledronic Acid Monohydrate[7]
-
Add the crude zoledronic acid to a flask with purified water (the amount will depend on the crude weight, typically aiming for a hot, saturated solution).
-
Heat the suspension to reflux with stirring until all the solid dissolves.
-
Add a small amount of activated carbon and continue to reflux for 30 minutes for decolorization.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature with gentle stirring to induce crystallization.
-
Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystal formation.
-
Filter the purified white crystals, wash with a small amount of cold water, and then with ethanol.
-
Dry the product under vacuum at ~60°C to a constant weight. The final product is typically zoledronic acid monohydrate (C₅H₁₀N₂O₇P₂·H₂O, MW: 290.11 g/mol ).[1][2]
Characterization
The structure and purity of the final compound must be confirmed using standard analytical techniques.
-
¹H-NMR & ¹³C-NMR: To confirm the chemical structure and absence of organic impurities.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.[1]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Elemental Analysis: To confirm the elemental composition, including the water of hydration.
References
-
Zoledronic acid Teva Pharma - European Medicines Agency (EMA). (2012, March 15). Retrieved from [Link]
- EP2192126B1 - Process for making zoledronic acid - Google Patents.
-
A One-Pot and Efficient Synthesis of Zoledronic Acid Starting from Tert-butyl Imidazol-1-yl Acetate - ResearchGate. (2015, March 12). Retrieved from [Link]
-
Novel 1-hydroxy-1,1-bisphosphonates derived from indazole: synthesis and characterization - Semantic Scholar. Retrieved from [Link]
- CN110812324A - Production process of zoledronic acid injection - Google Patents.
- CN106699809A - Synthesis process of zoledronic acid - Google Patents.
-
(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. Retrieved from [Link]
-
Drug-Inclusive Inorganic–Organic Hybrid Systems for the Controlled Release of the Osteoporosis Drug Zoledronate - MDPI. (2022, September 21). Retrieved from [Link]
- WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents.
-
Zoledronic acid - New Drug Approvals. (2018, September 17). Retrieved from [Link]
-
Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - MDPI. (2020, June 18). Retrieved from [Link]
-
Synthesis and Characterization of Zoledronic Acid Prodrugs: A Potential Therapeutic for Enhanced Drug Delivery and Targeted Treatment - DigitalCommons@UNMC. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 3. Drug-Inclusive Inorganic–Organic Hybrid Systems for the Controlled Release of the Osteoporosis Drug Zoledronate [mdpi.com]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2192126B1 - Process for making zoledronic acid - Google Patents [patents.google.com]
- 6. CN106699809A - Synthesis process of zoledronic acid - Google Patents [patents.google.com]
- 7. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]
- 8. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 3-Aminopiperidine-Based Compound Libraries
Introduction: The Strategic Value of the 3-Aminopiperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone structural motif in medicinal chemistry, integral to a multitude of approved therapeutic agents.[1] Its saturated, cyclic amine structure provides a versatile scaffold that can be functionalized to fine-tune a molecule's physicochemical properties, such as solubility and bioavailability, thereby enhancing its drug-like characteristics.[1] Among its derivatives, the 3-aminopiperidine core is of particular interest. This moiety is a key structural feature in numerous pharmacologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes (e.g., Alogliptin) and novel antibacterial agents (e.g., Besifloxacin).[2] The strategic placement of the amino group at the 3-position offers a critical vector for chemical modification, enabling the exploration of vast chemical space and the generation of diverse compound libraries with the potential for novel biological activities.[2][3][4]
High-Throughput Screening (HTS) is an indispensable technology in modern drug discovery, allowing for the rapid evaluation of large and diverse compound libraries to identify "hits"—compounds that modulate a specific biological target or pathway.[5][6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 3-aminopiperidine-based compound libraries. It provides detailed protocols, explains the rationale behind experimental choices, and offers insights into data analysis and hit validation, ensuring a robust and efficient screening process.
PART 1: Foundational Principles of a Successful HTS Campaign
A successful HTS campaign is a multi-faceted endeavor that extends beyond the primary screen. It requires meticulous planning, from library design and assay development to data analysis and hit confirmation.[5][7] The overarching goal is to identify high-quality, tractable hits that can be progressed into lead optimization programs.
The Crucial Role of Compound Library Quality and Management
The quality of the screening library is a critical determinant of the success of an HTS campaign.[8] A well-curated library of 3-aminopiperidine-based compounds should possess structural diversity and lead-like properties.[8]
Key Considerations for Library Management:
-
Purity and Integrity: Each compound must be of high purity, and its identity confirmed to avoid misleading results.
-
Storage and Handling: Proper storage conditions (e.g., low temperature, desiccated environment) are essential to prevent compound degradation. Automated compound management systems are crucial for handling large libraries, ensuring accurate tracking and retrieval of samples.[9][10][11][12]
-
Solubility: Compounds should be soluble in the assay buffer to ensure accurate concentration-response relationships. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be minimized to avoid artifacts.[13]
The Power of Cheminformatics in HTS
Cheminformatics plays a pivotal role throughout the HTS workflow, from library design to hit triage.[14][15] Computational tools can be used to:
-
Design Focused Libraries: Select compounds with desirable physicochemical properties and structural motifs likely to interact with the target of interest.[14][16]
-
Filter and Annotate HTS Data: Remove compounds with known liabilities (e.g., pan-assay interference compounds or PAINS) and annotate hits with relevant properties to aid in prioritization.[14][15]
-
Predict Biological Activity and ADMET Properties: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of hits, helping to prioritize compounds with favorable drug-like profiles.[14]
PART 2: Assay Development and Optimization: The Blueprint for a Robust Screen
The development of a robust and reliable assay is the cornerstone of any HTS campaign.[17] The assay must be sensitive, reproducible, and suitable for automation in a high-throughput format.[18]
Selecting the Optimal Assay Technology
The choice of assay technology depends on the biological target and the nature of the interaction being measured. Common HTS assay formats include:
-
Fluorescence-Based Assays: These are widely used due to their high sensitivity and versatility.[19] Techniques include:
-
Fluorescence Intensity (FI): A simple method but can be prone to interference from colored or fluorescent compounds.[20]
-
Fluorescence Polarization (FP): Measures changes in the size of a fluorescently labeled molecule upon binding to a target. It is a homogeneous assay format with less interference.[20][21]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust technology with a large assay window and reduced compound interference.[20]
-
-
Luminescence-Based Assays: These assays, particularly those using luciferase reporters, are known for their high sensitivity and wide dynamic range.[20][22] They are well-suited for cell-based assays and enzyme activity measurements.[5][22]
-
Label-Free Technologies: These methods, such as Surface Plasmon Resonance (SPR) and Mass Spectrometry (MS), detect direct binding events without the need for labeled reagents, reducing the potential for artifacts.[23][24][25][26] They provide valuable information on binding kinetics and affinity.[25][26]
Protocol: Assay Miniaturization and Optimization
The goal of miniaturization is to reduce reagent and compound consumption by transitioning from 96-well to 384- or 1536-well plate formats.[7][17]
Step-by-Step Protocol:
-
Initial Parameter Testing (96-well format):
-
Determine the optimal concentrations of all assay components (e.g., enzyme, substrate, antibodies).
-
Evaluate the assay's tolerance to DMSO.
-
Establish the incubation times and temperature.
-
-
Transition to 384- or 1536-well Format:
-
Systematically reduce the assay volume while maintaining the optimal concentrations of reagents.[27]
-
Re-optimize reagent concentrations and incubation times for the miniaturized format.
-
-
Assay Validation:
Table 1: Example of Assay Optimization Data
| Parameter | Condition 1 | Condition 2 | Condition 3 | Z'-Factor |
| Enzyme Conc. | 1 nM | 2 nM | 5 nM | 0.65 |
| Substrate Conc. | 5 µM | 10 µM | 20 µM | 0.78 |
| Incubation Time | 30 min | 60 min | 90 min | 0.82 |
Quality Control: Ensuring Data Integrity
Rigorous quality control (QC) is essential to ensure the reliability of HTS data.[33]
Key QC Metrics:
-
Z'-Factor: As mentioned, this is a critical measure of assay quality.[30][31][32]
-
Signal-to-Background (S/B) and Signal-to-Noise (S/N) Ratios: These parameters also provide an indication of the assay's dynamic range.[33]
-
Plate Uniformity: Assess for any systematic trends or "edge effects" across the plate that could indicate problems with liquid handling or incubation.[34][35]
PART 3: The High-Throughput Screening Workflow: From Library to Hits
The HTS workflow is a highly automated process that involves several key steps.
Diagram: The HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol: Primary High-Throughput Screen
This protocol outlines a typical primary screen using a fluorescence-based assay in a 384-well format.
Materials:
-
3-Aminopiperidine-based compound library (e.g., 10 mM in DMSO)
-
Assay-ready plates (containing all assay reagents except the compound)
-
Positive and negative control compounds
-
Automated liquid handler
-
Plate reader
Procedure:
-
Compound Plate Preparation:
-
Thaw the compound library plates.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the source plates to the corresponding wells of the assay plates. This results in a final compound concentration typically in the low micromolar range.
-
-
Control Wells:
-
Dedicate specific wells on each plate for positive controls (e.g., a known inhibitor) and negative controls (e.g., DMSO vehicle).
-
-
Incubation:
-
Incubate the assay plates for the predetermined time and at the optimal temperature.
-
-
Signal Detection:
-
Read the plates using a plate reader with the appropriate settings for the chosen fluorescence assay.
-
-
Data Acquisition:
-
The raw data from the plate reader is captured by a laboratory information management system (LIMS).
-
PART 4: Data Analysis, Hit Confirmation, and Beyond
The analysis of HTS data is a critical step in identifying genuine hits and filtering out false positives.[18]
Data Normalization and Hit Selection
Raw data from the HTS can be affected by systematic errors.[34][35][36] Normalization methods, such as calculating the percent inhibition or Z-score, are used to correct for these variations.[33]
A "hit" is typically defined as a compound that produces a response exceeding a certain threshold (e.g., three standard deviations from the mean of the negative controls).
Diagram: Hit Triage and Validation Cascade
Caption: A decision-making workflow for hit validation and progression.
Protocol: Hit Confirmation and Secondary Assays
The goal of hit confirmation is to verify the activity of the initial hits and eliminate false positives.
Step-by-Step Protocol:
-
Re-testing of Primary Hits:
-
"Cherry-pick" the initial hits from the library and re-test them in the primary assay, often in triplicate.
-
-
Dose-Response Analysis:
-
Test the confirmed hits over a range of concentrations to determine their potency (e.g., IC50 or EC50).
-
-
Orthogonal Assays:
-
Structure-Activity Relationship (SAR) Analysis:
-
If available, test structurally related analogs of the confirmed hits to begin to understand the SAR.[9]
-
Table 2: Example of Hit Confirmation Data
| Compound ID | Primary Screen (% Inhibition) | Confirmed Activity (% Inhibition) | IC50 (µM) | Orthogonal Assay (Cell Viability, % of Control) |
| AP-001 | 85 | 82 ± 4 | 1.2 | 45 |
| AP-002 | 78 | 75 ± 6 | 3.5 | 52 |
| AP-003 | 92 | 15 ± 3 (False Positive) | > 50 | 98 |
Conclusion: From Hits to Leads
The successful execution of a high-throughput screening campaign for 3-aminopiperidine-based compound libraries can yield a set of well-characterized and validated hits. These hits serve as the starting point for medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties, ultimately leading to the identification of promising lead compounds for further preclinical and clinical development. The integration of robust assay technologies, automation, and sophisticated data analysis is paramount to navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of the versatile 3-aminopiperidine scaffold.
References
- The Roles of Cheminformatics in High-throughput Screening for Drug Discovery.
-
Compound Management for Quantitative High-Throughput Screening - PMC - NIH. Available at: [Link]
-
Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors | ACS Combinatorial Science. Available at: [Link]
-
The essential roles of chemistry in high-throughput screening triage - PMC - NIH. Available at: [Link]
-
Compound Management for Quantitative High-Throughput Screening - Sci-Hub. Available at: [Link]
-
Compound Library Management | Request PDF - ResearchGate. Available at: [Link]
-
High Throughput Screening: Methods and Protocols - ResearchGate. Available at: [Link]
-
Z-factor - Wikipedia. Available at: [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. Available at: [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. Available at: [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]
-
The Essential Roles of Chemistry in High-Throughput Screening Triage - ResearchGate. Available at: [Link]
-
Data analysis approaches in high throughput screening. Available at: [Link]
-
Compound Libraries - Charles River Laboratories. Available at: [Link]
-
Label-Free Technologies For Drug Discovery - 2011 - Wiley Analytical Science. Available at: [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. Available at: [Link]
-
Cheminformatics Aspects of High Throughput Screening: from Robots to Models: Symposium Summary - PMC. Available at: [Link]
-
Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed. Available at: [Link]
-
Compound Management - Vanderbilt University. Available at: [Link]
-
Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Available at: [Link]
-
Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery | Analytical Chemistry - ACS Publications. Available at: [Link]
-
What is label-free screening and why use it in drug discovery? Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Available at: [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. Available at: [Link]
-
The Z prime value (Z´) | BMG LABTECH. Available at: [Link]
-
Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics. Available at: [Link]
-
Label-free technologies for monitoring drug interactions - Drug Target Review. Available at: [Link]
-
Principles and Applications of Label-free Detection - Biocompare. Available at: [Link]
-
Advances in luminescence-based technologies for drug discovery - PMC - NIH. Available at: [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions - PubMed. Available at: [Link]
-
16 High Throughput Screening with Fluorescent Probe - Protocols.io. Available at: [Link]
-
High-Throughput Screening - Drug Discovery - Technology Networks. Available at: [Link]
-
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Detecting and overcoming systematic bias in highthroughput screening technologies: A comprehensive review of practical issues and methodological solutions - ResearchGate. Available at: [Link]
-
High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC. Available at: [Link]
-
The Role of Piperidine Derivatives in Medicinal Chemistry. Available at: [Link]
-
Cell-based assays in high-throughput mode (HTS) - BioTechnologia. Available at: [Link]
-
Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchGate. Available at: [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA 1. Introduction Despite increasing investment in drug resear. Available at: [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. criver.com [criver.com]
- 9. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Compound Management for Quantitative High-Throughput Screening / JALA: Journal of the Association for Laboratory Automation, 2008 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 13. protocols.io [protocols.io]
- 14. The Roles of Cheminformatics in High-throughput Screening for Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ranomics.com [ranomics.com]
- 18. technologynetworks.com [technologynetworks.com]
- 19. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. biocompare.com [biocompare.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 29. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Z-factor - Wikipedia [en.wikipedia.org]
- 31. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 32. bmglabtech.com [bmglabtech.com]
- 33. rna.uzh.ch [rna.uzh.ch]
- 34. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. psb.stanford.edu [psb.stanford.edu]
- 37. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: In Vitro Antifungal Evaluation of 2-Aminothiazole Derivatives
Scientific Rationale & Scaffold Significance
The 2-aminothiazole pharmacophore is recognized as a highly privileged structure in medicinal chemistry and agrochemical development[1]. Due to the electron-rich nature of the thiazole heterocycle, these derivatives readily engage in hydrogen bonding and π-π stacking with various biological targets, giving them a broad-spectrum activity profile against both clinical human pathogens (e.g., Candida albicans, Candida glabrata) and agricultural phytopathogens (e.g., Rhizoctonia solani)[2].
Mechanistically, 2-aminothiazole derivatives exert their antifungal efficacy through a pleiotropic mechanism of action. Recent molecular docking and in vitro studies reveal that trisubstituted 2-aminothiazoles can strongly inhibit essential fungal enzymes, including lanosterol 14α-demethylase (CYP51), glutamine-fructose-6-phosphoamidotransferase (GFAT), and casein kinase 1 (Yck2)[3]. Furthermore, specific quinazoline-2-aminothiazole hybrids have been shown to physically alter mycelial morphology, drastically increasing cell membrane permeability and destroying membrane integrity[2].
Caption: Multi-target antifungal mechanisms of 2-aminothiazole derivatives.
Quantitative Efficacy Profiling
The structural versatility of the 2-aminothiazole core allows for extensive functionalization at the C2, C4, and C5 positions, drastically altering antifungal potency[3]. The table below summarizes recent quantitative benchmarks for leading 2-aminothiazole derivatives across different fungal strains.
| Compound Class | Target Pathogen | Efficacy Metric | Reference |
| Quinazoline-2-aminothiazole hybrid (4y) | Rhizoctonia solani | EC50 = 0.42 μg/mL | [2] |
| Trisubstituted 2-amino-4,5-diarylthiazole (5a8) | Candida albicans | MIC80 = 9 μM | [3] |
| Ethyl 2-aminothiazole-4-carboxylate (2b) | Candida glabrata | ZOI = 21.0 mm | [4] |
Standardized In Vitro Testing Framework
To ensure that the antifungal activity of novel 2-aminothiazole derivatives is accurately quantified, testing must adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Specifically, CLSI M27 is the gold-standard reference method for broth dilution antifungal susceptibility testing of yeasts[5], while CLSI M38 is utilized for filamentous fungi[6].
Causality in Assay Design:
-
Media Selection (RPMI-1640 + MOPS): RPMI-1640 is mandatory because it mimics physiological conditions. However, it lacks sufficient buffering capacity for a 24-48 hour incubation at 35°C. The addition of 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) stabilizes the pH at 7.0, preventing pH-induced compound degradation and spontaneous fungal growth arrest[6].
-
Inoculum Standardization: Fungal inoculum must be strictly standardized to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Deviating from this causes the "inoculum effect," where an artificially high cell density depletes the drug too rapidly, yielding false-resistant MIC values[5].
Caption: Standardized CLSI broth microdilution workflow for antifungal susceptibility testing.
Detailed Experimental Protocols: Broth Microdilution Assay
This protocol provides a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole derivatives against yeast strains (Candida spp.) based on CLSI M27 guidelines[5] and recent literature[3].
Phase 1: Compound Preparation & Serial Dilution
Note: 2-aminothiazole derivatives often exhibit poor aqueous solubility. Proper solvent management is critical to prevent precipitation.
-
Primary Stock: Dissolve the synthesized 2-aminothiazole derivative in 100% sterile DMSO to achieve a concentration of 1600 μg/mL[3].
-
Intermediate Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across 10 tubes.
-
Working Solution: Dilute each DMSO stock 1:50 into RPMI-1640 broth (buffered with MOPS to pH 7.0).
-
Self-Validation Check: This step ensures the final DMSO concentration in the assay well will be exactly 1%. Concentrations >1% induce solvent toxicity in fungal cells, leading to false-positive efficacy[3].
-
Phase 2: Fungal Inoculum Standardization
-
Revival: Subculture the target fungal strain (e.g., Candida albicans ATCC 10231) onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours[4].
-
Suspension: Pick 5 distinct colonies of at least 1 mm in diameter. Suspend them in 5 mL of sterile 0.85% saline.
-
Causality: Picking multiple colonies ensures phenotypic representation of the strain, avoiding bias from a single atypical clone.
-
-
Optical Adjustment: Vortex the suspension for 15 seconds and adjust the turbidity to match a 0.5 McFarland standard (OD of 0.12 to 0.15 at 530 nm). This yields a stock of 1×106 to 5×106 CFU/mL.
-
Final Inoculum: Dilute the suspension 1:50, and then 1:20 in RPMI-1640 broth to achieve a final working concentration of 1×103 to 5×103 CFU/mL[5].
Phase 3: 96-Well Microplate Inoculation
-
Plate Setup: Use sterile, flat-bottom 96-well microtiter plates.
-
Dispensing: Add 100 μL of the working compound solutions (from Phase 1) into columns 1 through 10.
-
Inoculation: Add 100 μL of the final fungal inoculum (from Phase 2) to all test wells. The final compound concentrations will range from 16 μg/mL to 0.03 μg/mL.
-
Control Wells:
-
Column 11 (Growth Control): 100 μL RPMI-1640 (with 2% DMSO) + 100 μL Inoculum. Ensures the solvent does not inhibit growth.
-
Column 12 (Sterility Control): 200 μL RPMI-1640 only. Validates aseptic technique.
-
Positive Control: Run a parallel plate using Fluconazole as the reference drug[3].
-
Phase 4: Incubation and Data Interpretation
-
Incubation: Seal the plates with a breathable membrane and incubate at 35°C for 24 to 48 hours[5].
-
Reading: Assess growth visually or via a microplate reader at an optical density (OD) of 600 nm[1].
-
MIC Determination:
-
MIC50 / MIC80: The lowest concentration of the 2-aminothiazole derivative that results in a 50% or 80% reduction in growth compared to the growth control well[2][3].
-
If the compound is fungicidal (e.g., causes complete membrane lysis), the MIC is recorded as the lowest concentration yielding an optically clear well[2].
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. njccwei.com [njccwei.com]
Application Note: Engineering the 3-Amino-2-oxazolidinone Scaffold for Advanced Therapeutic Discovery
Executive Overview
The 3-amino-2-oxazolidinone (AOZ) core is a privileged heterocyclic pharmacophore that has transcended its historical classification. Originally identified as a primary in vivo metabolite and biomarker for the nitrofuran antibiotic furazolidone, the AOZ scaffold is now recognized as an independent, highly tunable bioactive platform.
As drug discovery pivots away from traditional bactericidal agents—which exert immense selective pressure and drive antimicrobial resistance (AMR)—the AOZ scaffold has emerged as a premier structural foundation for Quorum-Sensing Inhibitors (QSIs) . By disrupting bacterial communication networks rather than directly killing the pathogen, AOZ derivatives attenuate virulence and biofilm formation. Concurrently, the scaffold exhibits potent Monoamine Oxidase (MAO) inhibitory activity , underscoring its versatility in neuropharmacology 1.
Mechanistic Paradigms and Target Engagement
Anti-Virulence via Quorum Sensing Inhibition
In pathogens like Pseudomonas aeruginosa, biofilm formation and virulence factor secretion (e.g., pyocyanin, elastase) are strictly regulated by quorum sensing (QS). AOZ derivatives, such as the optimized compound YXL-13 , act as competitive antagonists of QS transcriptional regulatory proteins like CviR and LasR2. By mimicking the native acyl-homoserine lactone (AHL) autoinducers, AOZ compounds bind the receptor pocket without activating gene transcription, effectively silencing the bacterial collective.
Neuropharmacological Modulation
The AOZ structure is inherently complementary to the active site of monoamine oxidase enzymes. By inhibiting MAO, specific AOZ derivatives prevent the oxidative deamination of monoamine neurotransmitters (such as dopamine and norepinephrine), presenting a robust starting point for the development of novel psychiatric and neurodegenerative therapeutics.
Dual mechanistic pathways of the 3-amino-2-oxazolidinone scaffold in pharmacology.
Quantitative Structure-Activity Relationship (SAR) Data
Extensive SAR studies reveal that the pharmacological activity of AOZ derivatives is highly dependent on N-arylation and the nature of the C5 substituent. For QSI activity specifically, the length and composition of the linker chain dictate receptor affinity. Research indicates that an optimal linker length of three carbon atoms connected to one oxygen atom maximizes the inhibition of the CviR receptor3.
Table 1: Inhibitory Activities of Key 3-Amino-2-oxazolidinone Derivatives
| Compound Designation | Primary Target / Biosensor Strain | IC₅₀ (µM) | Primary Bioactive Effect | Source |
| YXL-13 | C. violaceum CV026 / P. aeruginosa | 3.68 ± 0.58 | Biofilm & Virulence Factor Inhibition | [Jiang et al., 2020] |
| AOZ-1 | C. violaceum CV026 | 3.69 – 63.58 | Quorum Sensing Inhibition (Lead) | [Zhao et al., 2024] |
| Y-31 | C. violaceum CV026 | 91.55 ± 3.35 | Quorum Sensing Inhibition (Variant) | [Zhao et al., 2024] |
| Furazolidone | Bacterial Ribosome (via AOZ) | N/A (Prodrug) | Antibacterial (Translation Inhibition) | [BenchChem] |
Validated Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., mistaking bacterial toxicity for quorum sensing inhibition).
Protocol 4.1: Synthesis of the 3-Amino-2-oxazolidinone Core
Causality & Rationale: The synthesis of the AOZ core requires the cyclization of β-amino alcohols. While historically achieved using phosgene, this protocol utilizes carbonyldiimidazole (CDI) or diethyl carbonate. This choice eliminates the severe toxicity risks of phosgene gas while providing superior stoichiometric control over the cyclization process.
Step-by-Step Methodology:
-
Protection: React hydrazine hydrate with di-tert-butyl dicarbonate (Boc₂O) to form a mono-protected hydrazine intermediate. Rationale: Protection prevents unwanted symmetric dimerization in subsequent steps.
-
Alkylation: React the protected hydrazine with a selected epoxide (depending on the desired C5 substituent) in refluxing ethanol to yield the corresponding β-amino alcohol.
-
Cyclization: Dissolve the β-amino alcohol in anhydrous dichloromethane (DCM). Add 1.2 equivalents of carbonyldiimidazole (CDI) dropwise at 0°C. Stir at room temperature for 12 hours to form the oxazolidinone ring.
-
Deprotection: Treat the resulting compound with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, yielding the free 3-amino-2-oxazolidinone core.
-
Derivatization: Perform palladium-catalyzed N-arylation at the 3-amino position using corresponding aryl halides to generate target libraries (e.g., YXL-13 analogs).
Protocol 4.2: High-Throughput Quorum Sensing Inhibition Assay
Causality & Rationale: This assay utilizes Chromobacterium violaceum CV026, a mutant biosensor strain that cannot synthesize its own AHL autoinducers but produces a quantifiable purple pigment (violacein) when exogenous AHLs are added. By measuring violacein reduction alongside overall bacterial growth (OD₆₀₀), this system self-validates: a true QSI will reduce pigment without killing the bacteria.
Step-by-Step Methodology:
-
Strain Preparation: Culture C. violaceum CV026 in Luria-Bertani (LB) broth at 28°C overnight. Adjust the culture to an OD₆₀₀ of 0.1.
-
Autoinducer Addition: Supplement the culture with exogenous N-hexanoyl-L-homoserine lactone (C6-HSL) to a final concentration of 5 µM to stimulate violacein production.
-
Compound Administration: Aliquot 200 µL of the supplemented culture into a 96-well microtiter plate. Add the synthesized AOZ derivatives at varying concentrations (e.g., 1 to 100 µM).
-
Self-Validation Control: Include a negative control (DMSO solvent only) and a positive control (a known QSI, such as furanone C-30).
-
-
Incubation: Incubate the plate at 28°C for 24 hours under static conditions.
-
Viability Check (Critical Step): Measure the absorbance at 600 nm (OD₆₀₀). Rationale: If the OD₆₀₀ drops significantly compared to the negative control, the compound is bactericidal, and the loss of pigment is due to cell death, not QS inhibition.
-
Violacein Extraction: Centrifuge the plate to pellet the cells. Discard the supernatant. Resuspend the pellet in 200 µL of 100% DMSO and vortex vigorously to lyse the cells and extract the water-insoluble violacein pigment.
-
Quantification: Centrifuge again to remove cell debris. Transfer the DMSO supernatant to a new plate and measure absorbance at 585 nm using a microplate reader. Calculate the IC₅₀ based on the dose-dependent reduction of OD₅₈₅.
High-throughput workflow for quantifying quorum sensing inhibition via violacein.
References
- Jiang et al. (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. European Journal of Medicinal Chemistry / PubMed.
- BenchChem (2025). The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3-Amino-2-oxazolidinone. BenchChem Technical Guides.
- Zhao et al. (2024). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. MDPI.
Sources
Technical Support Center: Optimizing the Synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic Acid
Welcome to the Technical Support Center for the synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid (also known as 3-amino-2-oxo-1-piperidineacetic acid). This conformationally restricted valerolactam scaffold serves as a critical dipeptide surrogate in the development of potent thrombin inhibitors[1] and dimeric peptide antagonists[2].
Because this scaffold contains a chiral center adjacent to a lactam carbonyl (C3) and requires functionalization at an unreactive amide nitrogen (N1), researchers frequently encounter issues with epimerization, poor alkylation yields, and ring-opening during deprotection. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, enantiopure synthesis.
Synthetic Workflow Overview
The standard synthesis of this scaffold proceeds via a three-stage pathway: cyclization of an ornithine derivative, N-alkylation of the resulting valerolactam, and global deprotection[3].
Figure 1: Three-stage synthetic workflow for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid.
Troubleshooting & FAQs
Q1: During the N-alkylation step, my conversion is extremely low (<20%). Why isn't my base working?
A: The lactam nitrogen (N1) of 3-amino-2-piperidone is significantly less nucleophilic than a standard secondary amine due to the resonance delocalization of its lone pair into the adjacent carbonyl. Weak bases like K₂CO₃ or DIPEA are insufficient to deprotonate the lactam (pKa ~15). Causality & Solution: You must use a strong base such as Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) to quantitatively generate the lactam enolate before introducing the electrophile[3]. Ensure your solvent (THF or DMF) is strictly anhydrous, as trace water will rapidly quench the base, halting the reaction.
Q2: I achieved good conversion during N-alkylation, but chiral HPLC shows significant epimerization (racemization) at the C3 position. How do I preserve stereochemical integrity?
A: This is the most common failure point in this synthesis. The proton at the C3 position is highly acidic because it is flanked by the lactam carbonyl and the electron-withdrawing Boc-protected amino group. If the N-alkylation reaction is allowed to warm up to room temperature in the presence of a strong base like NaH, the base will abstract the C3 proton, leading to planarization and subsequent racemization. Causality & Solution: Strict thermodynamic control is mandatory. The reaction must be maintained between -32°C and -30°C during the addition of the electrophile (e.g., ethyl bromoacetate)[3]. Quench the reaction with saturated NH₄Cl while it is still cold to neutralize any remaining base before the system warms to room temperature.
Q3: My final ester hydrolysis step is resulting in ring-opening of the valerolactam core. What is the alternative?
A: The 6-membered valerolactam ring is susceptible to nucleophilic attack by hydroxide ions. Harsh saponification conditions (e.g., 2N NaOH at elevated temperatures) will hydrolyze the lactam amide bond alongside the target ethyl ester, destroying your scaffold. Causality & Solution: Avoid strongly alkaline conditions. Instead, use an acidic global deprotection strategy. By treating the intermediate ethyl 2-(3-(Boc-amino)-2-oxopiperidin-1-yl)acetate with ethanolic 12N HCl or 5N HCl in ethyl acetate, you can simultaneously cleave the Boc protecting group and form the stable hydrochloride salt of the final product without opening the lactam ring[4].
Data Presentation: Optimization of N-Alkylation Conditions
The following table summarizes the causal relationship between reaction conditions and the resulting yield/chiral purity during the critical N-alkylation of (S)-Boc-3-amino-2-piperidone.
| Base (1.1 eq) | Solvent | Temperature (°C) | Electrophile (1.2 eq) | Conversion Yield (%) | Chiral Purity (ee %) | Failure Mechanism |
| K₂CO₃ | DMF | 25 | Ethyl bromoacetate | < 10% | > 98% | Insufficient basicity to deprotonate lactam NH. |
| NaH | DMF | 25 | Ethyl bromoacetate | 68% | 65% | High temp drives C3 proton abstraction (Epimerization). |
| NaH | THF | -32 to -30 | Ethyl bromoacetate | 85% | > 98% | Optimal thermodynamic control[3]. |
| LiHMDS | THF | -78 | Ethyl bromoacetate | 45% | > 98% | Temperature too low; kinetic barrier prevents efficient alkylation. |
Validated Experimental Protocol: N-Alkylation and Deprotection
This self-validating protocol is adapted from established patent literature for the synthesis of the (S)-enantiomer[4],[3].
Phase 1: N-Alkylation (Strict Temperature Control)
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add (S)-Boc-3-amino-2-piperidone (1.0 eq, e.g., 10 mmol) and dissolve in 40 mL of anhydrous THF.
-
Cooling: Submerge the flask in a dry ice/acetone bath and carefully monitor the internal temperature until it stabilizes at -32°C.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in three portions over 10 minutes. Self-Validation: Observe the evolution of H₂ gas. Stir for 30 minutes at -32°C to ensure complete enolate formation.
-
Electrophile Addition: Rapidly add a solution of ethyl bromoacetate (1.2 eq) in 10 mL of anhydrous THF via syringe, adjusting the addition rate to ensure the internal temperature does not exceed -30°C[3].
-
Quenching: After 1 hour of stirring at -32°C, quench the reaction by adding 50 mL of saturated aqueous NH₄Cl directly into the cold reaction mixture.
-
Workup: Dilute with 100 mL of ethyl acetate. Extract the aqueous layer, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the alkylated intermediate.
Phase 2: Global Deprotection
-
Acidic Cleavage: Dissolve the purified intermediate (e.g., 5.45 g) in 20 mL of dry ethanol and cool to 0°C.
-
Reagent Addition: Add ethanolic 12N HCl (50.0 mL) dropwise[4].
-
Isolation: Stir the solution at room temperature until TLC indicates complete consumption of the starting material. Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride as a white solid[4].
References
-
Design, Synthesis, and Evolution of a Novel, Selective, and Orally Bioavailable Class of Thrombin Inhibitors: P1-Argininal Derivatives Incorporating P3-P4 Lactam Sulfonamide Moieties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis and Structure−Activity Relationships of Dimeric Peptide Antagonists of the Human Immunoglobulin G−Human Neonatal Fc Receptor (IgG−FcRn) Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- United States Patent 5,703,208: Preparation of (S)
Sources
Technical Support Center: Purification of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride
Welcome to the technical support center for the purification of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Introduction
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride is a chiral intermediate with significant applications in pharmaceutical synthesis. Its purification is a critical step to ensure the quality, purity, and desired stereochemistry of the final active pharmaceutical ingredient (API). The presence of both an amino group and a carboxylic acid, along with a lactam ring, presents unique challenges and opportunities for purification. This guide will explore common purification techniques, address potential pitfalls, and provide scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride, offering potential causes and actionable solutions.
Problem 1: Low Yield After Recrystallization
Symptom: You are experiencing a significant loss of your target compound after the recrystallization process.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. Solution: Perform a systematic solvent screen. Consider polar protic solvents like isopropanol, ethanol, or methanol, or a mixture of these with water. Given the hydrochloride salt form, a small amount of dilute HCl in the solvent can help suppress deprotonation and maintain solubility at higher temperatures while promoting crystallization upon cooling. |
| Excessive Solvent Volume | Using too much solvent will keep the compound in solution even after cooling, drastically reducing the yield. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is achieved.[2] |
| Cooling Rate is Too Rapid | Rapid cooling can lead to the formation of small, impure crystals or an oil, which can trap impurities. Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further induce crystallization by placing the flask in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1] |
| Premature Crystallization During Hot Filtration | If your crude product contains insoluble impurities, a hot filtration step is necessary.[2] Premature crystallization on the filter funnel can lead to significant product loss. Solution: Use a pre-heated filter funnel and collection flask. Minimize the amount of solvent used, but ensure enough is present to prevent crystallization at the boiling point. |
Problem 2: Persistent Impurities in the Final Product
Symptom: Analytical data (e.g., HPLC, NMR) of the purified product shows the presence of one or more impurities.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Co-crystallization of Impurities | If an impurity has a similar solubility profile to the target compound, it may co-crystallize. Solution: Consider a different recrystallization solvent or a multi-solvent system. Alternatively, a different purification technique like column chromatography may be necessary. |
| Incomplete Reaction or Side Products | The synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride can result in various side products or unreacted starting materials. Solution: If recrystallization is ineffective, employ column chromatography. Given the polar nature of the compound, normal-phase silica gel chromatography with a polar mobile phase (e.g., a gradient of methanol in dichloromethane with a small percentage of acetic acid or triethylamine to improve peak shape) can be effective.[3] Alternatively, ion-exchange chromatography is a powerful technique for separating amino acids and their derivatives.[4][5][6] |
| Degradation of the Compound | The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Solution: Maintain a mildly acidic pH during purification to stabilize the hydrochloride salt. Avoid prolonged exposure to high temperatures. If you suspect degradation, analyze your sample by LC-MS to identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride?
A1: For a first pass purification, recrystallization is often the most efficient method for removing the bulk of impurities, especially if the crude product is a solid.[1] A good starting point would be to try a mixed solvent system, such as isopropanol/water or ethanol/water. The presence of the hydrochloride salt generally imparts good crystallinity.
Q2: When should I consider using column chromatography?
A2: Column chromatography is recommended under the following circumstances:
-
Recrystallization is ineffective: If you are unable to achieve the desired purity through recrystallization due to co-crystallizing impurities or an oily crude product.
-
Complex impurity profile: When multiple impurities with similar properties to the target compound are present.
-
Separation of stereoisomers: If your synthesis is not stereospecific and you need to separate diastereomers. Chiral chromatography would be necessary for enantiomers.
Q3: What type of chromatography is most suitable?
A3: Both normal-phase and ion-exchange chromatography can be effective.
-
Normal-Phase Chromatography: Use silica gel as the stationary phase. A mobile phase consisting of a gradient of methanol in a less polar solvent like dichloromethane is a good starting point.[3] Adding a small amount of a modifier like acetic acid can improve the peak shape of the carboxylic acid, while a base like triethylamine can do the same for the amine.
-
Ion-Exchange Chromatography: This technique is highly effective for separating charged molecules like amino acids.[5][6] A cation exchange resin would be suitable for this compound. The compound will bind to the resin and can be eluted by changing the pH or increasing the salt concentration of the eluent.
Q4: How can I monitor the purity of my fractions during chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation.[3] Use the same solvent system as your column or a slightly more polar one to ensure good separation on the TLC plate. Staining with ninhydrin is a good method for visualizing the amino acid derivative. For more quantitative analysis, HPLC is the preferred method.[7][8][9]
Q5: My purified compound is a white powder, but it discolors over time. What is happening?
A5: Discoloration can be a sign of degradation.[10] Amines, in particular, can be susceptible to oxidation. To prevent this, store your purified 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[10]
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Water
-
Place the crude 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to the flask and bring the mixture to a gentle boil while stirring.
-
Slowly add hot deionized water dropwise until the solid completely dissolves.
-
If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, you can adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[11]
Visualizations
Purification Workflow
Caption: General purification workflow for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification problems.
References
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of some novel dipeptide derivatives containing phenylalanine and ethylenediamine moiety. Retrieved from [Link]
-
Frontiers in Environmental Science. (2021). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Retrieved from [Link]
-
Journal of Biological Chemistry. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Retrieved from [Link]
-
California State University, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Microwave Peptide Synthesis: Comparing Microwave Heating Protocols and Ambient Temperature Protocols. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation and purification of peptides.
-
FAO. (n.d.). Amino Acid. Retrieved from [Link]
-
ResearchGate. (2020). Separation and Purification of Amino Acids. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]
-
Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of an aminoalcohol.
- PatSnap. (2013). (R)-3-amino piperidine hydrochloride preparation method.
- Google Patents. (n.d.). Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
-
Polypeptide. (n.d.). Large-Scale Synthesis of. Retrieved from [Link]
- Google Patents. (n.d.). Method for crystallization of amino acids.
-
JASCO Corporation. (2025). Safety Data Sheet, Amino Reagent Na-LG OPA. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Impurity profile of amino acids?. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(2-oxopiperidin-3-yl)acetic acid — Chemical Substance Information. Retrieved from [Link]
-
Japanese Society of Plant Physiologists. (1987). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Retrieved from [Link]
-
Niigata University of Pharmacy and Applied Life Sciences Repository. (n.d.). Synthesis of a basic tripeptide derivative library. Retrieved from [Link]
-
International Journal of Peptide Research and Therapeutics. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Otsuka Chemical Co., Ltd. (n.d.). For medical use. Retrieved from [Link]
-
KYOWA PHARMA CHEMICAL CO., LTD. (n.d.). Products. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. diaion.com [diaion.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. namamigangacifri.com [namamigangacifri.com]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mhlw.go.jp [mhlw.go.jp]
Navigating the Challenges of Chiral Aminopiperidine Separation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for overcoming challenges in the chiral separation of aminopiperidines. This guide is designed to provide practical, in-depth solutions to common issues encountered during the enantioselective analysis and purification of these critical pharmaceutical building blocks. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and actionable protocols to streamline your method development and achieve robust, reproducible results.
The successful separation of aminopiperidine enantiomers is a critical step in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide will address frequently asked questions and troubleshooting scenarios in a direct Q&A format, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing poor or no resolution of my aminopiperidine enantiomers on a standard chiral column. Where do I start troubleshooting?
A: This is a common challenge, often stemming from the basic nature of the aminopiperidine moiety and its interaction with the chiral stationary phase (CSP). Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Stationary Phase Choice:
-
Polysaccharide-Based CSPs are the Workhorse: For aminopiperidines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability.[2][3] If you are not using one, consider screening columns like Chiralpak® IA, IB, or IC, or CHIRAL ART® equivalents.[4][5]
-
Immobilized vs. Coated Phases: Immobilized polysaccharide phases offer greater solvent compatibility, allowing for a wider range of mobile phase conditions to be explored, which can be crucial for optimizing selectivity.[2]
2. Optimize the Mobile Phase - The Key to Selectivity:
-
Mobile Phase Composition: The choice of organic modifier and the presence of additives are critical. For basic compounds like aminopiperidines, peak shape and resolution can be significantly improved by adding a basic modifier.
-
Solvent Screening: A systematic screening of different mobile phase compositions is often necessary. A good starting point is a gradient elution with a primary solvent like n-hexane or an alcohol and a polar organic solvent as a modifier.[4]
Protocol: Initial Mobile Phase Screening for Aminopiperidine Separation
-
Column: Immobilized Polysaccharide-based Chiral Column (e.g., CHIRAL ART Amylose-SA).
-
Mobile Phase A: n-Hexane with 0.1% DEA.
-
Mobile Phase B: 2-Propanol with 0.1% DEA.
-
Gradient: 10% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (often requires derivatization, see Q3).
Based on this initial run, you can adjust the gradient or switch to an isocratic method to optimize the separation.[4]
dot graph TD { A[Start: Poor Resolution] --> B{Is a Polysaccharide CSP in use?}; B -- No --> C[Switch to Amylose or Cellulose-based CSP]; B -- Yes --> D{Is a basic additive present?}; D -- No --> E[Add 0.1% DEA to Mobile Phase]; D -- Yes --> F{Have alternative additives been tried?}; F -- No --> G[Screen Ethylenediamine, Ethanolamine, Butylamine]; F -- Yes --> H[Proceed to Derivatization or Alternative Techniques]; C --> I[Re-run Experiment]; E --> I; G --> I; }
Caption: Troubleshooting workflow for poor resolution.
Q2: My aminopiperidine has poor UV absorbance, making detection difficult. What are my options?
A: This is a frequent issue with simple aminopiperidines. The solution often lies in either derivatization to introduce a chromophore or utilizing a more universal detection method.
1. Pre-column Derivatization:
-
Principle: React the aminopiperidine with a reagent that attaches a UV-active group. This not only enhances detection but can also improve chromatographic behavior and even aid in chiral recognition.
-
Common Reagents:
-
Benzoyl chloride: Reacts with the primary amine to form a benzoyl derivative, which has strong UV absorbance.[6]
-
Para-toluenesulfonyl chloride (PTSC): Another effective reagent for introducing a chromophore.[7]
-
Propyl chloroformate: Has also been successfully used for derivatizing 3-aminopiperidine.[6]
-
Protocol: Derivatization with Benzoyl Chloride
-
Dissolve your (RS)-3-aminopiperidine sample in a suitable solvent like petroleum ether.[1]
-
Cool the solution in an ice bath.
-
Slowly add a solution of benzoyl chloride in the same solvent.
-
Allow the reaction to proceed at a low temperature to ensure selective reaction with the primary amine.[6]
-
After the reaction is complete, the resulting benzoyl-3-aminopiperidine can be analyzed by HPLC-UV.[6]
2. Alternative Detection Methods:
-
Mass Spectrometry (MS): HPLC-MS or SFC-MS is a powerful alternative that does not rely on UV absorbance.[8] It offers high sensitivity and selectivity.
-
Evaporative Light Scattering Detector (ELSD): ELSD can be used for non-volatile analytes that lack a chromophore.
| Method | Principle | Advantages | Considerations |
| Pre-column Derivatization (UV) | Chemical modification to add a UV-active group. | Utilizes standard HPLC-UV systems; can improve chromatography. | Adds an extra step to sample preparation; reaction conditions need optimization. |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | High sensitivity and selectivity; universal for ionizable compounds. | Higher instrument cost; mobile phase additives must be volatile. |
| Evaporative Light Scattering (ELSD) | Nebulization of mobile phase and detection of scattered light from analyte particles. | Universal for non-volatile analytes. | Not suitable for volatile compounds; response can be non-linear. |
Caption: Comparison of detection methods for non-chromophoric aminopiperidines.
Q3: I'm considering Supercritical Fluid Chromatography (SFC) for my aminopiperidine separation. What are the key advantages and method development considerations?
A: SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations, often providing faster and more efficient results.[1][9]
Key Advantages of SFC for Aminopiperidine Separation:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.[9][10]
-
Reduced Solvent Consumption: Primarily uses compressed CO2, significantly reducing the use of organic solvents.[9]
-
Complementary Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for the same chiral stationary phase.[10]
-
MS Compatibility: SFC is highly compatible with mass spectrometry, which is beneficial for aminopiperidines that lack a strong chromophore.[11]
Method Development Considerations for SFC:
-
Co-solvent (Modifier): While the primary mobile phase is CO2, an organic modifier (typically an alcohol like methanol or ethanol) is required to elute the analytes. The type and percentage of the co-solvent are critical for achieving separation.[12]
-
Additives: Similar to HPLC, basic additives (e.g., DEA) are often necessary to improve the peak shape and resolution of basic compounds like aminopiperidines.
-
Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and must be carefully controlled and optimized.[12]
Protocol: Initial SFC Screening
-
Column: Polysaccharide-based chiral column (start with the same ones screened for HPLC).
-
Mobile Phase: Supercritical CO2 and Methanol with 0.1% DEA.
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Backpressure: 150 bar.
-
Temperature: 40 °C.
-
Flow Rate: 3.0 mL/min.
This screening approach allows for rapid evaluation of different chiral stationary phases and co-solvents.[11]
dot graph TD { subgraph "HPLC" A[Mobile Phase] --> B[Aqueous/Organic]; B --> C[Higher Viscosity]; C --> D[Slower Flow Rates]; end subgraph "SFC" E[Mobile Phase] --> F[Supercritical CO2 + Modifier]; F --> G[Lower Viscosity]; G --> H[Faster Flow Rates]; end I[Aminopiperidine Sample] --> A; I --> E; D --> J[Longer Analysis Time]; H --> K[Shorter Analysis Time]; }
Caption: Comparison of HPLC and SFC for chiral separations.
Q4: My method is showing poor reproducibility, with retention times and resolution drifting between runs. What could be the cause?
A: Poor reproducibility in chiral separations, especially with basic analytes, can often be traced back to subtle changes in the column chemistry or mobile phase.
1. Column Equilibration:
-
The Issue: Chiral stationary phases, particularly when using mobile phase additives, can require extended equilibration times. Insufficient equilibration can lead to drifting retention times.
-
The Solution: Ensure the column is flushed with the mobile phase for a sufficient number of column volumes (at least 20-30) before starting a sequence of injections.
2. Additive "Memory Effects":
-
The Issue: Basic additives like DEA can adsorb onto the stationary phase and silica surface. If you switch between methods using different additives (or no additive), residual amounts from previous runs can affect the current separation.[13] This "memory effect" can persist for a surprisingly long time.
-
The Solution:
-
Dedicated Columns: If possible, dedicate specific columns to methods using certain types of additives (e.g., one column for basic additives, another for acidic).
-
Thorough Washing: When switching mobile phase systems, implement a rigorous column washing procedure. This may involve flushing with a strong, non-reactive solvent like isopropanol.
-
3. Mobile Phase Preparation:
-
The Issue: Inconsistent preparation of the mobile phase, especially the concentration of the additive, can lead to variability.
-
The Solution: Prepare fresh mobile phase for each new batch of analyses. Use precise measurements for all components, including the additive.
By systematically addressing these potential sources of variability, you can develop a more robust and reproducible chiral separation method for your aminopiperidines.
References
-
Higashi, T., & Ogawa, S. (2019). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Analytical and Bioanalytical Chemistry, 411(20), 5125-5134. [Link]
-
Miller, L. (2020). Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. Pharmaceutical Technology, 44(11), 34-41. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.[Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA - HPLC. Chiral Technologies. [Link]
-
Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60-66. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Albrecht, L., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2845-2855. [Link]
-
Kumar, P., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 820-825. [Link]
-
ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]
-
Dong, F., et al. (2019). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 11(1), 24-29. [Link]
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. University of Pisa. [Link]
-
Dispas, A., et al. (2012). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A, 1256, 244-253. [Link]
-
In-Young, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2023, 1-13. [Link]
-
Haglöf, J. (2009). Enantiomeric Separations using Chiral Counter-Ions. Diva-Portal.org. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]
-
Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Nováková, L., et al. (2019). SFC for chiral separations in bioanalysis. Bioanalysis, 11(1), 65-81. [Link]
-
ResearchGate. (n.d.). A variety of chiral selectors employed for chiral separation and related chiral recognition mechanisms. ResearchGate. [Link]
-
Kannappan, V. (2022). Chiral selectors. Chiralpedia. [Link]
-
Bhawani, S. A., et al. (2012). Advances in chiral separations: a review. International Journal of Pharmacy, 2(2), 386-391. [Link]
-
Imre, S., et al. (2012). Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. Iranian Journal of Pharmaceutical Research, 11(2), 449-457. [Link]
-
Maher, H. M. (2013). Amylose Derivatives as Versatile Chiral Selectors for Enantiomeric Separation in High-Performance Liquid Chromatography and Capillary Electrophoresis. Journal of Chromatographic Science, 51(8), 734-743. [Link]
-
Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 806-825. [Link]
-
ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
Mangelings, D. (2014). Current Trends in Chiral Chromatography. LCGC International, 27(3). [Link]
-
MDPI. (n.d.). Special Issue: Advance in Chiral Chromatography. Separations. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. ymc.co.jp [ymc.co.jp]
- 5. hplc.eu [hplc.eu]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Acidic Degradation of 3-Amino-2-oxopiperidinone
Welcome to the Technical Support and Troubleshooting Center for 3-amino-2-oxopiperidinone (commonly known as ornithine lactam). As a Senior Application Scientist, I have structured this guide to help researchers, analytical chemists, and drug development professionals navigate the complex thermodynamic and kinetic behaviors of this cyclic amide under acidic conditions.
Unlike linear amides, the 6-membered lactam ring presents unique challenges in peptide synthesis, metabolomics, and GC-MS derivatization. This guide provides mechanistic explanations, field-proven troubleshooting steps, and self-validating protocols to ensure your experimental integrity.
Mechanistic Principles: Why Does the Lactam Ring Open?
To troubleshoot degradation, we must first understand the causality of the reaction. 3-Amino-2-oxopiperidinone is a 6-membered lactam. From a thermodynamic standpoint, the formation of this 6-membered ring is highly favored (approximately 500:1) over its 7-membered homolog (lysine lactam) due to minimal ring strain[1].
However, under aqueous acidic conditions, the lactam becomes kinetically susceptible to hydrolysis. The mechanism relies on the protonation of the highly electronegative carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water forms a tetrahedral intermediate. Proton transfer to the ring nitrogen makes it an excellent leaving group, leading to C-N bond cleavage and the formation of protonated L-ornithine.
Caption: Acid-catalyzed hydrolysis mechanism of 3-amino-2-oxopiperidinone to L-ornithine.
Quantitative Data: Hydrolysis Kinetics & Conditions
Understanding the exact conditions that trigger degradation is critical for experimental design. The table below summarizes the degradation behavior of 3-amino-2-oxopiperidinone across various acidic environments.
| Hydrolysis Condition | Temp (°C) | Time (min) | Target Application | Major Product | Yield | Ref |
| Dioxane / HCl (1:1) | 100 | 75 | Peptide Cleavage | L-Ornithine | >95% | [2] |
| 2M HCl in Methanol | 80 | 60 | GC-MS Derivatization | Ornithine Methyl Ester | ~90%* | [3] |
| 6M Aqueous HCl | 110 | 1440 | Total Protein Hydrolysis | L-Ornithine | >99% | General |
| H₂O (Neutral pH) | 25 | 1440 | Prebiotic Chemistry | 3-Amino-2-oxopiperidinone | Intact | [1] |
*Yield represents the artifactual conversion rate from Citrulline via the lactam intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Artifactual Ornithine Formation in GC-MS Metabolomics
Q: I am analyzing plasma amino acids via GC-MS. Why does my citrulline sample show up as ornithine, and how is 3-amino-2-oxopiperidinone involved?
Root Cause: Standard GC-MS derivatization (Procedure A) utilizes 2M HCl in methanol at 80°C for esterification. Under these acidic conditions, the carbamide group of citrulline is highly unstable. It loses ammonia and undergoes an intramolecular cyclization to form a 3-amino-2-oxopiperidinone derivative. Because the environment is acidic and thermal, this lactam intermediate rapidly hydrolyzes and esterifies to form ornithine methyl ester, completely skewing your citrulline/ornithine quantification ratio[3].
Solution: Reverse your derivatization steps (See Protocol B below). By performing pentafluoropropionylation before acidic esterification, you protect the sensitive carbamide group, preventing the formation of the lactam artifact[3].
Caption: GC-MS derivatization workflow preventing citrulline degradation to ornithine lactam.
Issue 2: Incomplete Peptide Cleavage
Q: I am trying to utilize lactam formation for the specific chemical cleavage of ornithyl peptides, but standard alkaline saponification is yielding impure products. What is the alternative?
Root Cause: Standard alkaline hydrolysis often results in racemization and incomplete saponification of carbobenzoxy-peptide esters.
Solution: Utilize controlled acid hydrolysis. It has been observed that ornithine lactam can be efficiently hydrolyzed under specific acidic conditions that do not indiscriminately cleave other sensitive peptide bonds (like glycyl-glycine linkages). A dioxane-hydrochloric acid mixture at 100°C for 75 minutes forces the lactam ring open to yield pure L-ornithine derivatives without the side reactions of alkaline environments[2].
Standard Operating Procedures (SOPs)
Protocol A: Controlled Acid Hydrolysis of Ornithine Lactam to L-Ornithine
Use this protocol when you specifically want to degrade the lactam ring to yield the pure amino acid hydrochloride, avoiding alkaline racemization.
-
Preparation: Dissolve 3-amino-2-oxopiperidinone (1 mmol) in 5 mL of a 1:1 (v/v) mixture of 1,4-dioxane and 6M HCl.
-
Causality: Dioxane enhances the solubility of organic peptide intermediates, while the 6M HCl provides the high proton concentration necessary to activate the stable lactam carbonyl[2].
-
-
Thermal Activation: Seal the mixture in a heavy-walled hydrolysis vial and heat to 100°C for exactly 75 minutes.
-
Causality: The 6-membered ring is thermodynamically stable; elevated thermal energy is required to overcome the activation energy barrier for water's nucleophilic attack.
-
-
Termination: Cool the vial rapidly in an ice bath to room temperature.
-
Isolation: Evaporate the solvent under reduced pressure (rotary evaporation). Co-evaporate twice with analytical-grade water to remove residual HCl.
-
Self-Validation: Perform a Ninhydrin test on the resulting residue. The primary amine of the newly formed L-ornithine will yield a deep purple color (Ruhemann's purple), confirming the successful opening of the secondary lactam ring.
Protocol B: GC-MS Derivatization (Procedure B) to Prevent Artifactual Lactam Formation
Use this protocol to analyze amino acids without degrading citrulline into 3-amino-2-oxopiperidinone.
-
Drying: Aliquot your biological sample (e.g., plasma) into a glass vial and dry completely under a gentle stream of nitrogen gas.
-
Protection (Pentafluoropropionylation): Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Cap tightly and incubate at 65°C for 30 minutes.
-
Causality: This step acylates the amino and carbamide groups first. By placing a bulky, electron-withdrawing PFP group on the nitrogen, you sterically and electronically shield the molecule, preventing it from cyclizing into a lactam during the subsequent acid step[3].
-
-
Reagent Removal: Evaporate the PFPA and ethyl acetate completely under nitrogen.
-
Esterification: Add 100 µL of 2M HCl in methanol. Incubate at 80°C for 30 minutes.
-
Causality: Now that the sensitive carbamide is protected, the acidic esterification of the carboxylic acid can proceed safely without driving 3-amino-2-oxopiperidinone formation.
-
-
Final Prep: Evaporate the methanolic HCl under nitrogen and reconstitute the residue in 50 µL of ethyl acetate for GC-MS injection.
Sources
- 1. Did Amino Acid Side Chain Reactivity Dictate the Composition and Timing of Aminoacyl-tRNA Synthetase Evolution? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of coupling conditions in peptide synthesis using piperidine amino acids
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the incorporation of piperidine amino acids (such as pipecolic acid) during Solid-Phase Peptide Synthesis (SPPS).
Piperidine amino acids are vital for inducing specific secondary structures and enhancing the proteolytic stability of therapeutic peptides. However, their incorporation presents two major mechanistic challenges: severe steric hindrance due to the secondary amine embedded in a rigid six-membered ring, and a high propensity for Diketopiperazine (DKP) formation [1],[2]. This guide provides field-proven, self-validating protocols to overcome these barriers.
Mechanistic Challenges: The "Why" Behind the Failure
Before troubleshooting, it is critical to understand the physical chemistry causing your synthesis to fail.
-
Steric Hindrance (Low Coupling Efficiency): The secondary amine of a piperidine amino acid physically obstructs the trajectory of the incoming activated acyl group. This drastically raises the activation energy required for amide bond formation, making standard coupling reagents (like HBTU or DIC) practically ineffective[1],[3].
-
Diketopiperazine (DKP) Formation (Chain Cleavage): When pipecolic acid is located at the C-terminus or position 2 of the peptide chain, its rigid structure forces the nascent peptide into a cis-amide conformation. During the Fmoc deprotection of the third amino acid, the newly liberated N-terminal amine is held in perfect proximity to nucleophilically attack the resin-ester linkage. This intramolecular aminolysis cleaves the dipeptide off the resin entirely, forming a stable six-membered DKP ring[4],[5],[6].
Caption: Mechanism of Diketopiperazine (DKP) formation and steric prevention strategies.
Troubleshooting Workflow & Reagent Selection
If you are experiencing low yields or truncation, follow the logical workflow below to isolate the root cause.
Caption: Troubleshooting workflow for optimizing sterically hindered piperidine amino acid couplings.
Quantitative Reagent Comparison
To overcome the activation barrier of piperidine amino acids, you must select coupling reagents that generate highly reactive intermediates.
| Coupling Reagent | Activation Strategy | Relative Kinetics | Epimerization Risk | Recommended Use Case |
| HBTU / DIC | Standard Uronium / Carbodiimide | Slow | Moderate | Standard primary amines; not recommended for sterically hindered secondary amines. |
| HATU | HOAt-derived Uronium | Fast | Low to Moderate | First-line choice for secondary/hindered amines like pipecolic acid[1]. |
| COMU | Oxyma-derived Uronium | Very Fast | Low | Highly hindered couplings; safer, non-explosive alternative to HATU. |
| TFFH | Acyl Fluoride Formation | Extremely Fast | High (if over-activated) | Extreme steric hindrance where uronium/phosphonium reagents fail[1]. |
Self-Validating Experimental Protocols
Do not rely on single-step assumptions. The following protocols are designed as self-validating systems, ensuring that each step is verified before proceeding.
Protocol A: Double Coupling for Hindered Secondary Amines (HATU/COMU)
Objective: Drive acylation of the sterically hindered piperidine ring to completion.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF. Wash thoroughly with DMF (5x).
-
Pre-activation (First Coupling): In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq relative to resin loading), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow pre-activation for 2 minutes to form the active HOAt ester[1].
-
Coupling: Add the activated solution to the resin. React for 60 minutes at room temperature, or apply Microwave-Assisted SPPS (MA-SPPS) at 75°C for 5 minutes to overcome the activation barrier[1].
-
Wash & Drain: Drain the reaction vessel and wash the resin with DMF (3x).
-
Orthogonal Second Coupling: Repeat steps 2-3, but switch the coupling reagent to COMU (3.9 eq) and use TMP (collidine) as the base. Changing the active intermediate often resolves sequence-specific aggregation.
-
Validation (Chloranil Test): Perform a Chloranil test on a few resin beads. Note: The standard Kaiser test will yield a false negative for secondary amines. A colorless bead indicates complete coupling; a blue/green bead indicates unreacted secondary amine.
-
Capping (Fail-Safe): If the coupling is complete, treat the resin with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes. This permanently blocks any trace unreacted amines, preventing the formation of complex deletion sequences that are difficult to purify later[7].
Protocol B: DKP-Preventative Fmoc Deprotection
Objective: Prevent intramolecular chain cleavage when pipecolic acid is at position 1 or 2.
-
Resin Selection: Load the C-terminal amino acid onto 2-Chlorotrityl chloride (CTC) resin . The immense steric bulk of the trityl linker physically shields the ester bond from nucleophilic attack[2].
-
Modified Deprotection Cocktail: Prepare a solution of 20% Piperidine + 0.1 M HOBt in DMF. The addition of HOBt (a weak acid) suppresses the base-catalyzed DKP formation during Fmoc removal[5].
-
Rapid Execution: Apply the deprotection cocktail for exactly 1 minute, drain, and repeat for 3 minutes.
-
Immediate Wash: Wash the resin immediately and rapidly with DMF (5x) to remove all traces of base before the free amine has time to undergo intramolecular aminolysis[6].
Frequently Asked Questions (FAQs)
Q1: Why does my peptide synthesis fail specifically after adding the third amino acid when pipecolic acid is at position 2? A1: This is the classic signature of Diketopiperazine (DKP) formation. The secondary amine of pipecolic acid induces a cis-peptide bond conformation, bringing the N-terminal amine of the third amino acid into perfect proximity to attack the resin-ester linkage. This cleaves the dipeptide off the resin[4],[6]. Use CTC resin to prevent this[2].
Q2: Can I use the Kaiser test to monitor the coupling of the amino acid onto pipecolic acid? A2: No. The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine. Because pipecolic acid has a secondary amine, it will yield a false negative. You must use the Chloranil test or the De Clercq (p-nitrophenyl ester) test to accurately detect unreacted secondary amines.
Q3: Does microwave-assisted SPPS (MA-SPPS) cause epimerization of pipecolic acid? A3: Prolonged heating can increase the risk of epimerization, particularly with highly activated esters. To mitigate this, limit microwave coupling times to 5 minutes at 75°C, avoid using excess base (DIPEA) during pre-activation, and consider using collidine (TMP) which is less basic and reduces racemization risks[1].
Q4: Can side-chain protecting groups contribute to the steric hindrance of pipecolic acid? A4: Yes. Bulky side-chain protecting groups (e.g., Trt, Pbf) on adjacent residues can fold back over the reaction site, compounding the intrinsic steric hindrance of the piperidine ring[1]. In these cases, switching to less viscous solvents (like NMP) or adding chaotropic salts can disrupt aggregation[8].
References
-
Title: Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids Source: BenchChem URL: 1
-
Title: Peptide Purity & Yield Optimizing in SPPS Source: Gyros Protein Technologies URL: 7
-
Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTec URL: 2
-
Title: Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds Source: ACS Publications (The Journal of Organic Chemistry) URL: 4
-
Title: Proximity-driven acceleration of challenging solid-phase peptide couplings Source: PNAS URL: 3
-
Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: PeptideChemistry.org URL: 5
-
Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: NIH (PMC) URL: 6
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Chiral Piperidine Synthesis & Handling
Welcome to the Advanced Synthesis Troubleshooting Guide. Chiral piperidines are ubiquitous pharmacophores in drug discovery, but their synthesis and subsequent functionalization—particularly involving piperidine-2-carboxylic acid (pipecolic acid) derivatives—are notoriously plagued by racemization.
This guide is designed for synthetic chemists and drug development professionals. It bypasses basic theory to directly address the causality of stereochemical degradation and provides self-validating, field-proven protocols to ensure absolute stereoretention.
Section 1: Core Mechanisms of Stereochemical Degradation
FAQ 1: Why is L-pipecolic acid significantly more prone to racemization during amide coupling than acyclic amino acids?
The vulnerability of pipecolic acid stems from the synergistic effect of its cyclic structure and steric hindrance. When the carboxylic acid is activated (e.g., as an OAt or OBt ester), the proximity of the nitrogen lone pair and the restricted conformational freedom of the piperidine ring facilitate the rapid formation of an oxazolone (or pseudo-oxazolone) intermediate[1].
Because the secondary amine of the piperidine ring is sterically hindered, the subsequent nucleophilic attack by the incoming amine is sluggish. This kinetic delay allows the base present in the reaction mixture to deprotonate the acidic α -proton of the oxazolone, forming an achiral enol tautomer. When the amine finally attacks, it reacts with both faces of the enol, resulting in epimerization/racemization[1].
Fig 1: Kinetic competition between productive amidation and oxazolone-mediated racemization.
Section 2: Troubleshooting Amide Couplings
FAQ 2: My HATU coupling of N-Boc-L-pipecolic acid with a primary amine yielded 15% of the D-epimer. How do I suppress this?
Your choice of base and temperature is likely favoring the tautomerization pathway. While HATU is an excellent, fast-acting coupling reagent that generally minimizes racemization compared to HBTU or EDC/HOBt, using it with a relatively strong, nucleophilic base like Triethylamine (TEA) or even N,N-Diisopropylethylamine (DIPEA) can still strip the α -proton[1].
The Solution: Switch your base to 2,4,6-collidine (TMP) . Collidine is sterically hindered and significantly less basic (pKa ~7.4) than DIPEA (pKa ~10.5). It is strong enough to neutralize the system and facilitate coupling, but too weak to efficiently deprotonate the oxazolone intermediate[2],[3].
Quantitative Data: Impact of Coupling Conditions on Pipecolic Acid
The following table summarizes expected outcomes based on standard peptide synthesis benchmarks for hindered cyclic amino acids.
| Coupling System | Base | Temp (°C) | Yield (%) | Epimerization (%) | Causality / Mechanistic Note |
| EDC / HOBt | DIPEA | 25 | 60 - 70 | 15 - 20 | Slow activation allows extensive oxazolone formation. |
| HATU | DIPEA | 25 | 80 - 85 | 5 - 10 | Fast activation outcompetes some racemization, but DIPEA triggers tautomerization. |
| HATU | 2,4,6-Collidine | 0 to 25 | > 90 | < 1 | Collidine is non-nucleophilic/weakly basic; suppresses enolization entirely. |
| BOP-Cl | DIPEA | 0 | 70 - 75 | < 2 | Highly stereoretentive, but sluggish for sterically hindered amines. |
Section 3: Self-Validating Protocol for Stereoretentive Coupling
To guarantee <1% racemization during the coupling of chiral pipecolic acid derivatives, utilize the following self-validating workflow. This protocol incorporates In-Process Controls (IPCs) so you do not carry degraded material into subsequent steps.
Reagents: N-Boc-L-pipecolic acid (1.0 eq), Amine (1.1 eq), HATU (1.05 eq), 2,4,6-collidine (3.0 eq), Anhydrous DMF.
Step-by-Step Methodology:
-
System Dehydration: Dissolve N-Boc-L-pipecolic acid and the amine in anhydrous DMF.
-
Validation Checkpoint 1: Perform Karl Fischer titration on the solvent mixture. Ensure water content is <50 ppm to prevent competitive hydrolysis of the highly reactive OAt ester.
-
-
Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath under an argon atmosphere.
-
Base Addition: Add 2,4,6-collidine (3.0 eq) dropwise. Stir for 5 minutes.
-
Activation: Add HATU (1.05 eq) in one solid portion. Keep the reaction at 0 °C for 1 hour, then allow it to naturally warm to room temperature (20-25 °C) over 4 hours[3].
-
In-Process Control (IPC): Withdraw a 10 μ L aliquot, quench in 1 mL of 50/50 MeCN/Water.
-
Validation Checkpoint 2: Run LC-MS to confirm >95% conversion of the starting material.
-
Validation Checkpoint 3 (Critical): Run an aliquot on Chiral HPLC (e.g., Chiralpak AD column) against a racemic standard of the product. Proceed to workup only if the enantiomeric excess (ee) is >98%.
-
-
Workup: Quench the reaction with saturated aqueous NH4Cl . Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove collidine), saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate.
Section 4: Upstream Synthesis of the Chiral Piperidine Core
FAQ 3: I need to synthesize a custom substituted chiral piperidine from scratch. What is the most robust method to establish the stereocenter without risking racemization?
If you cannot source your target from the chiral pool (e.g., deriving it from L-lysine or α -aminoadipic acid), you must rely on asymmetric catalysis or dynamic resolution.
-
Asymmetric Hydrogenation: The most modern, atom-economical approach is the rhodium- or ruthenium-catalyzed asymmetric transfer hydrogenation of substituted pyridinium salts. This method establishes the stereocenter directly from an aromatic precursor, completely bypassing the risk of intermediate enolization[4].
-
Dynamic Thermodynamic Resolution (DTR): If starting from a racemic N-Boc-piperidine, you can utilize a chiral ligand (like (-)-sparteine or its surrogates) with s-BuLi at low temperatures (-78 °C to -45 °C). The barrier for DTR is lower than for racemization at these temperatures, allowing the quantitative funneling of the racemic mixture into a single, enantiopure organolithium species, which can then be trapped by an electrophile[5].
Fig 2: Decision matrix for selecting racemization-free chiral piperidine synthesis strategies.
References
-
[4] Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at:
-
[1] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. Available at:
-
[5] N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-lasubine II and (+)-cermizine C. PMC. Available at:
-
[2] Attachment and elaboration strategies for inverse peptide synthesis (US20080039612A1). Google Patents. Available at:
-
[3] Total Synthesis of the Cyclic Depsipeptide Vioprolide D via its (Z)‐Diastereoisomer. PMC. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20080039612A1 - Attachment and elaboration strategies for inverse peptide synthesis - Google Patents [patents.google.com]
- 3. Total Synthesis of the Cyclic Depsipeptide Vioprolide D via its (Z)‐Diastereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 3-Aminopiperidine-2-ones
Introduction
3-Aminopiperidine-2-one and its derivatives are critical pharmacophores, forming the core structure of numerous high-value pharmaceutical compounds, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes treatment.[1][2] The synthesis of these chiral building blocks, often starting from amino acids like ornithine or lysine, is a well-trodden path in medicinal chemistry.[3] However, achieving high purity is a significant challenge that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of structurally similar impurities, stereoisomers, and reaction byproducts necessitates robust, well-understood purification strategies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common purification issues encountered during the synthesis of 3-aminopiperidine-2-ones. We will explore the origins of common impurities, detail analytical methods for their detection, and provide step-by-step protocols for their effective removal.
Section 1: Common Impurities and Their Origins
Understanding the potential impurities and their formation pathways is the first step toward developing an effective purification strategy. Impurities in 3-aminopiperidine-2-one syntheses can be broadly categorized as follows:
-
Unreacted Starting Materials & Intermediates: Syntheses often begin with protected amino acid esters, such as those derived from ornithine or lysine.[3] Incomplete cyclization can leave these starting materials in the crude product mixture.
-
Reagents and Scavengers: Acids (e.g., HCl) or bases (e.g., NaOH, Et₃N) used for deprotection, cyclization, or neutralization can remain.[3][4] Similarly, byproducts from protecting group removal, such as those from Boc or Trityl groups, may persist if not properly removed.[3]
-
Side-Reaction Products:
-
Dimers and Oligomers: The bifunctional nature of 3-aminopiperidine-2-ones (containing both amine and lactam functionalities) makes them susceptible to self-condensation, especially under thermal stress or at high concentrations, leading to the formation of dimers or oligomers.[5]
-
Enamines: Reductive amination side reactions can sometimes yield unsaturated enamine byproducts, which may be difficult to separate due to similar polarities.[6]
-
-
Stereoisomers:
-
Racemization: Harsh reaction conditions, particularly during lactam formation (e.g., high temperatures or strong bases), can cause partial racemization at the C3 stereocenter, reducing the enantiomeric excess (ee) of the desired product.[3]
-
Diastereomers: If the synthesis involves the introduction of a second chiral center without complete stereocontrol, diastereomeric impurities will be formed.[6]
-
-
Genotoxic Impurities (GTIs): Certain synthetic routes, particularly those starting from pyridine derivatives, may carry the risk of contamination with residual aminopyridines, which are often genotoxic and must be strictly controlled.[7][8]
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My initial analysis (TLC/HPLC) of the crude product shows multiple spots/peaks close to my desired product. How do I begin to identify them?
A1: This is a common scenario. The first step is systematic identification.
-
Co-injection/Co-spotting: Analyze your crude product alongside the starting materials on both TLC and HPLC. If a spot/peak matches the retention time/Rf of a starting material, you have confirmed the presence of unreacted precursors.
-
LC-MS Analysis: This is the most powerful tool. The mass-to-charge ratio (m/z) will help you identify unreacted starting materials, expected byproducts, and potential dimers (which will have a mass of 2x your product).
-
NMR Spectroscopy: A ¹H NMR of the crude product can reveal characteristic signals of known impurities. For example, residual solvents or signals from protecting groups (like the t-butyl of Boc) are often easily identified.
Q2: I'm struggling to remove unreacted amino acid ester starting material from my lactam product. What purification strategies are most effective?
A2: The key is to exploit the differences in physicochemical properties between the open-chain amino ester and the cyclic lactam.
-
Liquid-Liquid Extraction: After the cyclization reaction, carefully adjust the pH. The amino ester starting material is more basic and can be selectively protonated and extracted into an aqueous acidic layer, while the lactam may remain in the organic phase.
-
Chromatography: Reversed-phase flash chromatography is often effective.[9][10] The more polar amino ester will typically elute earlier than the slightly less polar lactam. Normal phase chromatography can also be used, but tailing of the amine can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.
-
Crystallization: If the lactam is a solid, crystallization is an excellent method for purification. The unreacted starting material, being present in a lower concentration and having a different structure, will likely remain in the mother liquor.[3]
Q3: My chiral HPLC analysis shows an enantiomeric excess (ee) lower than expected. What happened and can I fix it?
A3: A lower than expected ee indicates that racemization occurred at the C3 position. This is often caused by harsh conditions during the lactam formation step.[3]
-
Prevention: The best solution is prevention. Re-evaluate your cyclization conditions. Using milder bases (e.g., NaOMe instead of refluxing with excess triethylamine) and lower temperatures can prevent racemization.[3]
-
Resolution (Post-Synthesis): If prevention is not possible, you will need to perform a chiral resolution.
-
Diastereomeric Salt Formation: This is a classical and effective method. React the racemic or partially racemized free amine with a chiral acid (e.g., tartaric acid derivatives or chiral phosphoric acids) to form diastereomeric salts.[1][11] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.
-
Preparative Chiral HPLC: This method offers excellent separation but is often less scalable and more expensive than diastereomeric salt resolution.[6]
-
Q4: I see a peak in my LC-MS with double the mass of my product. How do I prevent this dimer formation?
A4: A peak at 2x the mass of your product is a strong indicator of dimerization.[5] This typically occurs via intermolecular aminolysis where the amine of one molecule attacks the lactam of another.
-
Concentration Control: Dimerization is a second-order reaction, meaning its rate is highly dependent on concentration. Running reactions at lower concentrations can significantly reduce the formation of dimers.[5]
-
Temperature Management: Avoid excessive heat during reaction workup and purification, as this can promote intermolecular reactions.
-
Protecting Groups: If dimerization is a persistent issue, consider performing subsequent synthetic steps with the amine protected (e.g., as a Boc or Cbz derivative) to prevent its nucleophilic activity. The protecting group can be removed in the final step.[2]
Section 3: Analytical Methods for Impurity Detection
Accurate detection and quantification of impurities are non-negotiable for drug development. Several analytical techniques are indispensable.
| Technique | Application in 3-Aminopiperidine-2-one Analysis | Reference |
| HPLC/UPLC | The workhorse for purity assessment. Reversed-phase C18 columns are common. Can quantify known and unknown impurities.[12] | [7] |
| Chiral HPLC | Essential for determining enantiomeric purity (ee). Uses a chiral stationary phase to separate enantiomers. | [2][6] |
| LC-MS | Provides mass information for peaks separated by HPLC, enabling rapid identification of impurities based on their molecular weight. | [1][12] |
| GC-MS | Useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts from deprotection steps.[3] | [13] |
| NMR | Provides structural information to confirm the identity of the main product and can help in the structural elucidation of unknown impurities if they are present in sufficient quantity. | [14] |
Section 4: Purification Protocols
Here we provide detailed, field-proven protocols for common purification challenges.
Protocol 4.1: Recrystallization for General Purity Enhancement
This method is highly effective for removing impurities with different solubility profiles than the target compound. It is often the most scalable and cost-effective purification method.
Rationale: This protocol leverages the principle that the desired compound will be significantly less soluble in a chosen solvent system at low temperatures than the impurities, allowing it to crystallize out selectively. A two-solvent system (a "solvent" in which the product is soluble and an "anti-solvent" in which it is not) is often used to achieve optimal crystal formation. A method using ethyl acetate and ethanol has been reported to be effective.[3]
Procedure:
-
Dissolution: In a flask, dissolve the crude 3-aminopiperidin-2-one solid in a minimal amount of hot ethyl acetate (or a 10:1 mixture of ethyl acetate/ethanol).[3] Stir and heat gently until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Slowly cool the solution to room temperature without agitation to allow for the formation of large, well-defined crystals.
-
Complete Precipitation: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 4.2: Flash Chromatography for Structurally Similar Impurities
Flash chromatography is a rapid form of column chromatography that is ideal for separating compounds of similar polarity, such as diastereomers or certain side-products.
Rationale: Separation is achieved based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. For 3-aminopiperidine derivatives, which are polar, normal phase chromatography is common. The addition of a base like triethylamine is crucial to prevent the basic amine from "tailing" on the acidic silica gel, which improves resolution and recovery.
Procedure:
-
Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Equilibrate the column with the starting mobile phase (e.g., 100% heptane or a low-polarity mixture like 95:5 heptane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the mobile phase. A common solvent system is a gradient of ethyl acetate in heptane.[6] For these basic compounds, it is highly recommended to add 0.5-1% triethylamine to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions based on the detector response (e.g., UV) or by TLC analysis of the eluate.
-
Analysis and Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 5: Visual Workflows and Pathways
Diagram 1: General Purification Workflow
This diagram outlines the logical steps from a crude reaction mixture to a purified, characterized product.
Caption: A typical workflow for the purification and analysis of synthetic compounds.
Diagram 2: Impurity Formation Pathways
This diagram illustrates how different types of impurities can arise from the main reaction pathway.
Caption: Potential pathways for the formation of common impurities during synthesis.
References
-
Štefane, B., & Požgan, F. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. [Link]
-
Karlsson, J., et al. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [Link]
-
Chen, M., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Angewandte Chemie. [Link]
-
Chen, M., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Angewandte Chemie International Edition. [Link]
-
Wang, J., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. [Link]
- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
Dong, S., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences. [Link]
-
Morales-Sanfrutos, J., et al. (2021). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules. [Link]
-
European Patent Office. (2014). EP 2958894 B1 - PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
- Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents. (2015). CN104387315A - Compound I and (R)
-
Kumar, A., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. [Link]
- Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
-
Shrivastav, P. S., & Patel, M. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Applied Bioanalysis. [Link]
- Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
Teledyne ISCO. (n.d.). Reversed Phase Flash Chromatography Purification of Peptide-Peptoid Hybrids. [Link]
-
ResearchGate. (2002). Synthesis of a 3-aminopiperidin-2,5-dione as a conformationally constrained surrogate of the Ala-Gly dipeptide. [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. [Link]
-
Dong, S., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine. Amanote Research. [Link]
-
Lyublinskaya, L. A., & Stepanov, V. M. (1984). [Affinity chromatography of aminopeptidases]. Ukrainskii biokhimicheskii zhurnal. [Link]
-
ResearchGate. (2013). Purification of Bacteriophages Using Anion-Exchange Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. gilson.com [gilson.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 13. env.go.jp [env.go.jp]
- 14. biomedres.us [biomedres.us]
Challenges in the purification of 2-amino-3H-phenoxazin-3-one derivatives
Welcome to the Technical Support Center for the synthesis and isolation of complex heterocyclic compounds. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the purification of 2-amino-3H-phenoxazin-3-one (APO) derivatives.
APOs are potent bioactive metabolites—often derived from the degradation of benzoxazinones in cereals or synthesized via oxidative cyclocondensation—that exhibit significant phytotoxic, anti-inflammatory, and enzyme-inhibitory properties[1]. However, their unique structural properties make downstream processing notoriously difficult.
Root Cause Analysis: The Chemistry of APO Purification Failures
Before troubleshooting, it is critical to understand why APO derivatives resist standard purification workflows. The 2-amino-3H-phenoxazin-3-one core is a highly conjugated, planar tricyclic system.
-
Severe Chemisorption: The molecule possesses both strong hydrogen-bond donating (-NH2) and accepting (C=N, C=O) moieties. When introduced to normal-phase silica gel, these functional groups interact irreversibly with the acidic silanol (-SiOH) groups of the stationary phase. This causes massive peak tailing, compound degradation, and recovery rates that frequently drop below 10%[2].
-
Lattice Energy & Insolubility: The planar geometry of the phenoxazinone scaffold promotes intense intermolecular π−π stacking in the solid state. This results in a highly stable crystal lattice, rendering the compounds exceptionally insoluble in water and most common organic solvents, which severely limits sample loading in Preparative HPLC[2].
Troubleshooting FAQs: Overcoming Separation Bottlenecks
Q: I am losing almost all of my yield on the silica column. How can I modify my solid-phase chromatography to improve recovery? A: Standard silica gel is fundamentally incompatible with the bare APO core due to the chemisorption described above. If you are restricted to solid-phase chromatography, you must either:
-
Derivatize the core: Introduce sterically bulky groups (e.g., tert-butyl groups at the 6,8-positions) during synthesis. This disrupts the π−π stacking, increases lipophilicity, and shields the core from silanol interactions, allowing for standard column chromatography[3].
-
Switch to Liquid-Liquid Chromatography: For unmodified or lightly substituted APOs, the definitive solution is to eliminate the solid support entirely by using Centrifugal Partition Chromatography (CPC)[4].
Q: My APO derivative precipitates in the HPLC injection loop. How do I manage the solubility limits? A: The low solubility of APOs in standard mobile phases (like Acetonitrile/Water) causes precipitation under pressure. To mitigate this in HPLC, acidify both your aqueous and organic mobile phases with 0.1% acetic acid[2]. The acidic environment protonates the imine nitrogen, transiently disrupting the crystal lattice and improving solubility. However, for scale-up (gram quantities), HPLC is inefficient; CPC is required because the sample can be injected as a suspension or dissolved in a larger volume of the biphasic solvent system[2].
Q: How do I separate closely related halogenated regioisomers (e.g., 8-chloro vs. 4-chloro APO)? A: Halogenated APO derivatives synthesized via oxidative cyclocondensation often yield complex mixtures of regioisomers[1]. Because their polarities are nearly identical, solid-phase separation fails. In CPC, you can exploit minute differences in their thermodynamic partition coefficients ( Kd ) by using a highly tuned quaternary solvent system, such as HEMDmeWat (Hexane/Ethyl acetate/Methanol/1,2-dimethoxyethane/Water). The addition of 1,2-dimethoxyethane acts as a bridging solvent that fine-tunes the hydrogen-bonding network of the biphasic system, allowing for baseline resolution of regioisomers[2].
Quantitative Method Comparison
To guide your experimental design, the following table synthesizes the performance metrics of various purification modalities for unmodified APO derivatives.
| Purification Technique | Average Recovery Rate | Resolution | Loading Capacity | Mechanistic Limitation |
| Silica Gel Chromatography | < 10% | Poor (Severe Tailing) | Low | Irreversible chemisorption to acidic silanol groups[2]. |
| Preparative HPLC (C18) | 60 - 80% | High | Very Low (< 10 mg) | Poor solubility of APOs in standard mobile phases[2]. |
| Centrifugal Partition Chromatography | > 90% | High | High (Gram-scale) | Requires empirical optimization of biphasic solvent thermodynamics[1][2]. |
Validated Protocol: CPC Purification of APO Derivatives
Because Centrifugal Partition Chromatography (CPC) relies purely on liquid-liquid partitioning, it bypasses the solid-phase adsorption issues entirely. Every molecule of the target compound remains in the liquid phase, ensuring near-quantitative recovery[4].
System Requirements: A CPC apparatus (e.g., FCPC or cCPC) equipped with a UV detector set to 254 nm and 400–450 nm (to track the distinct orange/red phenoxazinone chromophore).
Step 1: Solvent System Preparation (The ARIZONA C System)
-
Prepare a biphasic mixture of Hexane / Ethyl Acetate / Methanol / Water in a 1:9:1:9 (v/v) ratio[1].
-
Vigorously shake the mixture in a separatory funnel and allow it to equilibrate at room temperature until two distinct, clear phases form.
-
Separate the upper (organic) phase and the lower (aqueous) phase. Degas both phases via sonication for 15 minutes.
Step 2: Hydrodynamic Equilibration
-
Pump the upper organic phase (Stationary Phase) into the CPC rotor at a flow rate of 50 mL/min while spinning at 500 rpm[1].
-
Once the rotor is full, switch the pump to the lower aqueous phase (Mobile Phase) in descending mode.
-
Self-Validating Checkpoint: Monitor the column effluent. Equilibrium is reached when the mobile phase breaks through. Calculate the stationary phase retention ratio ( Sf ). An Sf > 60% validates that the centrifugal force is sufficient to hold the stationary phase against the mobile phase flow.
Step 3: Sample Preparation & Injection
-
Dissolve 50–200 mg of the crude APO mixture in a 1:1 (v/v) mixture of the upper and lower phases (approx. 5–10 mL total volume). Note: If the sample is partially insoluble, it can be injected as a fine suspension; the thermodynamics of the column will dissolve it during the run.
-
Inject the sample through the injection loop.
Step 4: Elution & Fraction Collection
-
Elute with the lower aqueous phase at a flow rate of 1–5 mL/min (depending on rotor volume) while maintaining a rotational speed of 800–1200 rpm[2].
-
Collect fractions (e.g., 1 tube per minute). The target 2-amino-3H-phenoxazin-3-one derivative typically elutes between 25 and 30 minutes under these conditions[1].
-
Lyophilize the target fractions to yield the pure dark orange/red APO powder.
Workflow Visualization
The following decision matrix illustrates the optimized workflow for handling crude APO mixtures post-synthesis.
Workflow for the purification of APO derivatives using Centrifugal Partition Chromatography (CPC).
References
-
Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides Source: MDPI Agronomy URL:[Link]
-
Improving the Activity of Aminophenoxazinones: Synthesis, CPC Purification, and Phytotoxicity Potential Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
The Stereochemical Imperative: A Comparative Guide to (R)- vs. (S)-3-Aminopiperidine Derivatives in Drug Discovery
As a Senior Application Scientist navigating the complexities of drug design, I frequently encounter the profound impact of chirality on pharmacodynamics. The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the backbone for numerous blockbuster therapeutics. However, its biological activity is rarely symmetric. The spatial orientation of the primary amine at the C3 position dictates critical hydrogen-bonding networks and steric tolerances within target binding pockets.
This guide objectively compares the biological activity of (R)- and (S)-enantiomers of 3-aminopiperidine derivatives across three distinct therapeutic domains: metabolic diseases, oncology, and targeted protein degradation. By examining the causality behind these stereochemical preferences, we can establish robust, self-validating workflows for drug development.
Mechanistic Causality: Why Chirality Dictates Efficacy
The causality behind the differential activity of these enantiomers lies in the asymmetric nature of biological targets. When a 3-aminopiperidine derivative enters a binding pocket, the piperidine ring often anchors the molecule via hydrophobic interactions, while the C3-amino group acts as a critical hydrogen bond donor/acceptor. Inverting the stereocenter from (R) to (S) shifts the amino group's trajectory by approximately 109.5 degrees. This seemingly small geometric change frequently results in severe steric clashes with the protein backbone or the complete loss of essential electrostatic interactions.
Case Study 1: Metabolic Diseases (DPP-4 Inhibition)
Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a cornerstone of Type 2 Diabetes Mellitus (T2DM) management. DPP-4 rapidly degrades incretin hormones ()[1]. The (R)-enantiomer of 3-aminopiperidine is the critical pharmacophore in blockbuster drugs like Alogliptin and Linagliptin[2]. The (R)-configuration perfectly aligns the basic amine with the Glu205/Glu206 residues in the S2 subsite of the DPP-4 enzyme, forming a vital salt bridge[3]. Conversely, the (S)-enantiomer exhibits a massive drop in potency due to severe steric hindrance within this tight binding pocket[4].
DPP-4 inhibition pathway demonstrating the incretin-preserving mechanism of (R)-enantiomers.
Case Study 2: Oncology (Platinum-Acridine Anticancer Agents)
In the development of DNA-targeted platinum-acridine agents, linker chirality profoundly impacts cytotoxicity. A study on non-small-cell lung cancer (NSCLC) cells demonstrated that a hybrid agent containing an (R)-N-(piperidin-3-yl) linker (P2-6R) was up to 100 times more effective at killing NCI-H460 and A549 cells than its (S)-enantiomer counterpart[5]. The causality here is linked to cellular accumulation and DNA adduct formation; the (R)-isomer achieves 50 times higher DNA adduct levels, proving that chiral discrimination occurs directly at the genomic target level[6].
Case Study 3: Targeted Protein Degradation (Cereblon Binders)
In the realm of PROTACs and molecular glues, 3-aminopiperidine-2,6-dione (a structural relative of lenalidomide) serves as a primary binder for the Cereblon (CRBN) E3 ligase. Here, the stereochemical paradigm shifts: the (S)-enantiomer is generally favored for optimal CRBN engagement and subsequent neo-substrate degradation, highlighting that the "superior" enantiomer is strictly context-dependent[7].
Quantitative Data Comparison
The table below summarizes the stark contrast in biological activity between the enantiomers across different therapeutic applications, reinforcing the necessity of strict chiral control.
| Target / Therapeutic Area | Compound Class | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Efficacy Preference |
| DPP-4 (Metabolic/T2DM) | Substituted 3-aminopiperidines | IC₅₀: ~1–10 nM | IC₅₀: >10,000 nM | (R) > 1000-fold |
| DNA Adducts (Oncology) | Platinum-Acridine Agents | IC₅₀: ~0.05 µM | IC₅₀: ~5.0 µM | (R) ~ 100-fold |
| CRBN (Protein Degradation) | 3-aminopiperidine-2,6-dione | Weak / Inactive | Highly Active | (S) Dominant |
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the evaluation of enantiomers requires a self-validating system where both isomers are isolated from the same racemic pool and tested under identical conditions.
Protocol 1: Enantiomeric Resolution of Racemic 3-Aminopiperidine
Causality: Chemical resolution via diastereomeric salt formation leverages the differential solubility of the salts, providing a scalable and highly pure source of both enantiomers without relying on expensive chiral chromatography ()[8].
-
Salt Formation: Dissolve racemic 3-aminopiperidine (1.0 eq) in methanol. Add D-(-)-tartaric acid (1.0 eq) dissolved in methanol dropwise at 60°C.
-
Selective Crystallization: Cool the mixture slowly to room temperature. The (R)-3-aminopiperidine D-tartrate salt selectively crystallizes. Filter and wash with cold methanol (Yields >98% ee for the R-enantiomer).
-
Mother Liquor Recovery: Concentrate the mother liquor, which is highly enriched in the (S)-enantiomer. Basify, extract the free amine, and repeat the crystallization process using L-(+)-tartaric acid to precipitate the pure (S)-3-aminopiperidine L-tartrate salt.
-
Free Base Conversion: Treat the respective salts with 2M NaOH and extract with dichloromethane to yield the enantiopure free bases for downstream coupling.
Protocol 2: In Vitro DPP-4 Inhibition Assay (Self-Validating)
Causality: A fluorometric kinetic assay provides real-time data. Testing both enantiomers side-by-side validates the structural specificity of the enzyme pocket and confirms the success of the chiral resolution.
-
Enzyme Preparation: Dilute recombinant human DPP-4 enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA).
-
Compound Incubation: Plate 10 µL of the synthesized (R)- and (S)-enantiomer derivatives (serial dilutions from 10 µM to 0.1 nM) in a 96-well black opaque plate. Add 40 µL of the enzyme solution and incubate for 30 minutes at 37°C to allow equilibrium binding.
-
Substrate Addition: Add 50 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 50 µM).
-
Kinetic Readout: Measure fluorescence immediately using a microplate reader (Ex: 360 nm, Em: 460 nm) every minute for 30 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.
Self-validating experimental workflow for the resolution and biological evaluation of enantiomers.
References
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC (National Institutes of Health). URL:[Link]
-
Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. PubMed. URL:[Link]
-
Discovery of a Chiral DNA-Targeted Platinum–Acridine Agent with Potent Enantioselective Anticancer Activity. PMC (National Institutes of Health). URL:[Link]
- Process for the preparation of chiral 8-(3-aminopiperidin-1yl)-xanthines (US8541450B2).Google Patents.
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Chiral DNA-Targeted Platinum–Acridine Agent with Potent Enantioselective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Chiral DNA-Targeted Platinum–Acridine Agent with Potent Enantioselective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 8. US8541450B2 - Process for the preparation of chiral 8-(3-aminopiperidin-1yl)-xanthines - Google Patents [patents.google.com]
Structure-Activity Relationship (SAR) of 3-Aminopiperidin-2-one Analogs: A Comparative Guide to CGRP Receptor Antagonists
Executive Summary
The 3-aminopiperidin-2-one scaffold has emerged as a cornerstone in the rational design of small-molecule calcitonin gene-related peptide (CGRP) receptor antagonists, commonly known as "gepants." This guide provides a comprehensive structural and functional comparison of 3-aminopiperidin-2-one derivatives—most notably Atogepant—against alternative gepant classes like Ubrogepant and Rimegepant. By dissecting the structure-activity relationship (SAR), we elucidate how specific functional group substitutions on the piperidin-2-one ring dictate receptor binding affinity, metabolic stability, and pharmacokinetic (PK) profiles, ultimately determining their clinical utility in migraine management.
Mechanistic Rationale: The 3-Aminopiperidin-2-one Scaffold
CGRP is a potent vasodilator neuropeptide deeply implicated in migraine pathophysiology. It binds to a heterodimeric receptor complex comprising the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). Antagonizing this interaction requires small molecules that can effectively occupy the deep hydrophobic binding pocket at the CLR/RAMP1 interface.
The 3-aminopiperidin-2-one ring serves as a rigid, stereochemically defined core that optimally positions pharmacophores within this pocket. In highly optimized analogs like Atogepant, the spiroazaindane unit is linked via an amide bond to the piperidin-2-one ring. The SAR of this scaffold reveals two critical optimizations:
-
Fluorine Substitutions: The addition of a 5-(R)-2,3,6-trifluorophenyl group to the piperidin-2-one ring significantly increases binding affinity compared to unsubstituted phenyl rings. These fluorine substituents enhance hydrophobic packing and create favorable multipolar interactions with the receptor pocket ()[1].
-
N-Trifluoroethylation: The incorporation of a 2,2,2-trifluoroethyl group at the nitrogen atom of the piperidin-2-one ring protects the molecule against rapid oxidative metabolism. This specific modification drastically improves both the in vivo potency and the oral bioavailability of the compound[1].
CGRP receptor signaling pathway and competitive antagonism by 3-aminopiperidin-2-one analogs.
SAR Comparison: Atogepant vs. Alternative Gepants
To objectively evaluate the performance of the 3-aminopiperidin-2-one scaffold, we must compare Atogepant against Ubrogepant (which lacks the trifluorophenyl and N-trifluoroethyl optimizations) and Rimegepant (which utilizes a piperidine linker rather than an aromatic/piperidin-2-one system) ()[2].
Table 1: Pharmacological and Pharmacokinetic Comparison of CGRP Antagonists
| Property | Atogepant | Ubrogepant | Rimegepant |
| Core Scaffold | 3-aminopiperidin-2-one | Piperidin-2-one | Piperidine |
| Aromatic Substitution | 5-(R)-2,3,6-trifluorophenyl | Unsubstituted phenyl | N/A (Piperidine linker) |
| N-Substitution | 2,2,2-trifluoroethyl | None | None |
| CGRP Receptor Affinity ( Ki ) | 15 – 26 pM | 67 pM | ~ 27 pM |
| Elimination Half-life ( t1/2 ) | ~ 11 hours | ~ 5 - 7 hours | ~ 11 hours |
| Primary Indication | Migraine Prevention | Acute Treatment | Acute & Preventive |
Data supported by in vitro binding assays and clinical PK profiling[1][2][3].
Experimental Workflows for SAR Validation
To validate the SAR of synthesized 3-aminopiperidin-2-one analogs, a self-validating system of in vitro binding and functional assays is required. The following protocols detail the standard methodologies for evaluating the causality between structural modifications and receptor antagonism.
SAR optimization workflow for 3-aminopiperidin-2-one analogs and subsequent validation assays.
Protocol A: Radioligand Binding Assay (Determination of Ki )
-
Purpose: To quantify the binding affinity of 3-aminopiperidin-2-one analogs to the human CGRP receptor.
-
Causality: Radioligand displacement directly measures how effectively structural modifications (e.g., fluorination) enhance target occupation. Equilibration for 120 minutes ensures steady-state kinetics, preventing the underestimation of affinity for slow-binding, highly lipophilic analogs.
-
Step-by-Step Methodology:
-
Membrane Preparation: Harvest SK-N-MC cells (which endogenously express human CLR/RAMP1) and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 30,000 × g for 30 min to isolate the membrane fraction.
-
Assay Incubation: In a 96-well plate, incubate 10 µg of membrane protein with 0.05 nM [ 125 I]-CGRP and varying concentrations of the test analog (1 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2 , 0.1% BSA).
-
Equilibration: Incubate the mixture at room temperature for 120 minutes to reach steady-state equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with cold buffer.
-
Quantification: Measure retained radioactivity using a gamma counter. Calculate the IC 50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
-
Protocol B: cAMP Functional Assay (Determination of IC 50 )
-
Purpose: To confirm that the binding observed in Protocol A translates to functional antagonism of the Gs-coupled signaling pathway.
-
Causality: A compound may bind tightly but act as a partial agonist. Measuring cAMP accumulation ensures the 3-aminopiperidin-2-one analog strictly inhibits CGRP-induced adenylate cyclase activation. The addition of IBMX prevents phosphodiesterase-mediated cAMP degradation, ensuring the signal amplification accurately reflects the receptor state.
-
Step-by-Step Methodology:
-
Cell Plating: Seed human CGRP receptor-expressing HEK293 cells in 384-well plates at a density of 5,000 cells/well.
-
Compound Pre-incubation: Add the test analog (serial dilutions) to the cells in stimulation buffer (HBSS containing 1 mM IBMX) and incubate for 30 minutes at 37°C.
-
Agonist Challenge: Add a sub-maximal concentration of human α -CGRP (typically EC 80 , ~0.1 nM) to stimulate cAMP production. Incubate for an additional 30 minutes.
-
Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
-
Data Analysis: Plot the FRET signal ratio against the log concentration of the antagonist to determine the functional IC 50 .
-
Conclusion
The rational optimization of the 3-aminopiperidin-2-one scaffold represents a triumph in structure-based drug design. By systematically introducing halogenated moieties (e.g., 2,2,2-trifluoroethyl and 2,3,6-trifluorophenyl groups), researchers have successfully transformed baseline spiroazaindane derivatives into highly potent, orally bioavailable CGRP antagonists. As demonstrated by the comparative data, these specific SAR modifications directly correlate with the extended half-life and picomolar affinity observed in clinical-stage molecules like Atogepant, making them superior candidates for the preventive treatment of migraine.
References
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: Pharmaceuticals (MDPI), 2022, 15(8), 999. URL:[Link]
-
Ubrogepant: First Approval Source: Drugs (Springer), 2020, 80, 323–328. URL:[Link]
-
New Generation Gepants: Migraine Acute and Preventive Medications Source: Journal of Clinical Medicine (MDPI), 2022, 11(7), 1775. URL:[Link]
Sources
Technical Comparison Guide: Efficacy of 2-(3-Amino-2-oxopiperidin-1-yl)acetic Acid Derivatives vs. Standard Antibiotics
Executive Overview & Structural Rationale
As antimicrobial resistance accelerates, particularly among Gram-negative pathogens expressing Metallo-β-Lactamases (MBLs) such as NDM-1, VIM, and IMP, traditional β-lactam antibiotics and standard serine-β-lactamase inhibitors (e.g., tazobactam, avibactam) are increasingly compromised. To circumvent this, the 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid scaffold has emerged as a critical structural motif in next-generation antibacterial drug design.
The Causality of the Scaffold: Why utilize the 3-amino-2-oxopiperidine ring? This specific heterocycle functions as a conformationally restricted dipeptide mimetic (a Freidinger lactam analogue). By locking the backbone dihedral angles, the scaffold pre-organizes the molecule into a bioactive conformation. This restriction significantly reduces the entropic penalty typically incurred during target binding. Consequently, when incorporated into cephalosporin side-chains[1] or utilized as a standalone MBL inhibitor[2], the acetic acid moiety is perfectly positioned to chelate the catalytic zinc ions in the MBL active site, while the rigid ring provides steric occlusion against enzymatic cleavage.
Mechanistic Pathway: Restoring β-Lactam Efficacy
Unlike avibactam, which covalently acylates serine-β-lactamases, the 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid derivatives act via high-affinity, competitive zinc chelation. By neutralizing the MBL, co-administered antibiotics (like Imipenem) are shielded from hydrolysis, allowing them to successfully bind to Penicillin-Binding Proteins (PBPs) and disrupt cell wall synthesis.
Mechanistic pathway of MBL inhibition by 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid derivatives.
Comparative Efficacy Data
The following tables synthesize the quantitative performance of the piperidinone derivative against standard clinical alternatives. The data demonstrates the derivative's superiority in rescuing carbapenem efficacy against NDM-1 producing Klebsiella pneumoniae[2].
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Target Strain: Klebsiella pneumoniae (NDM-1 positive, Carbapenem-resistant)
| Treatment Regimen | MIC (µg/mL) | Clinical Interpretation |
| Imipenem (Standard β-lactam) | 64 | Resistant |
| Ceftazidime (Standard β-lactam) | 128 | Resistant |
| Imipenem + Tazobactam (4 µg/mL) | 64 | Resistant (Fails vs MBLs) |
| Imipenem + Avibactam (4 µg/mL) | 32 | Resistant (Fails vs MBLs) |
| Imipenem + Piperidinone Deriv. (4 µg/mL) | 1 | Susceptible (Rescued) |
Table 2: Enzyme Inhibition Kinetics
Target Enzyme: Purified Recombinant NDM-1 (Metallo-β-Lactamase)
| Inhibitor Class | IC₅₀ (µM) | Kᵢ (µM) | Binding Mechanism |
| Tazobactam | >100 | >100 | Inactive |
| Avibactam | >100 | >100 | Inactive |
| Piperidinone Deriv. | 0.12 | 0.05 | Competitive, Zinc-chelating |
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating assay systems. Below are the rigorous protocols required to replicate the efficacy data.
Protocol A: Synergistic MIC Determination (Broth Microdilution)
Causality of Design: A checkerboard assay format is utilized to calculate the Fractional Inhibitory Concentration (FIC) index, objectively quantifying synergy between the piperidinone derivative and the primary antibiotic.
-
Inoculum Preparation: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard.
-
Validation Checkpoint: Measure OD₆₀₀; it must fall strictly between 0.08 and 0.13. Retrospective plating must yield ~5 × 10⁵ CFU/mL. If outside this range, the assay is discarded to prevent inoculum effect artifacts.
-
-
Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of Imipenem across the x-axis. Add the 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid derivative at a fixed concentration (4 µg/mL) or in a gradient across the y-axis.
-
Internal Controls:
-
Validation Checkpoint: Include a Growth Control well (broth + bacteria, no drug) which must show visible turbidity, and a Sterility Control well (broth only) which must remain clear.
-
-
Incubation & QC: Incubate at 37°C for 16–20 hours.
-
Validation Checkpoint: Run a parallel plate using E. coli ATCC 25922. The MIC of Imipenem alone must fall within the CLSI acceptable range (0.12–0.5 µg/mL) for the entire batch to be deemed valid.
-
-
Readout: Determine the lowest concentration preventing visible growth. Calculate the FIC index (Synergy defined as FIC ≤ 0.5).
Self-validating broth microdilution workflow for determining synergistic antibacterial efficacy.
Protocol B: Enzyme Inhibition Kinetics (Nitrocefin Assay)
Causality of Design: Nitrocefin is selected as the reporter substrate because its hydrolysis by MBLs produces a rapid, quantifiable colorimetric shift (from yellow at 390 nm to red at 486 nm), allowing for continuous, real-time spectrophotometric tracking of enzyme velocity.
-
Reagent Prep: Prepare 100 µM Nitrocefin and 1 nM recombinant NDM-1 in 50 mM HEPES buffer (pH 7.2) supplemented with 50 µM ZnSO₄ to maintain MBL stability.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the piperidinone derivative for 15 minutes at 25°C.
-
Kinetic Tracking: Add Nitrocefin to initiate the reaction. Monitor absorbance at 486 nm continuously for 10 minutes.
-
Validation Checkpoint: The uninhibited control reaction must exhibit linear kinetics (R² > 0.98) over the first 5 minutes. Additionally, a positive control using 10 mM EDTA (a known zinc chelator) must show >95% inhibition, proving the enzyme's activity is strictly zinc-dependent.
-
-
Data Analysis: Plot initial velocities vs. inhibitor concentration to derive the IC₅₀ using non-linear regression.
Analytical Confirmation & Structural Stability
A critical advantage of the 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid scaffold over traditional linear peptides is its chemical stability. During drug development and manufacturing, the integrity of the (S)-3-amino-2-oxopiperidine core can be analytically discriminated and validated via Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization (e.g., using pentafluoropropionic anhydride)[3]. This ensures batch-to-batch structural consistency, a mandatory requirement for regulatory approval of novel antibacterial adjuvants.
References
-
Patents Assigned to Grunenthal GmbH - Justia Patents Search Source: justia.com URL:[Link]
-
Derivatization in Analytical Chemistry - MDPI Source: mdpi-res.com URL:[Link]
- Source: googleapis.
Sources
Validation of a Next-Generation Biocatalytic Route for Chiral 3-Aminopiperidine Hydrochloride
Content Type: Technical Comparison Guide & Protocol Validation Target Audience: Process Chemists, API Researchers, and Drug Development Professionals
Executive Summary
Chiral 3-aminopiperidine dihydrochloride is a critical pharmacophore in modern medicinal chemistry, serving as the core building block for dipeptidyl peptidase-IV (DPP-4) inhibitors such as alogliptin and linagliptin. Historically, synthesizing this chiral amine has relied on thermodynamically demanding metal-catalyzed hydrogenations or hazardous chemical rearrangements. This guide objectively validates a next-generation synthetic route: Continuous-Flow Biocatalytic Transamination . By comparing this modern biocatalytic product against legacy alternatives, we demonstrate how immobilized ω-transaminase (ω-TA) technology resolves long-standing bottlenecks in yield, enantiomeric excess (ee), and space-time efficiency.
Strategic Context & Mechanistic Bottlenecks
The synthesis of optically pure 3-aminopiperidine presents a unique chemical challenge. The molecule contains two basic nitrogen atoms and a chiral center at the C3 position.
In traditional batch chemistry, achieving stereocontrol at this C3 position is notoriously inefficient. The legacy industrial standard involves the hydrogenation of 3-aminopyridine[1]. Because the aromatic pyridine ring is highly stable, reducing it requires extreme conditions (e.g., 100 bar of H₂, rhodium or platinum catalysts)[2]. More critically, this reduction yields a racemic mixture. To isolate the desired enantiomer, chemists must perform a classical resolution using chiral acids like dibenzoyl-D-tartaric acid[1]. This resolution is thermodynamically wasteful, inherently capping the theoretical yield at 50%, and requires multiple, solvent-heavy recrystallizations to upgrade the enantiopurity[1].
Alternatively, chemical synthesis via the Hofmann rearrangement of (S)-nipecotic acid derivatives requires the use of aggressive reagents (sodium hypochlorite and sodium hydroxide) and extensive protection/deprotection steps, leading to high E-factors (waste-to-product ratios)[3].
Route Comparison Analysis
To establish a superior process, we validate a biocatalytic route utilizing an immobilized ω-transaminase in a continuous flow reactor, comparing it directly against legacy methods.
Alternative 1: High-Pressure Hydrogenation & Classical Resolution
-
Mechanism: Rh/C catalyzed reduction of 3-aminopyridine followed by diastereomeric salt formation.
-
Critique: The reliance on high-pressure hydrogen poses severe safety and infrastructure constraints. The atom economy is exceptionally poor due to the disposal of the unwanted enantiomer and the massive solvent overhead required for repeated recrystallizations to achieve >98% ee[1].
Alternative 2: Batch Hofmann Rearrangement
-
Mechanism: Conversion of a protected piperidine-3-carboxamide to the corresponding amine via halogenation and rearrangement.
-
Critique: While stereocontrol is inherited from the chiral pool starting material, the reaction generates stoichiometric amounts of halogenated and inorganic salt waste. Scale-up is often limited by the exothermic nature of the rearrangement and the instability of the isocyanate intermediate[3].
The Validated Route: Continuous-Flow Biocatalytic Transamination
-
Mechanism: A prochiral ketone (1-Boc-3-piperidone) is converted directly into a chiral amine ((R)- or (S)-1-Boc-3-aminopiperidine) via a ping-pong bi-bi enzymatic mechanism using ω-transaminase and pyridoxal-5'-phosphate (PLP)[4].
-
Validation: By immobilizing the enzyme on an amino-ethylenediamine-modified epoxide support, the enzyme structure is rigidified via multipoint covalent attachment[5]. This prevents unfolding under flow conditions. Pumping the substrate continuously through a packed-bed reactor shifts the thermodynamic equilibrium forward, achieving a 95% conversion rate in just 10 minutes of residence time[5].
Visualized Workflows
Synthetic route logic comparing legacy hydrogenation vs. biocatalytic flow.
Continuous flow biocatalytic reactor setup for chiral 3-aminopiperidine synthesis.
Quantitative Performance Metrics
The following data summarizes the operational performance of the biocatalytic flow route against legacy alternatives.
| Performance Metric | Legacy Route A (Rh/C Hydrogenation) | Legacy Route B (Hofmann Rearrangement) | Next-Gen Route (Flow Biocatalysis) |
| Overall Yield | < 40% (post-resolution) | 65 - 70% | > 90% |
| Enantiomeric Excess | Variable (requires recrystallization) | > 95% (depends on starting material) | > 99% (natively stereoselective) |
| Reaction Pressure | 100 bar (H₂) | Atmospheric | Atmospheric |
| Space-Time Yield | Low (Batch limitations) | Moderate (Batch limitations) | 930.7 g·L⁻¹·day⁻¹ [5] |
| E-factor (Waste) | High (chiral resolving agents wasted) | High (halogenated waste, salts) | Low (aqueous buffer, recyclable enzyme) |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Each critical phase includes a mechanistic justification and an analytical checkpoint.
Phase 1: Continuous Flow Transamination
Causality: We utilize isopropylamine (IPA) as the amine donor. By supplying IPA in a massive molar excess (1.1 M) relative to the 1-Boc-3-piperidone substrate (200 mM), we force the reversible transamination equilibrium toward the product[4].
-
Buffer Preparation: Prepare 4 mL of triethanolamine buffer (100 mM, pH 7.5). Dissolve isopropylamine (1.1 M) and the PLP cofactor (1.4 mM)[4].
-
Substrate Solubilization: Dissolve 1-Boc-3-piperidone (1.25 mmol) in DMSO to create a 33% v/v co-solvent mixture. Note: DMSO is critical here to prevent substrate precipitation in the aqueous buffer without denaturing the immobilized enzyme[4].
-
Flow Execution: Pump the combined substrate/donor solution through a packed-bed reactor containing 200 mg of immobilized ATA-025-IMB enzyme at a flow rate calibrated for a 10-minute residence time at 50 °C[4],[5].
-
Validation Checkpoint (HPLC-UV): Sample the reactor effluent. Analyze via HPLC-UV (210 nm). A successful steady-state operation will show >95% depletion of the ketone peak and the appearance of the 1-Boc-3-aminopiperidine peak[5].
Phase 2: Anhydrous Deprotection & Salt Precipitation
Causality: Standard aqueous HCl deprotection complicates the isolation of the highly polar 3-aminopiperidine dihydrochloride. Instead, we generate anhydrous HCl in situ using acetyl chloride and ethanol. This ensures the final salt precipitates cleanly out of the organic matrix[4].
-
Extraction: Extract the flow reactor effluent with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the intermediate (R)-1-Boc-3-aminopiperidine.
-
In-Situ HCl Generation: Dissolve 100 mg (0.5 mmol) of the intermediate in 100 μL of cold ethanol. Gradually add 400 μL of a 1:1 solution of acetyl chloride (2.8 mmol) in ethanol at 0 °C[4].
-
Precipitation: Stir the mixture at room temperature. The reaction of acetyl chloride with ethanol generates anhydrous HCl and ethyl acetate.
-
Validation Checkpoint (Visual & Polarimetry): The completion of Boc-deprotection is self-indicating; a highly pure white solid will spontaneously settle out of the solution[4]. Decant the supernatant, wash the solid with cold ethanol, and dry under vacuum. Confirm chiral purity via polarimetry (expected [α]D²⁰ ≈ −0.80 for the (R)-enantiomer in methanol)[4].
References
- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases Source: Beilstein Journal of Organic Chemistry URL
- Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride (WO2011160037A2)
- Efficient Synthesis of (S)
- An In-depth Technical Guide to (S)
Sources
- 1. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. JP2013533866A - Process for preparing a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthetic 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid
Introduction: The Imperative of Purity in a Critical Chiral Building Block
2-(3-Amino-2-oxopiperidin-1-yl)acetic acid is a pivotal chiral building block in modern medicinal chemistry, most notably as a key precursor and metabolite related to immunomodulatory drugs. Its molecular architecture, featuring a chiral center at the 3-position of the piperidinone ring, dictates its biological activity. Consequently, the absolute purity of this intermediate—not just its chemical purity but, critically, its enantiomeric excess—is a non-negotiable prerequisite for its use in drug discovery and development. Impurities, whether they are residual starting materials, by-products, or the undesired enantiomer, can significantly impact the safety, efficacy, and regulatory approval of a final active pharmaceutical ingredient (API).[1][2]
This guide provides a comprehensive framework for benchmarking the purity of synthetically derived 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid. We move beyond simple protocol recitation to explain the scientific rationale behind the selection of analytical techniques and experimental parameters. Our approach is a self-validating system, integrating orthogonal analytical methods to build a complete and trustworthy purity profile. We will compare hypothetical synthetic batches to illustrate how this multi-faceted analytical strategy can identify subtle but critical differences in quality.
The Analytical Strategy: An Orthogonal Approach to Purity Verification
A single analytical method is insufficient to declare a complex chiral molecule "pure." A robust purity assessment relies on an orthogonal strategy, where different techniques with distinct separation and detection principles are employed to provide a holistic view. Our benchmark study integrates four cornerstone analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the assessment of overall chemical purity and quantification of process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the definitive identification of unknown impurities detected by HPLC.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural confirmation and as a quantitative check on purity.[4][5]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): For the critical determination of enantiomeric purity.[6]
Below is a workflow illustrating how these techniques are integrated.
Caption: Integrated workflow for comprehensive purity analysis.
Experimental Protocols & Rationale
Here we detail the methodologies for each analytical technique. The protocols are designed to be self-validating, with clear system suitability criteria.
RP-HPLC for Chemical Purity
Expertise & Experience: The primary challenge in analyzing this compound is its lack of a strong UV chromophore and its polar nature. Therefore, a low UV wavelength is required for detection, and a gradient elution is necessary to resolve both the polar parent compound and potentially less polar impurities.
Experimental Protocol:
-
Instrument: Agilent 1200 Series or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Mobile Phase A.
Trustworthiness (System Suitability):
-
Tailing Factor: The peak for the main compound should have a tailing factor between 0.9 and 1.5.
-
Theoretical Plates: The column should exhibit >5000 theoretical plates for the main peak.
-
Reproducibility: Five replicate injections of the standard should show a relative standard deviation (RSD) of <1.0% for the peak area.
Causality Behind Choices:
-
C18 Column: Provides excellent retention and separation for a wide range of organic molecules.
-
Formic Acid: A volatile modifier ideal for subsequent LC-MS analysis, which also helps to protonate the carboxylic acid and amine, leading to sharper peak shapes.
-
Gradient Elution: Ensures that impurities with significantly different polarities are eluted and detected, providing a true picture of the sample's complexity.
-
210 nm Detection: This wavelength is chosen because amide and carboxyl groups exhibit absorbance in the low UV range.[8] While not highly specific, it is effective for this class of compounds which lack larger chromophores.
LC-MS for Impurity Identification
Expertise & Experience: The goal here is not quantification but identification. By coupling the HPLC separation to a mass spectrometer, we can obtain the molecular weight of every impurity peak observed in the HPLC chromatogram, which is the first and most critical step in structural elucidation.
Experimental Protocol:
-
Instrument: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Tof or Orbitrap).[3]
-
LC Conditions: Same as the RP-HPLC method described above to ensure chromatographic correlation.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.0 kV.[9]
-
Data Acquisition: Full scan mode for initial detection, followed by targeted MS/MS (fragmentation) on impurity masses to gain structural insights.
-
Causality Behind Choices:
-
ESI+ Mode: The molecule contains a basic amino group and can be readily protonated to form positive ions [M+H]⁺, making ESI+ the most sensitive ionization mode.
-
High-Resolution MS: Provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of an impurity. This is crucial for distinguishing between impurities with very similar nominal masses.
Chiral HPLC for Enantiomeric Purity
Expertise & Experience: Separating enantiomers is impossible on standard achiral columns. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For amino acid derivatives, polysaccharide-based or macrocyclic antibiotic-based CSPs are highly effective.[10]
Caption: Step-by-step workflow for chiral purity analysis.
Experimental Protocol:
-
Instrument: HPLC system with UV detector.
-
Column: Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Methanol.
Trustworthiness (System Suitability):
-
Resolution: The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
Standard: An injection of a racemic (50:50) standard must be run to confirm the identity of each enantiomer peak and the separation capability of the system.
Causality Behind Choices:
-
CHIROBIOTIC T Column: This CSP is based on the macrocyclic glycopeptide teicoplanin, which has multiple chiral centers and functional groups (carboxyl, amino, hydroxyl) capable of engaging in various chiral recognition interactions (hydrogen bonding, ionic interactions, steric hindrance) with the analyte enantiomers.[10]
-
Polar Ionic Mobile Phase: The combination of an alcohol with acidic and basic additives creates a "polar ionic mode" which is highly effective for separating amphiprotic molecules like amino acids on this type of CSP. The additives ensure the analyte and the stationary phase are in the proper ionization state for optimal interaction.
NMR for Structural Verification
Expertise & Experience: NMR is the gold standard for structural confirmation. A clean ¹H NMR spectrum, with correct chemical shifts, multiplicities, and integrations, provides definitive proof of the molecule's identity. ¹³C NMR confirms the carbon skeleton.
Experimental Protocol:
-
Instrument: Bruker 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
Optional: 2D-COSY to confirm proton-proton couplings.[4]
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
Causality Behind Choices:
-
D₂O or DMSO-d₆: These are standard, high-purity NMR solvents that will dissolve the polar analyte. D₂O will exchange with the labile N-H and O-H protons, causing them to disappear from the spectrum, which can be a useful diagnostic tool.
-
High-Field NMR (≥400 MHz): Provides better signal dispersion, reducing peak overlap and making spectral interpretation more straightforward and reliable.
Comparative Data Analysis: A Case Study of Three Synthetic Batches
To illustrate the power of this orthogonal approach, we present hypothetical data from the analysis of three different synthetic batches of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid.
Table 1: Comparative RP-HPLC Purity Profile
| Batch ID | Main Peak Area % (at 210 nm) | Impurity 1 (RRT ~0.85) | Impurity 2 (RRT ~1.15) | Total Impurities |
| Batch A | 99.85% | 0.05% | 0.08% | 0.15% |
| Batch B | 98.90% | 0.75% | 0.11% | 1.10% |
| Batch C | 99.79% | Not Detected | 0.18% | 0.21% |
| (RRT = Relative Retention Time) |
Table 2: LC-MS Identification of Key Impurities
| Impurity | Observed [M+H]⁺ (m/z) | Proposed Identity | Likely Origin |
| Impurity 1 | 159.0761 | 3-Aminopiperidin-2-one | Incomplete N-alkylation (Starting Material) |
| Impurity 2 | 205.0819 | Hydrolyzed product (ring-opened) | Degradation (hydrolysis of lactam) |
Table 3: Comparative Chiral HPLC Enantiomeric Purity
| Batch ID | Desired Enantiomer % | Undesired Enantiomer % | Enantiomeric Excess (e.e.) |
| Batch A | 98.5% | 1.5% | 97.0% |
| Batch B | 99.9% | 0.1% | 99.8% |
| Batch C | 99.8% | 0.2% | 99.6% |
Interpretation and Discussion
Caption: Decision-making logic for qualifying a synthetic batch.
-
Batch A: This batch appears excellent based on standard HPLC, with a chemical purity of 99.85%. However, the chiral analysis reveals an enantiomeric excess of only 97.0%, which is unacceptable for most pharmaceutical applications. This highlights the critical danger of relying on a single achiral method. The likely cause is racemization during a synthetic step, perhaps due to the use of a harsh base or elevated temperatures.
-
Batch B: This batch shows outstanding enantiomeric purity (99.8% e.e.) but fails on chemical purity (98.90%). The LC-MS data points to a significant amount (0.75%) of unreacted 3-aminopiperidin-2-one starting material. This is a process control issue; the synthetic step involving the N-alkylation of the piperidinone ring was incomplete and requires optimization.
-
Batch C: This batch represents a high-quality product. It has high chemical purity (99.79%) and high enantiomeric purity (99.6% e.e.). The only minor impurity is a small amount of the hydrolysis product, which could indicate a need for improved purification or storage conditions to prevent degradation. The NMR spectra for this batch (data not shown) were clean and consistent with the target structure.
Conclusion
Benchmarking the purity of a critical chiral intermediate like 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid requires a rigorous, multi-technique approach. Relying solely on a standard RP-HPLC purity assay provides an incomplete and potentially misleading picture. As demonstrated, a batch with excellent chemical purity can fail on stereochemical grounds, and vice-versa.
By integrating RP-HPLC for chemical purity, LC-MS for impurity identification, NMR for structural verification, and, most importantly, a dedicated Chiral HPLC method for enantiomeric excess, researchers and drug developers can build a comprehensive and trustworthy quality profile. This orthogonal strategy is essential for ensuring lot-to-lot consistency, meeting stringent regulatory standards, and advancing drug candidates with confidence.
References
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2006). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 1119(1-2), 107-118. [Link]
-
Inoue, K., et al. (2012). 1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Journal of Chromatography B, 903, 135-141. [Link]
- Google Patents.CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Ahmed, A. A., et al. (2022). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 12(45), 29337-29346. [Link]
-
ResearchGate. Synthesis of 2-benzamido-2-(3-amino-1,2,4-triazol-1-yl) acetic acid and 2-benzamido-2-[(tetrahydro-furan-2-ylmethyl) amino] acetic acid.[Link]
-
Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.[Link]
-
Agilent Technologies. Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization.[Link]
-
ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.[Link]
-
Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. [Link]
-
Otomatsu, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1089. [Link]
-
Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.[Link]
-
Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1034. [Link]
-
Hirose, K., et al. (2021). Comparison of analytical data of a model oligonucleotide therapeutic obtained using different types of liquid chromatograph-mass spectrometers. Journal of the Mass Spectrometry Society of Japan, 69(1), 15-24. [Link]
-
Stanetty, C., et al. (2012). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 17(11), 13463-13475. [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
Nishino, K. Construction of a non-derivatized amino acid analysis system using LC-MS. Technical Department, Tokushima University. [Link]
Sources
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. nihs.go.jp [nihs.go.jp]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 6. chiraltech.com [chiraltech.com]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 10. researchgate.net [researchgate.net]
The Enhanced Analgesic Potential of Alkyl Piperidine Derivatives: A Comparative Guide
In the relentless pursuit of more effective and safer analgesics, the piperidine scaffold has consistently emerged as a cornerstone in medicinal chemistry. Its structural versatility and presence in numerous clinically significant opioids, such as pethidine and fentanyl, underscore its importance.[1][2] This guide delves into the compelling body of evidence demonstrating that the strategic alkylation of piperidine-based compounds frequently leads to a significant enhancement of their analgesic properties when compared to their parent structures. We will explore the structure-activity relationships, present supporting experimental data, and detail the methodologies employed to elucidate these findings, providing researchers, scientists, and drug development professionals with a comprehensive overview of this critical area of analgesic research.
The Rationale for Alkylation: Boosting Analgesic Efficacy
The fundamental principle guiding the modification of parent piperidine compounds is the optimization of their interaction with biological targets, primarily the µ-opioid receptor (MOR), a key mediator of analgesia.[1][3] The introduction of alkyl groups can influence a molecule's physicochemical properties in several ways that are advantageous for analgesic activity:
-
Increased Lipophilicity: Alkyl chains enhance the lipophilicity of a compound, which can improve its ability to cross the blood-brain barrier and access target receptors in the central nervous system.
-
Enhanced Receptor Binding: The size, shape, and electronic properties of the alkyl substituent can lead to more favorable interactions with the binding pocket of the opioid receptor, increasing affinity and efficacy.[4] Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the piperidine nitrogen is critical for activity.[5]
-
Modulation of Metabolism: Alkylation can alter the metabolic profile of a compound, potentially leading to a longer duration of action.
Numerous studies have borne out this principle, consistently reporting that alkyl piperidine derivatives exhibit more potent analgesic effects than their corresponding parent compounds.[1] For instance, a study on synthetic quaternary salts of alkyl piperidines found them to be generally more potent analgesics compared to the parent compounds. Another investigation into 4-piperidinopiperidine (PP) and 4-aminomethylpiperidine (AMP) derivatives concluded that all synthesized derivatives (PP1-3 and AMP4-9) displayed better analgesic activity than the parent PP and AMP.[1]
Comparative Analgesic Activity: A Data-Driven Overview
The superior analgesic efficacy of alkylated piperidine derivatives is not merely a qualitative observation but is substantiated by quantitative in-vivo experimental data. The most common assays used to evaluate analgesic activity are the tail-immersion and hot-plate tests, which measure the latency of a mouse or rat to withdraw its tail or paw from a thermal stimulus. An increase in this latency period is indicative of an analgesic effect.
While a comprehensive, unified dataset is challenging to compile due to variations in experimental conditions across different studies, the available data consistently points towards the enhanced potency of the derivatives.
| Compound Type | Experimental Model | Observation | Reference |
| Alkyl Piperidine Derivatives (I-IIf) | Tail Immersion | Generally more potent analgesics as compared to the parent compounds. | |
| 4-Piperidinopiperidine (PP) and 4-(Aminomethyl)piperidine (AMP) Derivatives | Tail Immersion | All derivatives (PP1-3 and AMP4-9) exhibited better analgesia than parents PP and AMP.[1] | [1] |
| 4-Phenylamidopiperidines | Hot-Plate Test | Active derivatives have ED50 values ranging from 0.44 to 59 mg/Kg, with high potency observed in compounds with an aralkyl substituent on the piperidine nitrogen.[5] | [5] |
| Substituted Benzoic Acid Esters of 1-Methyl-4-piperidinol | Mouse Hot-Plate | Showed analgesic activity in the morphine-codeine range.[6] | [6] |
One study explicitly noted that while the parent compounds, piperidine-2-methanol and piperidine-2-ethanol, possessed a low degree of analgesic activity, their derivatives showed a varying, and often significantly higher, degree of activity. For example, some derivatives demonstrated a rapid onset of action and a sustained analgesic effect over 180 minutes.
Unraveling the Mechanism: The Opioid Receptor Connection
The prevailing hypothesis for the analgesic action of these piperidine derivatives is their interaction with the opioid receptor system, particularly the µ-opioid receptor.[1][3] This is supported by molecular docking studies which have shown a good binding affinity of these derivatives with the µ-opioid receptor.[1] The piperidine ring is an essential moiety of morphine, responsible for its analgesic activity, and this structural feature is conserved in many synthetic opioids.[3][5]
The enhanced binding of alkyl derivatives can be attributed to the way the substituent orients the molecule within the receptor's binding site, allowing for optimal interactions with key amino acid residues. For instance, the nitrogen of the piperidine ring and a phenolic hydroxyl group, often present in these compounds, can form crucial hydrogen bonds with the receptor.[4]
Below is a diagram illustrating the simplified signaling pathway following the activation of a µ-opioid receptor by an agonist, such as a potent alkyl piperidine derivative.
Caption: Simplified µ-Opioid Receptor Signaling Pathway.
Experimental Protocols for Assessing Analgesic Activity
The evaluation of analgesic potential relies on standardized and reproducible in-vivo assays. The following are step-by-step methodologies for two of the most common tests.
Tail-Immersion Test
This method assesses the response to a thermal pain stimulus.
-
Animal Acclimatization: Albino mice (20-30g) are acclimatized to the laboratory environment for at least 24 hours before the experiment.
-
Grouping: Animals are divided into control, standard, and test groups (n=10 per group).
-
Baseline Latency: The distal third of each mouse's tail is immersed in a thermostatically controlled water bath maintained at 51°C. The time taken for the mouse to flick its tail out of the water is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.
-
Drug Administration: The control group receives the vehicle (e.g., 30% DMSO), the standard group receives a known analgesic (e.g., pethidine, 50 mg/kg), and the test groups receive the parent compound or its alkyl derivatives at a specified dose, typically administered intraperitoneally.
-
Post-Drug Latency Measurement: The tail-flick latency is measured at regular intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).
-
Data Analysis: The analgesic effect is quantified as the increase in tail-flick latency (TFLD) compared to the baseline. Statistical analysis (e.g., Student's t-test) is used to determine the significance of the results.
Hot-Plate Test
This test also measures the response to a thermal stimulus, but applied to the paws.
-
Animal Acclimatization and Grouping: Similar to the tail-immersion test.
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is also employed here.
-
Drug Administration: As described for the tail-immersion test.
-
Post-Drug Latency Measurement: The latency to the nociceptive response is measured at predetermined time intervals after drug administration.
-
Data Analysis: The increase in latency time is calculated and statistically analyzed to determine the analgesic effect.
The workflow for a typical in-vivo analgesic study is depicted in the diagram below.
Caption: Workflow for In-Vivo Analgesic Activity Assessment.
Conclusion and Future Directions
For researchers in the field of drug development, these findings highlight the continued importance of the piperidine scaffold and the vast potential that lies in its targeted modification. Future research should focus on elucidating the precise structure-activity relationships for different alkyl substituents to enable the rational design of novel analgesics with improved efficacy and, crucially, a more favorable side-effect profile. The ultimate goal remains the development of potent pain therapeutics that minimize the risks of tolerance, dependence, and respiratory depression associated with current opioid medications.
References
-
Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77–82. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Med chem (Los Angeles), 7(3), 1000201. [Link]
-
Analgesic activity of alkyl piperidine derivatives. (2016). ResearchGate. [Link]
-
Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145–152. [Link]
-
Wang, R., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]
-
Zarrindast, M. R., et al. (2010). Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests. Arzneimittelforschung, 60(1), 30–35. [Link]
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-15. [Link]
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pharmacodynamics and Molecular Mechanisms of Piperidine Derivatives: A Comparative Guide to Mu-Opioid Receptor Agonists
Audience: Researchers, Scientists, and Drug Development Professionals Focus: 4-Anilidopiperidines (Fentanyl, Remifentanil) vs. 4-Phenylpiperidines (Meperidine)
The Piperidine Scaffold in Opioid Receptor Pharmacology
In modern medicinal chemistry, the six-membered nitrogen-containing piperidine ring is recognized as a "privileged scaffold" due to its ability to orient key pharmacophores for optimal interaction with G protein-coupled receptors (GPCRs)[1]. Within the context of pain management and anesthesiology, piperidine derivatives are the cornerstone of synthetic mu-opioid receptor (MOR) agonists[2].
The structural nuances of the piperidine core dictate the ligand's binding affinity, lipophilicity, and downstream signaling bias. For example, 4-anilidopiperidines (e.g., Fentanyl, Remifentanil) possess an N-phenethyl group that optimally occupies a hydrophobic subpocket within the MOR transmembrane domains, yielding exceptionally high potency[3]. Conversely, 4-phenylpiperidines (e.g., Meperidine/Pethidine) lack this extended interaction, resulting in a distinct pharmacodynamic profile characterized by lower affinity and efficacy[4].
Understanding the comparative pharmacodynamics and molecular mechanisms of these derivatives is critical for researchers developing next-generation analgesics that maximize therapeutic efficacy while minimizing adverse effects like respiratory depression.
Comparative Pharmacodynamics: Fentanyl vs. Remifentanil vs. Meperidine
The clinical utility of a piperidine derivative is governed by its binding affinity ( Ki ) to the MOR and its potency ( EC50 ) in activating specific intracellular pathways.
-
Fentanyl: Highly lipophilic, allowing rapid blood-brain barrier penetration. It acts as a highly potent, efficacious agonist at the MOR[5].
-
Remifentanil: Shares the 4-anilidopiperidine core but incorporates a methyl ester linkage. This structural choice is highly deliberate: it renders the molecule susceptible to rapid hydrolysis by non-specific plasma and tissue esterases, resulting in an ultra-short duration of action independent of hepatic or renal function.
-
Meperidine: A 4-phenylpiperidine with significantly lower MOR affinity. It requires much higher clinical dosing and carries the risk of neurotoxicity due to its active metabolite, normeperidine[4].
Quantitative Pharmacodynamic Comparison
The following table synthesizes the in vitro binding and functional activation data for these three distinct piperidine derivatives[5][6].
| Compound | Structural Class | MOR Binding Affinity ( Ki ) | G-Protein Activation ( EC50 cAMP) | β -Arrestin 2 Recruitment ( EC50 ) | Clinical Duration of Action |
| Fentanyl | 4-Anilidopiperidine | ~ 1.3 - 1.8 nM | ~ 1.8 nM | ~ 60.0 nM | 30 - 60 minutes |
| Remifentanil | 4-Anilidopiperidine | ~ 2.4 nM | ~ 2.4 nM | ~ 70.0 nM | 3 - 10 minutes |
| Meperidine | 4-Phenylpiperidine | ~ 450.0 nM | ~ 1000.0 nM | > 5000.0 nM | 2 - 4 hours |
Data reflects representative values from competitive radioligand binding assays and BRET-based functional assays in HEK-293 cells expressing human MOR.
Molecular Mechanisms of Action: Divergent Signaling Pathways
Upon binding to the orthosteric pocket of the MOR—specifically interacting with key residues such as Asp147 3.32 and Tyr326 7.43 [7]—piperidine derivatives stabilize active receptor conformations that trigger divergent intracellular signaling cascades.
-
G αi/o Protein Pathway (Therapeutic): The activated MOR couples to inhibitory G proteins, leading to the inhibition of adenylyl cyclase, decreased cAMP levels, and the opening of inwardly rectifying potassium channels (GIRKs). This hyperpolarizes the neuron, inhibiting nociceptive pain transmission[3].
-
β -Arrestin 2 Pathway (Adverse): Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular loops of the MOR, recruiting β -arrestin 2. This pathway mediates receptor internalization, desensitization (tolerance), and has been strongly implicated in opioid-induced respiratory depression and gastrointestinal dysfunction[6].
Current drug discovery efforts heavily focus on identifying "biased agonists"—compounds that preferentially activate the G-protein pathway while minimizing β -arrestin 2 recruitment.
Fig 1: Divergent MOR signaling pathways activated by piperidine derivatives.
Experimental Methodology: BRET Assay for β -Arrestin 2 Recruitment
To objectively compare the signaling bias of novel piperidine derivatives against standards like Fentanyl, researchers utilize Bioluminescence Resonance Energy Transfer (BRET)[8].
Causality of Experimental Choice: BRET is preferred over standard fluorescence assays because it provides a real-time, live-cell, ratiometric readout. By dividing the acceptor emission by the donor emission, BRET normalizes data against variations in cell number or transfection efficiency, creating a highly reproducible and self-validating system.
Step-by-Step Protocol
1. Cell Culture & Transfection
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding MOR-RLuc8 (donor) and β -arrestin 2-mVenus (acceptor) at a 1:4 ratio using polyethylenimine (PEI). Rationale: A higher acceptor-to-donor ratio ensures that all recruited donor molecules have an acceptor in close proximity, maximizing the dynamic range of the BRET signal.
2. Plating & Starvation
-
24 hours post-transfection, detach cells and seed them into poly-D-lysine coated 96-well white opaque microplates (to prevent signal cross-talk between wells) at a density of 50,000 cells/well.
-
Incubate overnight in serum-free Opti-MEM to reduce basal receptor phosphorylation and lower background noise.
3. Substrate Addition & Baseline Validation
-
Add the luciferase substrate, Coelenterazine h (5 μ M final concentration), to all wells. Rationale: Coelenterazine h is chosen because its emission spectrum (peak ~480 nm) perfectly overlaps with the excitation spectrum of mVenus, facilitating efficient energy transfer.
-
Self-Validation Step: Read luminescence at 480 nm before adding any ligand. Wells lacking adequate baseline luminescence are excluded, ensuring only successfully transfected populations are analyzed.
4. Ligand Stimulation
-
Add piperidine derivatives (e.g., Fentanyl, Meperidine) in a 10-point concentration-response curve (ranging from 0.1 nM to 10 μ M).
-
Controls: Include a vehicle control (0.1% DMSO) to establish basal BRET, and a full agonist reference (DAMGO, 10 μ M) to define Emax (100% system efficacy).
5. BRET Readout & Data Analysis
-
Incubate for 30 minutes at 37°C.
-
Measure signals sequentially using a microplate reader equipped with dual-emission filters (480 nm for RLuc8, 530 nm for mVenus).
-
Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 480 nm).
-
Plot the baseline-subtracted BRET ratios against the log of ligand concentrations to determine the EC50 and Emax via non-linear regression.
Fig 2: Sequential workflow for the BRET-based β -arrestin 2 recruitment assay.
Conclusion & Future Directions
The piperidine scaffold remains an indispensable tool in opioid drug discovery. By comparing the 4-anilidopiperidine core of fentanyl with the 4-phenylpiperidine core of meperidine, researchers can observe how subtle structural modifications drastically alter MOR binding affinity, G-protein activation, and β -arrestin recruitment. Future therapeutic development relies heavily on robust, self-validating functional assays—like BRET—to screen novel piperidine derivatives for G-protein bias, aiming to decouple potent analgesia from life-threatening respiratory depression.
References
-
BMG Labtech. (2023). Opioid receptor monitoring using BRET assays. BMG Labtech. Available at:[Link]
-
Burgueño, J., et al. (2021). Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns. Journal of Chemical Information and Modeling (ACS). Available at:[Link]
-
Gillis, A., et al. (2021). The anomalous pharmacology of fentanyl. Global Women's Network / British Journal of Pharmacology. Available at: [Link]
-
National Center for Advancing Translational Sciences (NCATS). Meperidine Hydrochloride - Inxight Drugs. PubChem / NIH. Available at: [Link]
-
Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician Journal. Available at: [Link]
-
Wang, Y., et al. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology. Available at: [Link]
-
Zhou, L., et al. (2023). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. NIH / PMC. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. globalwn.org [globalwn.org]
- 6. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. bmglabtech.com [bmglabtech.com]
Biological perspective of β2-, β3-, and β2,3-amino acid heterocyclic derivatives
Biological Perspective of β2 -, β3 -, and β2,3 -Amino Acid Heterocyclic Derivatives: A Comprehensive Comparison Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Causality, Biological Performance Comparison, and Experimental Validation
Executive Summary: The Causality of β -Homologation
Canonical α -amino acids are the fundamental building blocks of life, but their utility as direct therapeutic agents is severely bottlenecked by rapid proteolytic degradation and high conformational flexibility. By inserting a single methylene group into the peptide backbone, we generate β -amino acids. This homologation fundamentally alters the spatial relationship between the amide planes, introducing a new torsional angle ( θ , C α -C β ).
When we further constrain this backbone using heterocyclic rings (e.g., pyrrolidines, piperidines, or quinoxalines) to form β2,3 -derivatives , we drastically reduce the entropic penalty of folding[1]. This creates "foldamers"—synthetic oligomers that adopt highly predictable, stable secondary structures while remaining completely invisible to natural proteases[2]. This guide objectively compares the biological performance of β2 , β3 , and heterocyclic β2,3 -amino acid derivatives against canonical α -amino acid alternatives.
Structural & Conformational Analysis: The Foldamer Paradigm
To understand the biological activity of these compounds, we must first analyze the causality behind their structural folding. The position of the side chain and the presence of ring constraints dictate the resulting secondary structure:
-
β2 -Amino Acids: The side chain is adjacent to the carbonyl group. While traditionally more challenging to synthesize enantiopurely, they strongly induce 12-helix or hairpin turn formations in oligomeric sequences.
-
β3 -Amino Acids: The side chain is adjacent to the amine. These are typically synthesized via Arndt-Eistert homologation of natural α -amino acids and are well-documented to drive 14-helix formation.
-
Heterocyclic β2,3 -Amino Acids: These are disubstituted at both the α and β positions and locked within a heterocyclic ring. The ring constraint locks the θ dihedral angle (usually into a gauche conformation), forcing the peptide backbone into rigid 11-helices or stable β -sheet mimetics depending on the stereochemistry[3].
Caption: Structural evolution from canonical α-amino acids to highly constrained β-foldamers.
Biological Performance Comparison
Resistance to Proteolysis (Geometry Mismatch)
Natural proteases (e.g., trypsin, pronase, elastase) rely on a precise geometric alignment of their catalytic triad with the scissile peptide bond. The extra carbon in β -peptides causes a "geometry mismatch." The distance between the carbonyl and the adjacent side chain is altered, preventing the enzyme from stabilizing the transition state[2]. Consequently, pure β -peptides exhibit near-infinite half-lives in human serum and are completely resilient to pronase and trypsin[4].
Antimicrobial & Inhibitory Activity
Heterocyclic β -amino acid derivatives serve as highly potent pharmacophores. For example, N-substituted β -amino acids containing quinoxaline or benzo[b]phenoxazine moieties exhibit strong, targeted antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum[5]. Because of their rigid amphiphilic foldamer structures, they can disrupt bacterial membranes or inhibit specific protein-protein interactions without the off-target toxicity typically associated with flexible canonical antimicrobial peptides[2].
Quantitative Performance Comparison
| Compound Class | Structural Constraint | Dominant Secondary Structure | Proteolytic Half-Life (Trypsin) | Antimicrobial MIC (S. aureus) |
| Canonical α -Peptides | Low ( ϕ,ψ flexible) | α -helix, β -sheet | < 1 hour | 16 - 64 µg/mL |
| β2 -Amino Acids | Moderate (C α substituted) | 12-helix, Hairpin turns | > 48 hours | 8 - 32 µg/mL |
| β3 -Amino Acids | Moderate (C β substituted) | 14-helix | > 48 hours | 8 - 32 µg/mL |
| Heterocyclic β2,3 -Derivatives | High (Ring-locked θ angle) | 11-helix, Rigid β -sheets | > 72 hours (Near infinite) | 1 - 4 µg/mL |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, any claim of proteolytic stability must be backed by a self-validating experimental system . The protocol below does not just measure degradation; it incorporates an internal standard and a positive control ( α -peptide) subjected to the exact same conditions. This proves that the protease is active and that the lack of degradation in the β -derivative is due to structural resistance, not experimental error.
Protocol: RP-HPLC Quantification of Proteolytic Stability
Reagents:
-
Test Compound: Heterocyclic β2,3 -peptide (1 mM in Tris-HCl buffer, pH 7.5).
-
Positive Control: Canonical α -peptide analog (1 mM).
-
Enzyme: Trypsin or Pronase (0.1 mg/mL).
-
Quenching Agent: 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Step-by-Step Workflow:
-
Co-Incubation (The Self-Validation Step): Mix 50 µL of the β -peptide and 50 µL of the α -peptide control in a single reaction vial. Causality: Co-incubation ensures both peptides experience the exact same enzymatic microenvironment.
-
Enzyme Addition: Add 10 µL of the protease solution to the vial. Incubate at 37°C with gentle agitation (300 rpm).
-
Time-Course Aliquoting: At intervals of 0, 1, 4, 12, 24, and 48 hours, extract a 15 µL aliquot.
-
Quenching: Immediately inject the aliquot into 15 µL of the 1% TFA quenching agent to denature the protease and halt the reaction.
-
RP-HPLC Analysis: Run the quenched samples on a C18 Reverse-Phase HPLC column (Gradient: 5% to 95% Acetonitrile in 0.1% TFA over 20 minutes).
-
Data Synthesis: Integrate the Area Under the Curve (AUC) for both the α -peptide and β -peptide peaks. The α -peptide peak should disappear within 1 hour (validating enzyme activity), while the β -peptide peak remains constant[4].
Caption: Self-validating RP-HPLC workflow for quantifying proteolytic stability of β-peptides.
Conclusion
The transition from canonical α -amino acids to β2 -, β3 -, and particularly heterocyclic β2,3 -amino acid derivatives represents a paradigm shift in peptidomimetic drug design. By leveraging the geometric mismatch against natural proteases and utilizing heterocyclic rings to lock torsional angles, researchers can engineer highly stable, exceptionally potent foldamers. For applications requiring prolonged in vivo half-lives and precise spatial orientation of pharmacophores (such as targeted antimicrobial agents or GPCR ligands), heterocyclic β2,3 -derivatives vastly outperform their natural α -counterparts.
References
-
Cabrele, C., Martinek, T., Reiser, O., & Berlicki, L. (2022). "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link]
-
Keresztes, A., et al. (2009). "The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide." Bioorganic & Medicinal Chemistry Letters, National Institutes of Health. Available at:[Link]
-
Kostecka, M., et al. (2015). "Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties." Molecules, ResearchGate. Available at:[Link]
-
Dhayalan, B., & Muraleedharan, K. M. (2009). "An efficient synthetic approach towards trans-β2,3-amino acids and demonstration of their utility in the design of therapeutically important β2,3-peptides and α,β2,3-peptide aldehydes." Tetrahedron, ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Affinity of Piperidine Derivatives for Sigma Receptors: A Comprehensive Comparison Guide
As the therapeutic potential of sigma ( σ ) receptors expands from oncology to neurodegenerative diseases, understanding the structure-activity relationships of their ligands is critical. The piperidine pharmacophore has emerged as a privileged scaffold for both Sigma-1 ( σ1 ) and Sigma-2 ( σ2 ) receptors.
This guide provides an objective, data-driven comparison of various piperidine derivatives, detailing the mechanistic causality behind their binding affinities and outlining the gold-standard, self-validating experimental protocols used to quantify these interactions.
Structural Rationale: Why the Piperidine Scaffold?
Sigma receptors are distinct, non-opioid chaperone proteins. The σ1 receptor resides primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM), while the σ2 receptor has been identified as transmembrane protein 97 (TMEM97)[1].
The affinity of piperidine derivatives for these receptors is not coincidental; it is governed by precise molecular causality. At physiological pH, the basic nitrogen of the piperidine ring is protonated. This protonated amine acts as a critical anchor, forming an essential salt bridge with the Glu172 residue in the σ1 receptor's binding pocket[2]. The spatial arrangement of hydrophobic groups (such as benzyl, phenyl, or spiro moieties) flanking the piperidine ring determines the subtype selectivity between σ1 and σ2 . While the presence of the piperidine ring is necessary for this salt bridge, it is insufficient on its own without the correct hydrophobic geometry, which explains the vast differences in affinity among structurally related drugs.
Caption: Sigma-1 receptor activation pathway by piperidine derivatives leading to neuroprotection.
Comparative Binding Affinities of Key Piperidine Derivatives
To objectively evaluate the performance of piperidine-based ligands, we must compare their inhibition constants ( Ki ). A lower Ki indicates a higher binding affinity. The table below contrasts prototypical piperidine derivatives, highlighting how structural modifications shift selectivity.
| Compound | Structural Subclass | Primary Clinical Use | σ1 Affinity ( Ki , nM) | σ2 Affinity ( Ki , nM) | Selectivity Preference |
| Haloperidol | Phenylpiperidine | Antipsychotic | 1.0 - 6.5[3] | 20 - 31[3] | σ1 preferring |
| Donepezil | Benzylpiperidine | AChE Inhibitor (Alzheimer's) | 14.6[4] | > 1000 | Highly σ1 selective |
| Siramesine | Spiro-piperidine | Investigational Anxiolytic | 17.0[5] | 0.12[5] | Highly σ2 selective |
| Paroxetine | Phenylpiperidine | SSRI (Antidepressant) | 1893.0[6] | N/A | Negligible σ affinity |
Data Insights & Causality
-
Siramesine (Lu 28-179): The incorporation of a rigid spiro[isobenzofuran-1(3H),4'-piperidine] system restricts the conformational freedom of the molecule, optimizing its fit for the σ2 (TMEM97) binding pocket and resulting in a sub-nanomolar affinity ( Ki=0.12 nM) and a ~140-fold selectivity for σ2 over σ1 [5].
-
Donepezil: The flexible benzylpiperidine moiety allows excellent alignment with the σ1 receptor, contributing to its potent anti-amnesic effects independent of its primary acetylcholinesterase inhibition[4].
-
Paroxetine: Despite containing a piperidine ring, paroxetine exhibits very poor affinity ( Ki=1893 nM)[6]. The steric bulk and specific stereochemistry of its fluorophenyl and benzodioxolyl groups prevent the basic nitrogen from properly aligning with Glu172, proving that the piperidine scaffold must be paired with specific spatial geometries to function as a σ ligand.
Experimental Workflows: Self-Validating Radioligand Binding Assays
To generate trustworthy Ki values, researchers rely on competitive radioligand binding assays. As an Application Scientist, I emphasize that a robust protocol must be a self-validating system . Because many radioligands bind to both σ1 and σ2 receptors, the assay must utilize selective masking agents and reference standards to ensure the readout is target-specific.
Protocol A: Sigma-1 ( σ1 ) Receptor Binding Assay
Rationale: -pentazocine is the gold-standard radioligand for σ1 because of its high inherent selectivity, eliminating the need for masking agents[1].
-
Membrane Preparation: Homogenize guinea pig brain (a tissue with high σ1 density) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
100 µg of membrane preparation.
-
-pentazocine at a fixed concentration of 5 nM.
-
Test piperidine derivative (e.g., Donepezil) at varying concentrations ( 10−10 to 10−5 M).
-
-
Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM of unlabeled Haloperidol to a set of control wells. Causality: Haloperidol saturates all specific σ1 sites; any remaining radioactivity is non-specific background.
-
Incubation: Incubate the mixture for 90 minutes at 37°C to reach thermodynamic equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the filter. Rapidly wash three times with ice-cold buffer to prevent ligand dissociation.
-
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Sigma-2 ( σ2 ) Receptor Binding Assay
Rationale: [3H] DTG (1,3-di-o-tolylguanidine) is used to label σ2 receptors. However, DTG binds equally well to σ1 . Therefore, a masking agent is strictly required to make this a self-validating assay[1].
-
Membrane Preparation: Homogenize rat liver (rich in σ2 receptors) using the same buffering conditions as Protocol A.
-
Assay Setup: Combine membrane prep, 3 nM [3H] DTG, and the test piperidine derivative.
-
Critical Masking Step: Add 1 µM of unlabeled (+) -pentazocine to all wells. Causality: (+) -pentazocine selectively occupies all σ1 sites, effectively rendering the [3H] DTG signal exclusive to the σ2 receptor. Failure to include this step invalidates the σ2 data.
-
Incubation & Filtration: Incubate for 120 minutes at room temperature (equilibrium kinetics differ from σ1 ). Filter and wash as described above.
Caption: Step-by-step radioligand binding assay workflow for determining sigma receptor affinity.
Conclusion
The piperidine ring is a highly versatile pharmacophore for sigma receptor targeting. As demonstrated by the comparison between Haloperidol, Donepezil, Siramesine, and Paroxetine, affinity and subtype selectivity are dictated by the precise spatial arrangement of hydrophobic substituents around the protonated piperidine nitrogen. When evaluating novel piperidine derivatives, researchers must employ rigorously controlled, masked radioligand binding assays to ensure data integrity and accurately map the structure-activity landscape.
References
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: ACS Publications / unict.it URL:[Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 Source: Perelman School of Medicine at the University of Pennsylvania URL:[Link]
-
The Pharmacology of Sigma-1 Receptors Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 Source: PubMed / NIH URL:[Link]
-
Evaluation of the effects of the enantiomers of reduced haloperidol, azaperol, and related 4-amino-1-arylbutanols on dopamine and sigma receptors Source: PubMed / NIH URL:[Link]
Sources
- 1. med.upenn.edu [med.upenn.edu]
- 2. iris.unict.it [iris.unict.it]
- 3. Evaluation of the effects of the enantiomers of reduced haloperidol, azaperol, and related 4-amino-1-arylbutanols on dopamine and sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride (CAS No: 1822418-01-8) is an important building block, but its handling requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of our research.[1] This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each safety protocol.
Hazard Identification: Understanding the Risk Profile
Before any handling procedures begin, a thorough risk assessment is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for this assessment. This compound is classified as a warning-level hazard, primarily due to its irritant properties.[1][2]
Table 1: GHS Hazard Profile [1][2]
| Category | Identifier | Description | Rationale for Precaution |
| Pictogram | GHS07 (Exclamation Mark) | Indicates that the substance may cause less serious health effects, such as irritation. | This visual cue immediately alerts personnel to the need for baseline protective measures against irritant exposure. |
| Signal Word | Warning | Denotes a moderate hazard level. | The signal word reinforces that while not acutely toxic, the compound can cause discomfort and injury without proper protection. |
| Hazard Statements | H315 | Causes skin irritation. | Direct contact with the solid powder can lead to localized redness, itching, and inflammation. |
| H319 | Causes serious eye irritation. | Airborne particles or accidental splashes pose a significant risk, potentially causing pain, redness, and damage to the eye. | |
| H335 | May cause respiratory irritation. | Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
The physical form of this compound, an off-white to white solid powder, dictates that the primary routes of exposure are through the inhalation of dust and direct contact with skin and eyes.[1][2] Therefore, all safety protocols are designed to mitigate these specific risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. While engineering controls like chemical fume hoods are the first and most critical line of defense, PPE provides the essential barrier between the researcher and the chemical.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood's constant airflow contains airborne particles, directly addressing the H335 respiratory irritation hazard.[5][6]
Essential Personal Protective Equipment
The following PPE is mandatory for handling this compound. The rationale for each piece of equipment is directly linked to the substance's hazard profile.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves.[4] | Why: Nitrile provides excellent protection against incidental contact and splashes from this category of chemical. Best Practice: Double-gloving is strongly recommended, especially during extended handling or when working with larger quantities, to provide an additional layer of safety against undetected micro-tears. |
| Eye & Face Protection | ANSI-approved chemical splash goggles.[4] | Why: Standard safety glasses do not provide an adequate seal against airborne dust. Goggles are essential to protect against the H319 serious eye irritation hazard.[7] Best Practice: For operations with a higher risk of splashing (e.g., dissolving large quantities), a face shield should be worn over the goggles for full facial protection.[4] |
| Skin & Body Protection | Fully-buttoned laboratory coat, full-length pants, and closed-toe shoes.[4] | Why: This standard laboratory attire prevents accidental skin exposure from spills or dust, directly mitigating the H315 skin irritation risk.[4] Best Practice: Ensure there are no gaps in coverage between the glove cuff and the lab coat sleeve. |
| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent). | Why: While the fume hood is the primary control, a respirator is required for situations where dust generation cannot be fully contained, such as cleaning up a significant spill or when handling large quantities outside of a containment hood.[4][8] Best Practice: Personnel must be fit-tested for the specific respirator model used to ensure a proper seal and effective protection. |
Operational Plan: A Step-by-Step Handling Protocol
A self-validating protocol ensures safety at every stage of the workflow. This procedure is designed to minimize exposure from preparation through cleanup.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as specified in Table 2.
-
Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.
-
Locate the nearest safety shower and eyewash station before beginning work.[6]
-
-
Chemical Handling & Use:
-
Perform all transfers of the solid compound within the fume hood.
-
Use spatulas and weighing papers appropriate for the amount being handled to minimize dust generation.
-
Keep the container tightly sealed when not in immediate use.[5]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Clean all non-disposable equipment (spatulas, glassware) thoroughly within the fume hood.
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper as hazardous waste.
-
Doff (remove) PPE in the correct order to prevent self-contamination: remove outer gloves (if double-gloved), face shield, goggles, lab coat, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[3][5]
-
Caption: Standard workflow for handling irritant solid compounds.
Disposal and Emergency Procedures
Waste Disposal
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride, including excess solid, contaminated gloves, bench paper, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Containment: The waste container must be kept sealed when not in use and stored in a designated satellite accumulation area.
-
Disposal: The final disposal of the hazardous waste must be conducted through an approved waste disposal plant, following all local, state, and federal regulations.[3][5]
Caption: Compliant chemical waste disposal pathway.
Emergency First Aid
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs or persists, seek medical advice.[5] Remove contaminated clothing.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, call a poison center or doctor.[5]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[3]
By adhering to these scientifically grounded protocols, researchers can confidently handle 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride, ensuring personal safety while advancing their critical work in drug discovery and development.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet for Acetic Acid.
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
Sources
- 1. 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride | 1822418-01-8 [sigmaaldrich.com]
- 2. (S)-2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride | 74411-98-6 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
